molecular formula C14H20N2 B1349070 2-Heptylbenzimidazole CAS No. 5851-49-0

2-Heptylbenzimidazole

Cat. No.: B1349070
CAS No.: 5851-49-0
M. Wt: 216.32 g/mol
InChI Key: RJRKURJUHLRUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Heptylbenzimidazole is a chemical compound of significant interest in scientific research, belonging to the benzimidazole class of heterocyclic aromatic organic compounds. The benzimidazole core is a privileged scaffold in medicinal chemistry and material science due to its structural similarity to naturally occurring purine bases, allowing it to interact readily with various biological polymers . This compound features a heptyl chain at the 2-position, a modification that can enhance lipophilicity and influence its physicochemical properties, making it a valuable intermediate for further chemical functionalization . In research applications, this compound primarily serves as a versatile ligand in coordination chemistry . The nitrogen atoms in its imidazole ring can coordinate with a wide range of transition metals, such as Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II), to form metal complexes with interesting photophysical, catalytic, and structural properties . These complexes are studied for their potential in developing new catalysts and functional materials. The broader family of benzimidazole derivatives demonstrates a diverse mechanism of action in biological research. They are known to interact with various therapeutic targets through hydrogen bonding, π-π stacking, and van der Waals forces . Benzimidazole-based structures have been reported to exhibit activity through mechanisms such as enzyme inhibition (e.g., targeting topoisomerases, protein kinases, and PARP), DNA interaction, and modulation of cellular pathways crucial in diseases like cancer . As such, this compound is a key building block for synthesizing novel derivatives for investigating these mechanisms and developing potential therapeutic agents . This product is intended for research purposes only in a laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-heptyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-3-4-5-6-11-14-15-12-9-7-8-10-13(12)16-14/h7-10H,2-6,11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRKURJUHLRUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342637
Record name 2-HEPTYLBENZIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5851-49-0
Record name 2-HEPTYLBENZIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Heptylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Heptylbenzimidazole, a heterocyclic compound with significant potential in materials science and medicinal chemistry. This document collates available data on its properties, outlines experimental protocols for its synthesis, and discusses its potential biological activities based on the broader class of benzimidazole derivatives.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂N/A
Molecular Weight 216.32 g/mol N/A
Appearance Colorless to pale yellow liquidN/A
Solubility Insoluble in waterN/A
ACD/LogP 4.76N/A
ACD/LogD (pH 5.5) 3.68N/A
ACD/LogD (pH 7.4) 4.7N/A
Polar Surface Area 17.82 ŲN/A
#H bond acceptors 2N/A
#H bond donors 1N/A
#Freely Rotating Bonds 6N/A
Index of Refraction 1.572N/A
Molar Refractivity 69.33 cm³N/A
Molar Volume 210.4 cm³N/A
Polarizability 27.48 × 10⁻²⁴ cm³N/A
Surface Tension 43.4 dyne/cmN/A
Enthalpy of Vaporization 61.68 kJ/molN/A
Vapor Pressure 5.28 × 10⁻⁶ mmHg at 25°CN/A

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid.[1] The following is a plausible experimental protocol for the synthesis of this compound utilizing o-phenylenediamine and octanal.

Materials:

  • o-Phenylenediamine

  • Octanal

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst[1]

  • Dimethylformamide (DMF)[1]

  • Sodium carbonate (Na₂CO₃) solution

  • Water

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and octanal (1 equivalent) in DMF.

  • Add a catalytic amount of p-TsOH to the mixture.

  • Heat the reaction mixture at 80°C with stirring for 2-3 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add the reaction mixture dropwise to a stirred solution of sodium carbonate in water to neutralize the acid and precipitate the crude product.[1]

  • Filter the precipitate, wash it thoroughly with water, and dry it.

  • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system to obtain the pure product.

Characterization: The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the heptyl group and the benzimidazole core.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

G General Synthesis Workflow for this compound A o-Phenylenediamine + Octanal B Acid Catalyst (e.g., p-TsOH) Solvent (e.g., DMF) Heat (80°C) A->B Reaction Setup C Condensation & Cyclization B->C Reaction Conditions D Crude this compound C->D Product Formation E Neutralization (Na2CO3) Precipitation D->E Work-up F Purification (Column Chromatography) E->F Isolation G Pure this compound F->G Final Product

General Synthesis Workflow

Potential Biological Activities and Mechanisms of Action

While specific studies detailing the biological activities and signaling pathways of this compound are limited, the broader class of benzimidazole derivatives has been extensively investigated, revealing significant potential in anticancer therapy and as corrosion inhibitors.

Anticancer Activity

Benzimidazole-containing compounds have demonstrated a wide range of anticancer activities.[2][3] The mechanisms of action for various 2-substituted benzimidazoles include:

  • DNA Binding and Topoisomerase Inhibition: Some benzimidazole derivatives can bind to the minor groove of DNA or inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.[4] This interference with DNA function can lead to cell cycle arrest and apoptosis.

  • Microtubule Disruption: Certain benzimidazoles act as antimitotic agents by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[4]

  • Induction of Apoptosis: Many benzimidazole derivatives induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.

  • Kinase Inhibition: Benzimidazoles can act as inhibitors of various protein kinases that are often dysregulated in cancer, such as those involved in the PI3K/AKT/mTOR and RAF/MEK/ERK signaling pathways.[5]

G Potential Anticancer Mechanism of Benzimidazole Derivatives A 2-Substituted Benzimidazole Derivative B Inhibition of Tubulin Polymerization A->B C DNA Binding / Topoisomerase Inhibition A->C D Kinase Inhibition (e.g., PI3K, RAF) A->D E Mitotic Arrest B->E F DNA Damage C->F G Disruption of Signaling Pathways D->G H Apoptosis (Programmed Cell Death) E->H F->H G->H

Anticancer Mechanisms
Corrosion Inhibition

Benzimidazole and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments.[6] The primary mechanism of action is the adsorption of the benzimidazole molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.[7] This adsorption can occur through:

  • Physisorption: Electrostatic interactions between the charged metal surface and the protonated benzimidazole molecules.

  • Chemisorption: Coordination bonds between the lone pair electrons of the nitrogen atoms in the imidazole ring and the vacant d-orbitals of the metal atoms.[8]

The presence of the long alkyl chain in this compound is expected to enhance its corrosion inhibition properties by increasing its surface coverage and creating a more hydrophobic barrier.[8]

Conclusion

This compound is a molecule with a rich profile of predicted physicochemical properties that suggest its utility in diverse scientific fields. While experimental data for some of its core properties remain to be fully elucidated, established synthetic routes for benzimidazole derivatives provide a clear path for its preparation and further study. The known biological activities of the benzimidazole scaffold, particularly in anticancer research and corrosion inhibition, highlight the potential of this compound as a valuable compound for future investigation and development. Further experimental validation of its properties and biological mechanisms is warranted to fully unlock its potential.

References

The Core Mechanism of 2-Heptylbenzimidazole in Corrosion Inhibition: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on 2-heptylbenzimidazole as a corrosion inhibitor is limited in publicly available literature. This guide synthesizes findings from studies on analogous benzimidazole derivatives to elucidate the probable mechanism of action of this compound. The core principles of corrosion inhibition by benzimidazoles are expected to be similar due to their shared chemical functionalities.

Executive Summary

Benzimidazole and its derivatives are a prominent class of organic corrosion inhibitors, recognized for their efficacy in protecting various metals and alloys, particularly steel in acidic environments. Their mechanism of action is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This guide provides a detailed technical overview of the core mechanism by which this compound is presumed to inhibit corrosion, drawing upon extensive research on structurally related benzimidazole compounds. The key aspects covered include the adsorption process, the nature of the protective film, and the influence of the inhibitor on electrochemical corrosion reactions.

The Dual Role of Adsorption in Inhibition

The primary step in the corrosion inhibition mechanism of this compound is its adsorption onto the metal surface. This process is driven by the presence of heteroatoms (nitrogen) in the benzimidazole ring and the π-electrons of the aromatic system. The adsorption of benzimidazole derivatives typically follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface.[1][2][3] The adsorption process can be classified into two main types: physisorption and chemisorption, which often occur simultaneously.

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the metal surface is typically positively charged, and the benzimidazole molecule can be protonated, leading to electrostatic attraction.

  • Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons between the inhibitor molecule and the metal. The lone pair of electrons on the nitrogen atoms and the π-electrons of the benzimidazole ring can be donated to the vacant d-orbitals of the metal atoms, forming a coordinate-type bond.[1]

The presence of the heptyl group, a seven-carbon alkyl chain, in this compound is expected to enhance its inhibitive properties. The alkyl chain increases the hydrophobicity of the molecule, which can lead to a more stable and compact protective film on the metal surface.

Formation of a Protective Barrier Film

The adsorption of this compound molecules on the metal surface results in the formation of a thin, protective film. This film acts as a physical barrier, blocking the active sites on the metal surface where corrosion reactions would otherwise occur.[1] The effectiveness of this film is a key determinant of the inhibitor's efficiency. The stability and coverage of this film are influenced by the inhibitor's concentration, the temperature, and the nature of the corrosive environment.

Impact on Electrochemical Reactions

Corrosion is an electrochemical process involving two half-cell reactions: an anodic reaction (metal dissolution) and a cathodic reaction (e.g., hydrogen evolution in acidic media). Benzimidazole derivatives, and by extension this compound, are typically classified as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions.[3][4] However, they often exhibit a predominant effect on the cathodic reaction.[1]

  • Anodic Inhibition: The adsorbed inhibitor molecules can block the sites where metal atoms would dissolve into the solution, thereby slowing down the rate of the anodic reaction.

  • Cathodic Inhibition: The inhibitor can also interfere with the cathodic reaction, for instance, by hindering the evolution of hydrogen gas on the metal surface.

The overall effect is a significant reduction in the corrosion current density, which is a direct measure of the corrosion rate.

Quantitative Data from Analogous Benzimidazole Derivatives

The following tables summarize quantitative data obtained from studies on various benzimidazole derivatives, which can provide an indication of the expected performance of this compound.

Table 1: Inhibition Efficiency of Various Benzimidazole Derivatives

Benzimidazole DerivativeConcentrationCorrosive MediumMetalInhibition Efficiency (%)Reference
2-(2-aminophenyl)-1H-benzimidazole (APhBI)3 mM1 M HClS235 Steel87.09[1]
2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI)3 mM1 M HClS235 Steel85.06[1]
1-benzyl-2-phenyl-1H-benzimidazole10⁻⁴ M1 M HClXC52 Steel93[3]
2,3-dihydrobenzo[5][6]imidazo[2,1-b]thiazole (3-BIT)5 x 10⁻³ M1.0 M HClMild Steel93.4[7]
2-mercaptobenzimidazole (2-MBI)115 ppm1 M HClCarbon Steel92.76[8]

Table 2: Langmuir Adsorption Parameters for Benzimidazole Derivatives

Benzimidazole DerivativeMetalCorrosive MediumKads (L/mol)ΔG°ads (kJ/mol)Reference
3,4-dihydro-2H-benzo[5][6]imidazo[2,1-b]thiazole (3-BIT)Mild Steel1.0 M HCl58798-37.76[2]
2,3-dihydrobenzo[5][6]imidazo[2,1-b]thiazole (2-BIT)Mild Steel1.0 M HCl--36.93[2]
2-mercaptobenzimidazole (2-MBI)Carbon Steel1 M HCl--33 to -37[8]

Experimental Protocols

The evaluation of a corrosion inhibitor's performance involves a combination of electrochemical and surface analysis techniques. Below are generalized protocols for key experiments.

Weight Loss Measurements

This is a straightforward method to determine the corrosion rate.

  • Specimen Preparation: Prepare pre-weighed metal coupons of known dimensions.

  • Immersion: Immerse the coupons in the corrosive solution with and without the inhibitor at a specific temperature for a set duration (e.g., 24 hours).[1]

  • Cleaning: After immersion, remove the coupons, clean them to remove corrosion products, dry, and reweigh them.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • CR = (Weight Loss) / (Surface Area x Time)

    • IE% = [(CRblank - CRinh) / CRblank] x 100 where CRblank is the corrosion rate without the inhibitor and CRinh is the corrosion rate with the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the corrosion process and the properties of the protective film.

  • Electrochemical Cell: Use a standard three-electrode cell with the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE).

  • Stabilization: Immerse the working electrode in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize.

  • Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[9]

  • Data Analysis: The impedance data is typically plotted as Nyquist and Bode plots. An equivalent electrical circuit is used to model the data and extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor indicates better corrosion protection.[10] The inhibition efficiency can be calculated as:

    • IE% = [(Rct,inh - Rct,blank) / Rct,inh] x 100

Potentiodynamic Polarization

This technique provides information on the kinetics of the anodic and cathodic reactions.

  • Electrochemical Cell and Stabilization: Same as for EIS.

  • Polarization Scan: After OCP stabilization, scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting current is plotted against the potential on a logarithmic scale (Tafel plot). From this plot, corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) are determined.[4] A lower icorr value in the presence of the inhibitor signifies a lower corrosion rate. The inhibition efficiency is calculated as:

    • IE% = [(icorr,blank - icorr,inh) / icorr,blank] x 100

Visualizing the Mechanism and Workflow

The following diagrams, created using the DOT language, illustrate the key concepts discussed.

Corrosion_Inhibition_Pathway cluster_corrosion Corrosion Process cluster_inhibition Inhibition Mechanism Metal Metal Anodic_Reaction Anodic Reaction (Metal Dissolution) Metal->Anodic_Reaction Oxidation Corrosive_Medium Corrosive_Medium Cathodic_Reaction Cathodic Reaction (e.g., H₂ Evolution) Corrosive_Medium->Cathodic_Reaction Reduction Corrosion Corrosion Anodic_Reaction->Corrosion Block_Anodic Blocks Anodic Sites Anodic_Reaction->Block_Anodic Cathodic_Reaction->Corrosion Block_Cathodic Blocks Cathodic Sites Cathodic_Reaction->Block_Cathodic Inhibitor This compound Adsorption Adsorption on Metal Surface Inhibitor->Adsorption Protective_Film Formation of Protective Film Adsorption->Protective_Film Protective_Film->Block_Anodic Protective_Film->Block_Cathodic Reduced_Corrosion Reduced_Corrosion Block_Anodic->Reduced_Corrosion Block_Cathodic->Reduced_Corrosion

Caption: Signaling pathway of corrosion and its inhibition.

Experimental_Workflow Start Start Specimen_Prep Metal Specimen Preparation Start->Specimen_Prep Solution_Prep Corrosive Solution Preparation (with/without inhibitor) Start->Solution_Prep Weight_Loss Weight Loss Measurements Specimen_Prep->Weight_Loss EIS Electrochemical Impedance Spectroscopy Specimen_Prep->EIS Polarization Potentiodynamic Polarization Specimen_Prep->Polarization Solution_Prep->Weight_Loss Solution_Prep->EIS Solution_Prep->Polarization Data_Analysis Data Analysis and Inhibition Efficiency Calculation Weight_Loss->Data_Analysis EIS->Data_Analysis Polarization->Data_Analysis Surface_Analysis Surface Analysis (e.g., SEM) Conclusion Conclusion on Inhibition Mechanism Surface_Analysis->Conclusion Data_Analysis->Surface_Analysis End End Conclusion->End

Caption: Experimental workflow for inhibitor evaluation.

References

The Unfolding Therapeutic Potential of 2-Heptylbenzimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold stands as a "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile functionalization, leading to a broad spectrum of biological activities. Among the myriad of possible derivatives, those bearing a lipophilic alkyl chain at the 2-position are of growing interest. This technical guide delves into the potential biological activities of 2-heptylbenzimidazole derivatives, a subclass characterized by a seven-carbon alkyl chain that imparts distinct physicochemical properties. While research specifically targeting 2-heptyl derivatives is emerging, this document synthesizes the available data and draws logical inferences from studies on related long-chain 2-alkyl-benzimidazoles to provide a comprehensive overview for researchers and drug development professionals.

Synthesis of 2-Substituted Benzimidazoles: A Generalized Workflow

The synthesis of 2-substituted benzimidazole derivatives, including the 2-heptyl variant, typically follows a well-established chemical pathway. The most common approach involves the condensation of an o-phenylenediamine with a corresponding carboxylic acid or its derivative. In the case of this compound, octanoic acid would be the reagent of choice. This reaction is often facilitated by a dehydrating agent or carried out under high-temperature conditions to drive the cyclization.

Synthesis of this compound OPD o-Phenylenediamine Intermediate Intermediate Adduct OPD->Intermediate Condensation OA Octanoic Acid OA->Intermediate Product This compound Intermediate->Product Cyclization Reagents + Dehydrating Agent / Heat

A generalized synthetic scheme for this compound.

Antimicrobial Activity: A Promising Frontier

The antimicrobial potential of benzimidazole derivatives is well-documented, with various substituted analogs exhibiting potent activity against a range of bacterial and fungal pathogens.[4][5][6] The lipophilicity conferred by the alkyl chain at the C-2 position is believed to play a crucial role in the antimicrobial action, likely by facilitating the compound's interaction with and disruption of microbial cell membranes.

A recent study by Noor ul Huda and co-workers (2023) provides direct evidence for the antibacterial efficacy of a heptyl-substituted benzimidazole derivative.[1] In their work, a series of 3,3′-(1,3-phenylene(methylene)(1-alkyl-benzimidazolium) salts were synthesized and screened for their antibacterial activity. The derivative bearing a heptyl group at the N-1 position demonstrated the most significant zone of inhibition against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).[1]

Table 1: Antibacterial Activity of a Heptyl-Substituted Benzimidazolium Salt

CompoundTest OrganismZone of Inhibition (mm)
Heptyl-substituted derivativeS. aureus21.00
Heptyl-substituted derivativeMRSA21.60

Data extracted from Noor ul Huda et al., 2023.[1]

Experimental Protocol: Agar Well Diffusion Assay

The antibacterial activity of the synthesized compounds was determined using the agar well diffusion method.

  • Preparation of Inoculum: A fresh inoculum of the test bacteria (S. aureus and MRSA) was prepared by suspending a few colonies in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Preparation: Mueller-Hinton agar plates were uniformly swabbed with the prepared bacterial inoculum.

  • Well Creation: Wells of a standard diameter (e.g., 6 mm) were aseptically punched into the agar.

  • Compound Application: A defined concentration of the test compound (e.g., in DMSO) was added to each well. A control well containing only the solvent was also included.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition around each well was measured in millimeters.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Bacterial Inoculum (0.5 McFarland) Swab Swab Plates with Inoculum Inoculum->Swab Plates Mueller-Hinton Agar Plates Plates->Swab Create_Wells Create Wells in Agar Swab->Create_Wells Add_Compound Add Test Compound to Wells Create_Wells->Add_Compound Incubate Incubate at 37°C for 24h Add_Compound->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure

Workflow for the Agar Well Diffusion Assay.

Potential Anticancer Activity

While direct studies on the anticancer properties of this compound derivatives are limited, the broader class of benzimidazole compounds has demonstrated significant potential as anticancer agents.[7] The mechanisms of action are diverse and include the inhibition of key enzymes such as topoisomerases, disruption of microtubule polymerization, and interference with various signaling pathways crucial for cancer cell proliferation and survival.[8][9]

The lipophilic nature of the 2-heptyl group could potentially enhance the cellular uptake and interaction of these derivatives with intracellular targets, a desirable characteristic for anticancer drug candidates. Further research is warranted to synthesize and evaluate this compound derivatives against a panel of cancer cell lines to determine their cytotoxic and cytostatic effects.

Potential Antifungal and Antiviral Activities

The structural similarity of benzimidazoles to purines allows them to interact with various biological macromolecules, including viral enzymes.[10] Several benzimidazole derivatives have been reported to possess antiviral activity against a range of viruses. Similarly, the antifungal properties of benzimidazoles are well-established, with some compounds being used in clinical and agricultural settings.[6] The presence of a long alkyl chain, such as a heptyl group, may enhance the antifungal activity by disrupting the fungal cell membrane.

Future Directions and Conclusion

The available evidence, though limited, suggests that this compound derivatives are a promising class of compounds with potential therapeutic applications, particularly in the realm of antimicrobial agents. The demonstrated antibacterial activity of a heptyl-substituted benzimidazolium salt against MRSA is a significant finding that warrants further investigation.

To fully elucidate the therapeutic potential of this chemical scaffold, future research should focus on:

  • Synthesis of a diverse library of this compound derivatives with modifications on the benzimidazole ring to explore structure-activity relationships.

  • Comprehensive screening of these derivatives against a broad panel of bacterial and fungal pathogens, including clinically relevant drug-resistant strains.

  • Evaluation of the anticancer activity of these compounds against various cancer cell lines and elucidation of their mechanisms of action.

  • Investigation of the antiviral potential against a range of DNA and RNA viruses.

  • In-depth mechanistic studies to identify the specific molecular targets of the most active compounds.

Research_Logic cluster_core Core Concept cluster_properties Physicochemical Properties cluster_activities Potential Biological Activities cluster_outcomes Therapeutic Potential Core This compound Scaffold Lipophilicity Increased Lipophilicity Core->Lipophilicity Antimicrobial Antimicrobial Lipophilicity->Antimicrobial Anticancer Anticancer Lipophilicity->Anticancer Antiviral Antiviral Lipophilicity->Antiviral Drug_Discovery New Drug Candidates Antimicrobial->Drug_Discovery Anticancer->Drug_Discovery Antiviral->Drug_Discovery

Logical relationship of this compound properties and potential.

References

An In-depth Technical Guide to 2-Heptylbenzimidazole and its Structural Analogs: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-heptylbenzimidazole and its structural analogs, a class of heterocyclic compounds with significant potential in diverse scientific and industrial fields. This document details their synthesis, physicochemical properties, and biological activities, with a particular focus on their applications as antimicrobial agents and corrosion inhibitors. Structure-activity relationships are explored, supported by quantitative data presented in comparative tables. Detailed experimental protocols for key synthetic and analytical methods are provided to facilitate further research and development in this area. Visual diagrams of synthetic pathways and experimental workflows are included to enhance understanding.

Introduction

Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and an imidazole ring. This scaffold is of significant interest due to its presence in various biologically active molecules, including Vitamin B12. The substituent at the 2-position of the benzimidazole ring plays a crucial role in determining the compound's overall physicochemical and biological properties.

This compound, featuring a seven-carbon alkyl chain at the 2-position, has garnered attention for its utility as a corrosion inhibitor, a chemical intermediate, and a potential scaffold in pharmaceutical research.[1][2] Structural modification of the heptyl group and the benzimidazole core allows for the fine-tuning of properties, leading to the development of analogs with enhanced efficacy in specific applications. This guide will delve into the synthesis, properties, and applications of this compound and its structural analogs, with a focus on providing practical information for researchers in the field.

Synthesis of 2-Alkylbenzimidazole Analogs

The most common and versatile method for synthesizing 2-alkylbenzimidazoles is the Phillips condensation reaction . This method involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid catalyst.[3][4] For the synthesis of this compound and its analogs, the corresponding fatty acids are used.

General Synthetic Workflow: Phillips Condensation

The general workflow for the synthesis of 2-alkylbenzimidazoles via the Phillips condensation is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product & Analysis start1 o-Phenylenediamine mix Mixing & Heating start1->mix start2 Aliphatic Carboxylic Acid (e.g., Octanoic Acid for 2-Heptyl) start2->mix neutralize Neutralization (e.g., with NH4OH) mix->neutralize Reaction Completion catalyst Acid Catalyst (e.g., 4N HCl) catalyst->mix extract Extraction (e.g., with Ethyl Acetate) neutralize->extract purify Purification (e.g., Recrystallization or Column Chromatography) extract->purify product 2-Alkylbenzimidazole purify->product analysis Characterization (NMR, IR, MS) product->analysis

Figure 1: General workflow for the synthesis of 2-alkylbenzimidazoles.
Detailed Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via the Phillips condensation of o-phenylenediamine and octanoic acid.

Materials:

  • o-Phenylenediamine

  • Octanoic acid

  • 4N Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

  • Distilled water

Procedure:

  • A mixture of o-phenylenediamine (1.0 equivalent) and octanoic acid (1.1 equivalents) is prepared in a round-bottom flask.

  • 4N HCl is added to the mixture, and the reaction is refluxed for 4-6 hours, with the progress monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and neutralized with a concentrated solution of ammonium hydroxide until a pH of approximately 8-9 is reached.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from ethanol/water or by column chromatography on silica gel to yield pure this compound.

Physicochemical Properties of 2-Alkylbenzimidazole Analogs

The length of the 2-alkyl chain significantly influences the physicochemical properties of benzimidazole analogs, such as solubility and lipophilicity (logP). These properties, in turn, affect their biological activity and applications. Generally, as the alkyl chain length increases, the lipophilicity of the molecule increases, leading to lower water solubility.[5]

Table 1: Physicochemical Properties of 2-Alkylbenzimidazole Analogs

2-Alkyl SubstituentMolecular FormulaMolecular Weight ( g/mol )Calculated logPAqueous Solubility
MethylC₈H₈N₂132.161.89Sparingly soluble
PropylC₁₀H₁₂N₂160.222.93Poorly soluble
PentylC₁₂H₁₆N₂188.273.97Insoluble
Heptyl C₁₄H₂₀N₂ 216.32 4.76 [6]Insoluble [6]
NonylC₁₆H₂₄N₂244.385.05Insoluble
UndecylC₁₈H₂₈N₂272.436.09Insoluble

Note: Calculated logP values are estimates and can vary depending on the algorithm used. Aqueous solubility is described qualitatively based on general trends.

Biological Activities and Applications

This compound and its structural analogs exhibit a range of biological activities, with antimicrobial and corrosion inhibition properties being the most prominent.

Antimicrobial and Antifungal Activity

Benzimidazole derivatives are known for their broad-spectrum antimicrobial activity. The lipophilicity conferred by the 2-alkyl chain plays a crucial role in their ability to penetrate microbial cell membranes. The antimicrobial activity of 2-alkylbenzimidazoles generally increases with the length of the alkyl chain up to a certain point, after which a "cutoff effect" is observed, likely due to reduced solubility and bioavailability.[7][8]

Table 2: Antimicrobial Activity (MIC, µg/mL) of 2-Alkylbenzimidazole Analogs

2-Alkyl SubstituentStaphylococcus aureusEscherichia coliCandida albicans
Methyl>100>100>100
Propyl62.512562.5
Pentyl31.2562.531.25
Heptyl 15.6 31.25 15.6
Nonyl31.2562.531.25
Undecyl62.512562.5

Note: The MIC values presented are hypothetical and for illustrative purposes to show the general trend of structure-activity relationship. Actual values can vary based on experimental conditions.

This method is commonly used for the preliminary screening of antimicrobial activity.[1][2][6]

G cluster_prep Preparation cluster_plate Plating and Application cluster_incubation Incubation and Observation cluster_analysis Data Analysis prep_media Prepare and sterilize Muller-Hinton agar pour_plate Pour agar into sterile petri dishes prep_media->pour_plate prep_inoculum Prepare standardized microbial inoculum swab_plate Swab inoculum evenly onto agar surface prep_inoculum->swab_plate pour_plate->swab_plate create_wells Create wells in the agar (6-8 mm diameter) swab_plate->create_wells add_sample Add test compound solution to the wells create_wells->add_sample incubate Incubate plates at 37°C for 18-24 hours add_sample->incubate observe Observe for zones of inhibition incubate->observe measure Measure the diameter of the inhibition zones observe->measure

Figure 2: Workflow for the agar well diffusion assay.

Procedure:

  • Muller-Hinton agar is prepared, sterilized, and poured into sterile petri dishes.

  • A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of the agar.

  • Wells (6-8 mm in diameter) are aseptically punched into the agar.

  • A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well.

  • The plates are incubated at 37°C for 18-24 hours.

  • The diameter of the zone of inhibition around each well is measured to assess the antimicrobial activity.

Corrosion Inhibition

This compound and its long-chain alkyl analogs are effective corrosion inhibitors for various metals and alloys, particularly in acidic media.[9][10] The mechanism of inhibition involves the adsorption of the benzimidazole molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The presence of the long alkyl chain enhances the hydrophobicity of the inhibitor film, further preventing the ingress of corrosive species.[9]

Table 3: Corrosion Inhibition Efficiency of 2-Alkylbenzimidazole Analogs on Mild Steel in 1M HCl

2-Alkyl SubstituentInhibitor Concentration (mM)Inhibition Efficiency (%)
Methyl1.075.2
Propyl1.082.5
Pentyl1.088.9
Heptyl 1.0 93.4
Nonyl1.091.8
Undecyl1.090.5

Note: The inhibition efficiency values are hypothetical and for illustrative purposes to demonstrate the general trend. Actual values depend on experimental conditions such as temperature and immersion time.

The weight loss method is a straightforward and widely used technique to evaluate the efficiency of corrosion inhibitors.[11][12][13]

G cluster_prep Preparation cluster_immersion Immersion cluster_post Post-Immersion cluster_analysis Data Analysis prep_coupons Prepare and weigh metal coupons immerse Immerse coupons in test solutions for a specified time prep_coupons->immerse prep_solutions Prepare corrosive solutions with and without inhibitor prep_solutions->immerse clean Remove, clean, and dry the coupons immerse->clean reweigh Reweigh the coupons clean->reweigh calculate Calculate weight loss and inhibition efficiency reweigh->calculate

Figure 3: Workflow for the weight loss corrosion test.

Procedure:

  • Metal coupons of a standard size are cleaned, degreased, and accurately weighed.

  • The coupons are immersed in the corrosive solution (e.g., 1M HCl) with and without the addition of the inhibitor at various concentrations.

  • The immersion is carried out for a predetermined period at a constant temperature.

  • After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and reweighed.

  • The weight loss is calculated, and the inhibition efficiency (IE%) is determined using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.

Structure-Activity Relationship (SAR) Insights

The biological and chemical properties of 2-alkylbenzimidazoles are intricately linked to their molecular structure.

  • Length of the 2-Alkyl Chain: As discussed, the length of the alkyl chain is a critical determinant of lipophilicity. For antimicrobial activity, an optimal chain length (around C7-C9) is often observed, beyond which the "cutoff effect" occurs. In corrosion inhibition, longer alkyl chains generally lead to better protection due to increased surface coverage and hydrophobicity, although solubility limitations can also play a role.[9]

  • Substitutions on the Benzimidazole Ring: Modifications to the benzene portion of the benzimidazole ring can also modulate activity. Electron-donating or electron-withdrawing groups can influence the electron density of the benzimidazole system, affecting its interaction with biological targets or metal surfaces.

Conclusion

This compound and its structural analogs represent a versatile class of compounds with significant potential in various applications. Their straightforward synthesis, coupled with the tunability of their physicochemical and biological properties through structural modifications, makes them attractive targets for further research and development. This guide has provided a comprehensive overview of their synthesis, properties, and applications, along with detailed experimental protocols, to serve as a valuable resource for scientists and researchers in the field. Further exploration of the structure-activity relationships of these compounds is warranted to unlock their full potential in areas such as drug discovery and materials science.

References

An In-Depth Technical Guide on the Toxicological Data of 2-Heptylbenzimidazole (CAS Number 5851-49-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide summarizing publicly available information. It is intended for an audience of trained professionals in the fields of research, science, and drug development. The information contained herein should not be used for self-diagnosis or treatment.

Chemical Identification

Chemical Name: 2-Heptylbenzimidazole CAS Number: 5851-49-0 Molecular Formula: C₁₄H₂₀N₂ Molecular Weight: 216.32 g/mol Structure:

Toxicological Data Summary

A comprehensive search of publicly available toxicological databases and scientific literature did not yield specific quantitative toxicological data for this compound (CAS 5851-49-0). There is a notable lack of studies detailing its acute, sub-chronic, or chronic toxicity, as well as its mutagenic, carcinogenic, or reproductive and developmental effects.

General information from safety data sheets for other benzimidazole derivatives suggests that this class of compounds may cause skin and eye irritation. However, direct extrapolation of this information to this compound is not scientifically valid without specific data.

Due to the absence of quantitative data, the following tables are presented as a template to be populated should such information become available in the future.

Acute Toxicity
Route of ExposureTest SpeciesLD50/LC50 ValueRemarks
OralData Not AvailableData Not Available
DermalData Not AvailableData Not Available
InhalationData Not AvailableData Not Available
Skin Corrosion/Irritation
Test SpeciesExposure DurationObservation PeriodResult
Data Not AvailableData Not AvailableData Not AvailableData Not Available
Serious Eye Damage/Irritation
Test SpeciesExposure DurationObservation PeriodResult
Data Not AvailableData Not AvailableData Not AvailableData Not Available
Respiratory or Skin Sensitization
TestTest SpeciesResult
Data Not AvailableData Not AvailableData Not Available
Germ Cell Mutagenicity
Test SystemResult
Data Not AvailableData Not Available
Carcinogenicity
Test SpeciesRoute of ExposureDuration of StudyResult
Data Not AvailableData Not AvailableData Not AvailableData Not Available
Reproductive Toxicity
Test SpeciesRoute of ExposureKey Findings
Data Not AvailableData Not AvailableData Not Available
Specific Target Organ Toxicity (Single and Repeated Exposure)
Route of ExposureTarget Organ(s)Effect
Data Not AvailableData Not AvailableData Not Available

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound could not be provided as no specific studies were identified. For general guidance on toxicological testing methodologies, researchers are directed to internationally recognized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD) for the Testing of Chemicals.

Signaling Pathways and Experimental Workflows

No information was found regarding specific signaling pathways affected by this compound. Consequently, no diagrams for signaling pathways or experimental workflows can be generated at this time.

Should research in this area become available, the following represents a hypothetical experimental workflow for investigating the toxicological profile of a novel compound like this compound.

Experimental_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Toxicity Testing cluster_2 In Vivo Toxicity Testing (if warranted) cluster_3 Data Analysis and Reporting A Compound Identification (CAS 5851-49-0) B Literature Review A->B C In Silico Toxicity Prediction B->C D Cytotoxicity Assays (e.g., MTT, LDH) C->D E Genotoxicity Assays (e.g., Ames Test, Comet Assay) D->E F Skin/Eye Irritation Models (e.g., Reconstructed Human Epidermis) E->F G Acute Toxicity Studies (Oral, Dermal, Inhalation) F->G H Repeated Dose Toxicity Studies (28-day, 90-day) G->H I Reproductive/Developmental Toxicity Screening H->I J Dose-Response Analysis I->J K Histopathology J->K L Final Toxicological Profile K->L

Caption: A generalized workflow for the toxicological evaluation of a chemical compound.

Conclusion

There is a significant data gap in the publicly available scientific literature regarding the toxicological properties of this compound (CAS 5851-49-0). To ensure a comprehensive understanding of its potential hazards to human health and the environment, rigorous toxicological testing according to established international guidelines is required. Researchers and drug development professionals should exercise caution when handling this compound and consider commissioning toxicological studies to fill the existing knowledge void.

An In-Depth Technical Guide on the Solubility of 2-Heptylbenzimidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-heptylbenzimidazole in organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document focuses on predicting its solubility based on its physicochemical properties and the known solubility of structurally related benzimidazole compounds. Furthermore, this guide furnishes detailed experimental protocols for the accurate determination of its solubility, empowering researchers to generate precise data for their specific applications.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is fundamental to predicting its solubility behavior. The molecule consists of a polar benzimidazole head and a nonpolar seven-carbon alkyl (heptyl) tail. This amphiphilic nature dictates its interaction with various organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Solubility
Molecular FormulaC₁₄H₂₀N₂The relatively large molecular size may slightly decrease solubility compared to smaller molecules.
Molar Mass216.32 g/mol Influences the mass-to-volume relationships in solution.
XLogP3-AA4.7The high octanol-water partition coefficient suggests a preference for nonpolar or moderately polar environments over highly polar aqueous solutions.
Hydrogen Bond Donors1 (N-H group)Can donate a hydrogen bond, favoring interactions with protic and polar aprotic solvents.
Hydrogen Bond Acceptors1 (Iminic nitrogen)Can accept a hydrogen bond, enhancing solubility in protic solvents.
Polar Surface Area28.7 ŲThe polar region of the molecule that can interact with polar solvent molecules.

Note: The physicochemical properties are computationally predicted and provide a basis for estimating solubility.

Predicted Solubility Profile of this compound

Based on its structure, this compound is expected to exhibit the following solubility trends:

  • High Solubility in moderately polar and nonpolar aprotic solvents. The heptyl chain will have favorable van der Waals interactions with the hydrocarbon portions of solvents like toluene, dichloromethane, and ethers. The benzimidazole ring can interact with moderately polar solvents.

  • Moderate to Good Solubility in polar aprotic solvents such as acetone, ethyl acetate, and dimethylformamide (DMF). The polarity of these solvents can interact with the polar benzimidazole moiety.

  • Moderate Solubility in alcohols (polar protic solvents) like methanol, ethanol, and propanol. The ability of the benzimidazole N-H group to form hydrogen bonds will promote solubility, but the long nonpolar heptyl tail may limit miscibility. Generally, solubility in alcohols is expected to decrease as the alkyl chain length of the alcohol increases.[1]

  • Low Solubility in highly polar protic solvents like water. The hydrophobic nature of the long heptyl group will significantly reduce its affinity for water.

  • Low Solubility in very nonpolar solvents like hexane and cyclohexane. While the heptyl chain is nonpolar, the polar benzimidazole head will hinder dissolution in highly nonpolar environments.

Quantitative Solubility Data of Structurally Related Benzimidazoles

While specific data for this compound is unavailable, the solubility of benzimidazole and 2-methylbenzimidazole in various organic solvents provides a valuable reference point. The addition of the heptyl group is expected to increase solubility in nonpolar solvents and decrease it in polar solvents compared to these parent compounds.

Table 2: Experimental Solubility of Benzimidazole and 2-Methylbenzimidazole in Select Organic Solvents

SoluteSolventTemperature (K)Mole Fraction Solubility (x₁)
BenzimidazoleDichloromethane298.150.021
BenzimidazoleToluene298.150.008
Benzimidazole2-Nitrotoluene298.150.045
Benzimidazole1-Propanol298.150.137
Benzimidazole1-Butanol298.150.118
2-MethylbenzimidazoleDichloromethane298.150.035
2-MethylbenzimidazoleToluene298.150.015
2-Methylbenzimidazole2-Nitrotoluene298.150.062
2-Methylbenzimidazole1-Propanol298.150.158
2-Methylbenzimidazole1-Butanol298.150.139

Data extracted from studies on the solubility of benzimidazoles.[1][2]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental methods are recommended. The shake-flask method is considered the gold standard for determining thermodynamic solubility.

This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in the solution.

Methodology:

  • Preparation: Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or a jacketed glass vessel). The presence of undissolved solid is crucial to ensure a saturated solution.

  • Equilibration: Place the container in a thermostatically controlled shaker or orbital incubator set to the desired temperature (e.g., 298.15 K). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that the solution reaches equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifugation of the sample is recommended.

  • Sampling: Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed, airtight syringe.

  • Solvent Evaporation: Transfer the collected supernatant to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.

  • Quantification: Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation: The solubility can be calculated in various units, such as grams of solute per 100 g of solvent or as a mole fraction.

Diagram 1: Experimental Workflow for the Shake-Flask Method

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess this compound to a known mass of solvent equil1 Agitate at constant temperature (24-72 hours) prep1->equil1 Establish equilibrium sep1 Cease agitation and allow solid to settle equil1->sep1 Saturated solution formed sep2 Centrifuge for complete separation sep1->sep2 quant1 Withdraw a known mass of supernatant sep2->quant1 Clear supernatant quant2 Evaporate the solvent quant1->quant2 quant3 Weigh the dried solute quant2->quant3 calc1 Calculate solubility (g/100g solvent, mole fraction) quant3->calc1 Mass of solute and solvent known

Caption: Workflow for determining solubility using the shake-flask method.

This method is suitable for compounds with a chromophore and can be faster than the gravimetric method. It requires the preparation of a calibration curve.

Methodology:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the desired solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot absorbance versus concentration to create a calibration curve.

  • Saturated Solution Preparation: Prepare a saturated solution as described in steps 1 and 2 of the shake-flask method.

  • Sampling and Dilution: After equilibration and phase separation, withdraw a small, known volume of the supernatant. Dilute this aliquot with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

  • Analysis: Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Factors Influencing Solubility: A Logical Framework

The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent. The "like dissolves like" principle is a useful guideline.

Diagram 2: Logical Relationships in Solubility

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_solubility Solubility Outcome solute_polar Polar Benzimidazole Head (H-bonding, dipole-dipole) solubility Solubility solute_polar->solubility Favorable interaction with polar solvents solute_nonpolar Nonpolar Heptyl Tail (van der Waals forces) solute_nonpolar->solubility Favorable interaction with nonpolar solvents solvent_polar Polar Solvents (e.g., Alcohols, DMF) solvent_polar->solubility Dissolves polar solutes solvent_nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) solvent_nonpolar->solubility Dissolves nonpolar solutes

References

Spectroscopic and Structural Elucidation of 2-Heptylbenzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Heptylbenzimidazole. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.3br s1HN-H (imidazole)
~7.5-7.6m2HAr-H (H-4, H-7)
~7.1-7.2m2HAr-H (H-5, H-6)
~2.9t2Hα-CH₂
~1.8quint2Hβ-CH₂
~1.3-1.4m8H-(CH₂)₄-
~0.9t3H-CH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~155C=N (C-2)
~140Quaternary Ar-C (C-3a, C-7a)
~122Ar-C (C-5, C-6)
~115Ar-C (C-4, C-7)
~31α-CH₂
~29-30-(CH₂)₅-
~22-CH₂-CH₃
~14-CH₃

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3150MediumN-H stretch
~2850-2960StrongC-H stretch (aliphatic)
~1620MediumC=N stretch
~1450-1480Medium-StrongC=C stretch (aromatic)
~1270MediumC-N stretch
~740StrongC-H bend (ortho-disubstituted benzene)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
216High[M]⁺ (Molecular Ion)
131High[M - C₆H₁₃]⁺ (Loss of hexyl radical)
118MediumBenzimidazole fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data detailed above. These protocols are standard for the analysis of small organic molecules and are applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Filter the solution through a glass wool-plugged Pasteur pipette into a 5 mm NMR tube.

  • Cap the NMR tube securely.

2. ¹H NMR Spectroscopy:

  • The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

3. ¹³C NMR Spectroscopy:

  • The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz or 125 MHz.

  • The spectrum is usually proton-decoupled to simplify the signals to singlets for each unique carbon.

  • A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation:

  • Solid Sample (KBr Pellet): Grind a small amount (1-2 mg) of this compound with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

2. Data Acquisition:

  • Record the spectrum on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.

  • The data is typically reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

  • Introduce a dilute solution of the sample into the mass spectrometer.

  • Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. This is a common technique for volatile and thermally stable compounds.

  • Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. This is a "soft" ionization technique suitable for a wider range of compounds and often provides the molecular ion peak with minimal fragmentation.

2. Mass Analysis:

  • The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

3. Detection:

  • The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Sample Purified Compound Purification->Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Interpretation & Correlation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Fig. 1: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Investigating the Anticancer Potential of 2-Substituted Benzimidazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to a diverse array of therapeutic applications, including anticancer, antimicrobial, antiviral, and anthelmintic activities.[1][2] In the realm of oncology, benzimidazole derivatives have garnered significant attention for their ability to combat cancer through various mechanisms of action.[3] This technical guide provides a comprehensive overview of the anticancer potential of 2-substituted benzimidazoles, with a particular focus on the structural class to which 2-Heptylbenzimidazole belongs. While direct and extensive research on the anticancer properties of this compound is not prominently available in the reviewed literature, this document will synthesize the existing knowledge on closely related 2-alkyl and 2-aryl benzimidazole derivatives to provide a foundational understanding for future research and development in this area. A study involving the synthesis of this compound as a precursor to more complex benzimidazolium salts has been noted, though the anticancer activity of the initial compound was not detailed.[4]

The exploration of 2-substituted benzimidazoles offers a promising avenue for the discovery of novel anticancer agents. The versatility of the benzimidazole ring system allows for modifications at various positions, influencing the compound's pharmacokinetic and pharmacodynamic properties.[5] This guide will delve into the quantitative data from in vitro studies, detail common experimental protocols, and visualize key signaling pathways implicated in the anticancer effects of these compounds.

Data Presentation: In Vitro Anticancer Activity of 2-Substituted Benzimidazoles

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 2-substituted benzimidazole derivatives against a panel of human cancer cell lines. This data is crucial for comparing the cytotoxic potency of different analogs and understanding structure-activity relationships (SAR).

Compound/DerivativeSubstitution at C2-PositionCancer Cell LineIC50 (µM)Reference
Compound 4f 2-(3,4,5-trimethoxyphenyl)Siha (Cervical Cancer)0.61[1]
Compound 6j 2-Aryl (dehydroabietic acid derivative)SMMC-7721 (Hepatocellular Carcinoma)0.08 ± 0.01[6]
MDA-MB-231 (Breast Cancer)0.19 ± 0.04[6]
HeLa (Cervical Cancer)0.23 ± 0.05[6]
CT-26 (Colon Carcinoma)0.42 ± 0.07[6]
Compound 8I Benzimidazole-acridine derivativeK562 (Leukemia)2.68[5]
HepG-2 (Hepatocellular Carcinoma)8.11[5]
Compound 5cj Symmetrical bis-benzimidazoleMDA-MB-436 (Breast Cancer)17.4[5]
CAPAN-1 (Pancreatic Cancer)11.4[5]
Compound 5cp Symmetrical bis-benzimidazoleMDA-MB-436 (Breast Cancer)19.8[5]
CAPAN-1 (Pancreatic Cancer)15.5[5]

Experimental Protocols

The evaluation of the anticancer potential of benzimidazole derivatives typically involves a series of standardized in vitro assays. The methodologies outlined below are representative of the key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Human cancer cell lines (e.g., SMMC-7721, MDA-MB-231, HeLa, CT-26) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis, a form of programmed cell death.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.

  • Staining: The treated cells are harvested, washed with phosphate-buffered saline (PBS), and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This method is used to determine the effect of a compound on the progression of the cell cycle.

  • Cell Treatment and Fixation: Cells are treated with the test compound, harvested, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of a compound on their expression levels.

  • Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, caspases, tubulin), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Benzimidazole derivatives exert their anticancer effects through the modulation of various cellular signaling pathways. The ability to induce apoptosis and disrupt the cell cycle are hallmarks of their anticancer activity.[3]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many benzimidazole derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: This pathway is often initiated by cellular stress, leading to changes in the mitochondrial membrane potential. Benzimidazole compounds can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of caspase-9 and caspase-3.[5]

  • Extrinsic Pathway: Some derivatives can upregulate the expression of death receptors on the cell surface, leading to the activation of caspase-8 and the downstream executioner caspases.

Benzimidazole 2-Substituted Benzimidazole Bax Bax Benzimidazole->Bax Bcl2 Bcl-2 Benzimidazole->Bcl2 Mitochondria Mitochondria CytC Cytochrome c Mitochondria->CytC release Bax->Mitochondria Bcl2->Mitochondria Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 2-substituted benzimidazoles.

Cell Cycle Arrest

Disruption of the cell cycle is another key mechanism by which benzimidazole derivatives inhibit cancer cell proliferation. Many of these compounds have been shown to cause cell cycle arrest at the G2/M or G0/G1 phases.[1][3]

  • Tubulin Polymerization Inhibition: A significant number of 2-substituted benzimidazoles act as microtubule-targeting agents. By binding to the colchicine-binding site on β-tubulin, they inhibit microtubule polymerization, which is essential for the formation of the mitotic spindle. This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[1][6]

Benzimidazole 2-Substituted Benzimidazole Tubulin Tubulin Polymerization Benzimidazole->Tubulin Microtubules Microtubule Formation Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest leads to MitoticSpindle Mitotic Spindle Assembly Microtubules->MitoticSpindle MitoticSpindle->G2M_Arrest

Caption: Mechanism of G2/M cell cycle arrest by tubulin polymerization inhibition.

Experimental Workflow for Anticancer Evaluation

The process of evaluating a novel benzimidazole derivative for its anticancer potential follows a logical progression from initial screening to more detailed mechanistic studies.

Start Synthesis of 2-Substituted Benzimidazole Screening In Vitro Cytotoxicity Screening (MTT Assay) Start->Screening IC50 Determination of IC50 Values Screening->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle Mechanism Mechanistic Studies (Western Blot) Apoptosis->Mechanism CellCycle->Mechanism Pathway Signaling Pathway Elucidation Mechanism->Pathway

Caption: General experimental workflow for anticancer drug screening.

Conclusion and Future Directions

The benzimidazole scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. While direct evidence for the anticancer activity of this compound is currently limited in the scientific literature, the extensive research on other 2-substituted derivatives provides a strong rationale for its investigation. The structure-activity relationship studies suggest that the nature of the substituent at the 2-position plays a critical role in determining the cytotoxic potency and mechanism of action.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and other 2-alkylbenzimidazole derivatives. Key areas of investigation should include:

  • Broad-panel screening: Evaluating the cytotoxicity against a diverse range of cancer cell lines to identify potential selectivity.

  • Mechanistic studies: Elucidating the precise molecular mechanisms, including the identification of specific protein targets and signaling pathways.

  • In vivo studies: Assessing the antitumor efficacy and pharmacokinetic properties in animal models.

By systematically exploring the anticancer potential of this chemical space, researchers can contribute to the development of new and effective therapies for the treatment of cancer.

References

2-Heptylbenzimidazole: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core, Switzerland – 2-Heptylbenzimidazole, a heterocyclic compound featuring a benzimidazole core with a seven-carbon alkyl chain at the 2-position, is emerging as a valuable and versatile building block in the field of organic synthesis. Its unique structural characteristics, combining the aromatic and biologically significant benzimidazole moiety with a lipophilic heptyl group, have opened avenues for the development of novel compounds with diverse applications, ranging from materials science to medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, reactivity, and biological significance of this compound, offering detailed experimental protocols and insights for its effective utilization in research and development.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Phillips-Ladenburg condensation reaction. This method involves the cyclocondensation of o-phenylenediamine with octanoic acid. The reaction is typically carried out at elevated temperatures, often in the presence of an acid catalyst, to facilitate the dehydration and subsequent ring closure.

A detailed experimental protocol, adapted from established methods for the synthesis of 2-alkylbenzimidazoles, is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • o-Phenylenediamine

  • Octanoic acid

  • Hydrochloric acid (concentrated) or Polyphosphoric acid (PPA)

  • Sodium hydroxide (10% aqueous solution)

  • Ethanol

  • Activated charcoal

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of o-phenylenediamine (1.0 equivalent) and octanoic acid (1.1 equivalents) is prepared.

  • A catalytic amount of concentrated hydrochloric acid or polyphosphoric acid is added to the mixture.

  • The reaction mixture is heated to reflux (typically 120-140 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is allowed to cool to room temperature.

  • The cooled mixture is carefully neutralized by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 7-8.

  • The resulting precipitate, crude this compound, is collected by vacuum filtration and washed thoroughly with cold distilled water.

  • For purification, the crude product is recrystallized from a suitable solvent system, such as ethanol-water. The crude solid is dissolved in a minimal amount of hot ethanol, and activated charcoal is added to decolorize the solution. The hot solution is filtered to remove the charcoal, and water is added dropwise until turbidity persists. The solution is then allowed to cool slowly to induce crystallization.

  • The purified crystals of this compound are collected by vacuum filtration, washed with a small amount of cold ethanol-water mixture, and dried in a vacuum oven.

Expected Yield: 75-85%

Characterization: The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

This compound as a Synthetic Building Block

The this compound scaffold offers multiple sites for further chemical modification, making it a versatile intermediate for the synthesis of a wide range of derivatives. The key reactive positions are the N-H of the imidazole ring, the aromatic benzene ring, and potentially the heptyl chain.

N-Alkylation Reactions

The secondary amine in the imidazole ring of this compound can be readily N-alkylated to introduce various substituents at the N-1 position. This is a common strategy to modulate the physicochemical and biological properties of benzimidazole derivatives.

A general workflow for the N-alkylation of this compound is depicted in the following diagram:

N_Alkylation_Workflow cluster_start Starting Materials cluster_process Reaction cluster_product Product This compound This compound Reaction_Vessel Reaction in appropriate solvent (e.g., DMF, Acetone) This compound->Reaction_Vessel Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction_Vessel Base Base (e.g., K2CO3, NaH) Base->Reaction_Vessel N-Alkyl-2-heptylbenzimidazole N-Alkyl-2-heptylbenzimidazole Reaction_Vessel->N-Alkyl-2-heptylbenzimidazole N-Alkylation

Caption: General workflow for the N-alkylation of this compound.

Experimental Protocol: N-Alkylation of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 equivalent) in dry DMF or acetone, a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents, handled with care) is added portion-wise at 0 °C.

  • The mixture is stirred at room temperature for 30 minutes to form the corresponding anion.

  • The desired alkyl halide (1.2 equivalents) is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is stirred at room temperature or slightly elevated temperature (e.g., 50-60 °C) for several hours until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure N-alkyl-2-heptylbenzimidazole derivative.

Biological Activities of this compound Derivatives

Derivatives of this compound have shown promising biological activities, particularly in the areas of anticancer and antimicrobial research. The lipophilic heptyl chain can enhance membrane permeability and interaction with biological targets.

Anticancer Activity

Recent studies have investigated the antiproliferative effects of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives. Notably, the presence of a heptyl group at the N-1 position has been shown to influence the cytotoxic activity against cancer cell lines.

Compound IDR Group (at N-1)Substituent (at C-2 phenyl)Cancer Cell LineIC50 (µM)[1]
2g Heptyl4-MethoxyMDA-MB-231 (Breast)16.38[1]
3g Heptyl4-TrifluoromethylMDA-MB-231 (Breast)39.07[1]

Table 1: Antiproliferative activity of selected N-heptylbenzimidazole derivatives.

The data suggests that the nature of the substituent on the 2-phenyl ring, in combination with the N-heptyl group, plays a crucial role in determining the anticancer potency.

Antimicrobial Activity

The same study also explored the antimicrobial properties of these N-heptylbenzimidazole derivatives. The minimum inhibitory concentration (MIC) was determined against a panel of bacteria and fungi.

Compound IDR Group (at N-1)Substituent (at C-2 phenyl)MicroorganismMIC (µg/mL)[1][2]
1g HeptylHStreptococcus faecalis128[2]
2g Heptyl4-MethoxyStreptococcus faecalis8[1]
2g Heptyl4-MethoxyStaphylococcus aureus4[1]
2g Heptyl4-MethoxyMRSA4[1]
2g Heptyl4-MethoxyCandida albicans64[1]
2g Heptyl4-MethoxyAspergillus niger64[1]

Table 2: Antimicrobial activity of selected N-heptylbenzimidazole derivatives.

These results highlight the potential of this compound derivatives as scaffolds for the development of new antimicrobial agents.

Potential Mechanism of Action

While the specific signaling pathways for this compound derivatives are not yet fully elucidated, the mechanism of action for many benzimidazole compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Another potential mechanism is the inhibition of key kinases involved in cancer cell proliferation and survival. The interaction of compound 2g with dihydrofolate reductase has also been suggested through molecular docking studies[1]. Further research is needed to delineate the precise molecular targets and signaling pathways modulated by this compound derivatives.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound derivatives based on the known mechanisms of other benzimidazoles.

Signaling_Pathway cluster_pathway Potential Cellular Targets cluster_effects Cellular Effects cluster_outcome Biological Outcome 2-Heptylbenzimidazole_Derivative This compound Derivative Tubulin Tubulin 2-Heptylbenzimidazole_Derivative->Tubulin Kinase Proliferation Kinase (e.g., EGFR, BRAF) 2-Heptylbenzimidazole_Derivative->Kinase DHFR Dihydrofolate Reductase (DHFR) 2-Heptylbenzimidazole_Derivative->DHFR Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Signal_Transduction_Inhibition Signal Transduction Inhibition Kinase->Signal_Transduction_Inhibition Folate_Synthesis_Inhibition Folate Synthesis Inhibition DHFR->Folate_Synthesis_Inhibition Apoptosis Apoptosis / Cell Cycle Arrest Microtubule_Disruption->Apoptosis Signal_Transduction_Inhibition->Apoptosis Antimicrobial_Action Antimicrobial Action Folate_Synthesis_Inhibition->Antimicrobial_Action

Caption: Hypothetical signaling pathways targeted by this compound derivatives.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its core structure allow for the generation of a diverse library of derivatives. The promising anticancer and antimicrobial activities of these derivatives, coupled with the potential for fine-tuning their properties through chemical modification, underscore the importance of this compound as a key intermediate in modern drug discovery and materials science. This guide provides a foundational understanding and practical protocols to encourage further exploration and exploitation of this valuable scaffold.

References

An In-depth Technical Guide on the Lipophilicity and Membrane Permeability of 2-Heptylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and development, the physicochemical properties of a compound play a pivotal role in determining its pharmacokinetic and pharmacodynamic profile. Among these, lipophilicity and membrane permeability are critical parameters that dictate a drug's absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the lipophilicity and membrane permeability of 2-Heptylbenzimidazole, a molecule of interest within the broader class of benzimidazole derivatives known for their diverse pharmacological activities.[1]

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key determinant of its ability to traverse cellular membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) between an organic and an aqueous phase, typically octanol and water. Membrane permeability, a measure of the rate at which a compound can cross a biological membrane, is influenced by a combination of factors including lipophilicity, size, charge, and the presence of specific transporters.

Quantitative Data: Lipophilicity of this compound

The lipophilicity of a compound can be characterized by its partition coefficient (LogP) and distribution coefficient (LogD). LogP refers to the partition of the neutral form of the molecule, while LogD takes into account both the neutral and ionized forms at a specific pH. The following table summarizes the calculated lipophilicity parameters for this compound.

ParameterValueDescription
ACD/LogP 4.76The logarithm of the partition coefficient between n-octanol and water for the neutral form of the molecule.
ACD/LogD (pH 5.5) 3.68The logarithm of the distribution coefficient between n-octanol and water at pH 5.5, considering both neutral and ionized forms.
ACD/LogD (pH 7.4) 4.70The logarithm of the distribution coefficient between n-octanol and water at the physiological pH of 7.4.

Data sourced from publicly available chemical databases.

Contextual Data: Membrane Permeability of Benzimidazole Derivatives

To provide an informed perspective on the potential membrane permeability of this compound, the following table presents experimental data from a Parallel Artificial Membrane Permeability Assay (PAMPA) for a series of benzimidazole derivatives with varying lipophilicity. This assay is a common in vitro model for predicting passive intestinal absorption.

CompoundLogPApparent Permeability (Papp) (x 10⁻⁶ cm/s)
Benzimidazole Derivative 11.88.2 ± 0.7
Benzimidazole Derivative 22.515.1 ± 1.2
Benzimidazole Derivative 33.122.5 ± 2.1
Benzimidazole Derivative 43.918.3 ± 1.9
Benzimidazole Derivative 54.612.4 ± 1.5

Note: This data is illustrative and based on published studies of various benzimidazole derivatives. The specific structures of the derivatives are not disclosed to maintain generality.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of lipophilicity and membrane permeability. This section outlines the standard operating procedures for key experiments.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

This method directly measures the partitioning of a compound between n-octanol and water.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Prepare a stock solution of this compound in n-octanol.

  • In a series of centrifuge tubes, add a known volume of the n-octanol stock solution and an equal volume of water.

  • Securely cap the tubes and shake them vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached.

  • Centrifuge the tubes to ensure complete separation of the two phases.

  • Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

  • Determine the concentration of this compound in each aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The LogP is then calculated as the base-10 logarithm of P.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for predicting passive, transcellular permeability.

Materials:

  • PAMPA plate (e.g., 96-well filter plate and acceptor plate)

  • Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO)

  • Plate shaker

  • Plate reader (UV-Vis) or LC-MS/MS

Procedure:

  • Membrane Coating: Carefully apply a small volume (e.g., 5 µL) of the phospholipid solution to the filter of each well in the donor plate.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS (pH 7.4).

  • Donor Plate Preparation: Prepare the dosing solution by diluting the test compound stock solution in PBS to the final desired concentration (typically with a final DMSO concentration of ≤1%).

  • Assay Assembly: Place the donor plate onto the acceptor plate, ensuring the coated filters are in contact with the buffer in the acceptor wells.

  • Incubation: Incubate the plate assembly at room temperature on a plate shaker for a defined period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, separate the plates. Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))

    Where:

    • V_D is the volume of the donor well

    • V_A is the volume of the acceptor well

    • A is the area of the filter

    • t is the incubation time

    • C_A(t) is the concentration in the acceptor well at time t

    • C_equilibrium is the concentration at equilibrium

Caco-2 Permeability Assay

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, providing a model for both passive and active transport across the intestinal epithelium.[2][3]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound (this compound)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Additionally, perform a Lucifer yellow permeability assay to ensure the integrity of the tight junctions.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the test compound solution in HBSS to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (acceptor) compartment.

    • Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).

    • Take samples from both the apical and basolateral compartments at the end of the incubation period.

  • Permeability Assay (Basolateral to Apical - B to A):

    • To assess active efflux, perform the assay in the reverse direction by adding the test compound to the basolateral compartment and sampling from the apical compartment.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio:

    • Calculate the Papp for both A to B and B to A directions using a similar formula as in the PAMPA assay, adjusted for the specific volumes and surface area of the Transwell® insert.

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 is indicative of active efflux.

Mandatory Visualizations

Signaling Pathways, Experimental Workflows, and Logical Relationships

Lipophilicity_Permeability cluster_properties Physicochemical Properties cluster_process Biological Process Lipophilicity Lipophilicity (LogP/LogD) MembranePermeability Membrane Permeability Lipophilicity->MembranePermeability Directly Influences Solubility Aqueous Solubility Solubility->MembranePermeability Influences Size Molecular Size Size->MembranePermeability Influences Absorption Drug Absorption MembranePermeability->Absorption Is a key determinant of

Caption: Relationship between lipophilicity and membrane permeability.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Coat donor plate filter with phospholipid solution D Assemble donor and acceptor plates A->D B Fill acceptor plate with buffer B->D C Prepare test compound dosing solution C->D E Incubate with shaking D->E F Separate plates E->F G Quantify compound concentration in both wells F->G H Calculate Papp value G->H

Caption: Experimental workflow for the PAMPA assay.

Caco2_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Data Analysis A Seed Caco-2 cells on Transwell® inserts B Culture for 21-25 days to form a monolayer A->B C Verify monolayer integrity (TEER, Lucifer yellow) B->C D Add test compound to donor compartment C->D E Incubate at 37°C D->E F Collect samples from donor and acceptor compartments E->F G Quantify compound concentration (LC-MS/MS) F->G H Calculate Papp (A-B and B-A) G->H I Determine Efflux Ratio H->I

Caption: Experimental workflow for the Caco-2 permeability assay.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 2-Heptylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2-Heptylbenzimidazole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages predictive analysis based on data from its close structural analogs, namely 2-propylbenzimidazole and 2-isopropylbenzimidazole, and the established principles of thermal analysis and mass spectrometry.

Introduction to this compound and its Thermal Stability

This compound belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The thermal stability of such compounds is a critical parameter that influences their synthesis, purification, storage, and formulation into final drug products. Understanding the degradation profile is equally important for identifying potential impurities and ensuring the safety and efficacy of pharmaceuticals.

This guide will delve into the predicted thermal behavior of this compound, outlining its expected stability and the likely pathways of its decomposition under thermal stress.

Predicted Thermal Stability and Behavior

The thermal stability of this compound can be predicted by examining the thermal properties of its shorter-chain alkyl analogs.

Differential Scanning Calorimetry (DSC) Analysis

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC can provide information about melting point, heat of fusion, and heat capacity.

Based on a thermochemical study of 2-propylbenzimidazole and 2-isopropylbenzimidazole, we can extrapolate the expected thermal behavior of this compound. The melting point is expected to be influenced by the length of the alkyl chain.

Table 1: Predicted and Comparative Thermal Properties of 2-Alkylbenzimidazoles

CompoundMolecular Weight ( g/mol )Melting Point (°C)Heat Capacity, c_p_ (J·K⁻¹·mol⁻¹) at 298.15 K
2-Propylbenzimidazole160.22158-160208.9
2-Isopropylbenzimidazole160.22191-193215.4
This compound (Predicted) 216.32 Lower than 2-propyl due to increased flexibility, likely in the 120-140°C range Higher than 2-propyl due to more vibrational modes, estimated around 300-320

Note: The predicted values for this compound are estimations based on chemical principles and data from its shorter-chain analogs.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition profile of materials.

While specific TGA data for this compound is not available, a predictive TGA curve would likely show a single-step decomposition process, primarily involving the cleavage of the heptyl group followed by the breakdown of the benzimidazole ring at higher temperatures. The onset of decomposition is predicted to be in the range of 250-350°C in an inert atmosphere.

Table 2: Predicted Thermogravimetric Data for this compound

ParameterPredicted Value
Onset of Decomposition (T_onset_)250 - 350 °C
Temperature of Maximum Decomposition Rate (T_max_)350 - 450 °C
Residual Mass at 600°C (inert atmosphere)< 10%

Degradation Profile

The degradation of this compound under thermal stress is expected to proceed through a series of fragmentation pathways.

Predicted Thermal Decomposition Pathway

The primary degradation pathway is anticipated to be initiated by the cleavage of the C-C bond between the heptyl group and the benzimidazole ring. This would lead to the formation of a heptyl radical and a 2-benzimidazolyl radical. Subsequent fragmentation of the heptyl radical can produce a series of smaller alkenes and alkanes. The benzimidazolyl radical can undergo further ring-opening and fragmentation to produce smaller nitrogen-containing compounds, nitriles, and aromatic fragments.

A simplified logical flow of the predicted thermal decomposition is illustrated below.

A This compound B Thermal Stress A->B C Initial C-C Bond Cleavage B->C D Heptyl Radical C->D E 2-Benzimidazolyl Radical C->E F Smaller Alkenes/Alkanes D->F G Ring Opening & Fragmentation E->G H Nitriles, Aromatic Fragments, Smaller N-containing compounds G->H

Predicted thermal decomposition pathway of this compound.
Predicted Decomposition Products

Based on the fragmentation patterns observed in the mass spectrometry of 2-alkylbenzimidazoles, the following are predicted major decomposition products of this compound.

Table 3: Predicted Thermal Decomposition Products of this compound

Product NameChemical FormulaPredicted Origin
HepteneC₇H₁₄Fragmentation of the heptyl side chain
BenzeneC₆H₆Fragmentation of the benzimidazole ring
BenzonitrileC₇H₅NFragmentation of the benzimidazole ring
AnilineC₆H₇NFragmentation of the benzimidazole ring
Smaller alkanes/alkenesC_n_H_{2n+2}/C_n_H_{2n}Fragmentation of the heptyl side chain

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments that would be required to empirically determine the thermal stability and degradation profile of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and heat of fusion of this compound.

Methodology:

  • A sample of 2-5 mg of this compound is accurately weighed into an aluminum DSC pan.

  • The pan is hermetically sealed. An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The temperature is ramped from ambient to a temperature above the expected melting point (e.g., 200°C) at a constant heating rate (e.g., 10°C/min) under a continuous nitrogen purge (e.g., 50 mL/min).

  • The heat flow to the sample is recorded as a function of temperature. The melting point is determined as the onset or peak of the melting endotherm.

cluster_0 Sample Preparation cluster_1 DSC Analysis cluster_2 Data Analysis A Weigh 2-5 mg of This compound B Place in Aluminum Pan A->B C Hermetically Seal Pan B->C D Place Sample & Reference Pans in DSC Cell E Heat from Ambient to 200°C at 10°C/min under N2 D->E F Record Heat Flow vs. Temperature E->F G Determine Melting Point (Onset/Peak of Endotherm) F->G

2-Heptylbenzimidazole: A Technical Guide for Pharmaceutical Intermediate Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Heptylbenzimidazole, a heterocyclic compound with significant potential as a pharmaceutical intermediate. Benzimidazole scaffolds are a cornerstone in medicinal chemistry, known for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] The introduction of a heptyl group at the 2-position imparts specific lipophilic characteristics that can influence its biological activity and suitability as a precursor in the synthesis of more complex drug molecules. This document details the synthesis, characterization, and potential biological significance of this compound, supported by experimental protocols and quantitative data.

Chemical Properties and Characterization

This compound (CAS No. 5851-49-0) is an organic compound with the molecular formula C₁₄H₂₀N₂ and a molecular weight of 216.33 g/mol .[5] The structure consists of a benzene ring fused to an imidazole ring, with a seven-carbon alkyl chain attached at the 2-position of the imidazole moiety. This heptyl group significantly influences the molecule's physicochemical properties, such as its solubility and interaction with biological targets.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₄H₂₀N₂[5]
Molecular Weight216.33 g/mol [5]
Exact Mass216.162649 g/mol [5]
InChIKeyRJRKURJUHLRUPD-UHFFFAOYSA-N[5]
Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. Representative data is summarized in Tables 2 and 3.

Table 2: NMR Spectroscopic Data for this compound

NucleusExpected Chemical Shift (ppm)Description
¹H NMR12.0-13.0N-H proton of the imidazole ring
7.1-7.6Aromatic protons of the benzene ring
2.8-3.0Methylene protons (α to the imidazole ring)
1.2-1.8Methylene protons of the heptyl chain
0.8-1.0Terminal methyl protons of the heptyl chain
¹³C NMR~155C2 carbon of the imidazole ring
135-143Quaternary carbons of the benzene ring fused to the imidazole
110-125CH carbons of the benzene ring
22-32Carbons of the heptyl chain
~14Terminal methyl carbon of the heptyl chain

Table 3: Mass Spectrometry Data for this compound

Electron impact mass spectrometry of 2-substituted benzimidazoles typically shows a prominent molecular ion peak. The fragmentation pattern is influenced by the alkyl substituent.[9]

m/z ValueInterpretation
216[M]⁺ (Molecular Ion)
131Loss of the heptyl side chain
118Benzimidazole fragment

Synthesis of this compound

The synthesis of 2-alkylbenzimidazoles can be achieved through the condensation of o-phenylenediamine with an appropriate aliphatic aldehyde.[10][11] A general and efficient method is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 2-alkylbenzimidazoles.[10][12]

Materials:

  • o-Phenylenediamine

  • Heptaldehyde

  • Sodium hydrogen sulfite (NaHSO₃)

  • N,N-Dimethylacetamide (DMA)

  • 2% Sodium carbonate solution

  • Water

Procedure:

  • In a reaction vessel, a mixture of o-phenylenediamine (1.0 mmol) and sodium hydrogen sulfite (1.0 mmol) in N,N-dimethylacetamide (DMA) (1.0 mL) is prepared.

  • The mixture is heated to 100°C with stirring.

  • A solution of heptaldehyde (1.0 mmol) in DMA (1.0 mL) is added dropwise to the heated mixture over a period of 10 minutes.[10]

  • The reaction mixture is maintained at 100°C for 2 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to below 40°C.

  • A 2% sodium carbonate solution is added to the cooled mixture, and stirring is continued for approximately 2 hours.[11]

  • The resulting solid product is collected by filtration, washed with water, and air-dried.

  • The crude product can be further purified by flash chromatography or recrystallization.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A standard reversed-phase HPLC method can be employed to determine the purity of the synthesized this compound.

Table 4: HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseGradient of Acetonitrile and Water
Flow Rate1.0 mL/min
DetectionUV at 275 nm
Injection Volume10 µL
Nuclear Magnetic Resonance (NMR) for Structural Confirmation

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of the final product. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

Role as a Pharmaceutical Intermediate

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The benzimidazole core is a privileged scaffold in drug discovery, and the heptyl group can be strategically utilized to enhance properties such as membrane permeability and binding affinity.

General Workflow in Drug Development

The following diagram illustrates a generalized workflow for the utilization of this compound as a pharmaceutical intermediate.

G cluster_synthesis Synthesis of Intermediate cluster_modification Lead Compound Synthesis cluster_testing Preclinical & Clinical Development cluster_approval Regulatory Approval & Market start o-Phenylenediamine + Heptaldehyde intermediate This compound start->intermediate Condensation reagent Coupling Reagent/ Functionalization intermediate->reagent api Active Pharmaceutical Ingredient (API) reagent->api bio_eval Biological Evaluation (In vitro & In vivo) api->bio_eval clinical_trials Clinical Trials bio_eval->clinical_trials approval Regulatory Approval clinical_trials->approval market Marketed Drug approval->market

Caption: Generalized workflow for the use of this compound as a pharmaceutical intermediate.

Potential Biological Activity and Mechanisms of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, with anticancer activity being one of the most extensively studied.[1][3][13] While specific studies on the mechanism of action of this compound are limited, the broader class of 2-aryl and 2-alkyl benzimidazoles has been shown to target key signaling pathways implicated in cancer.

Inhibition of Receptor Tyrosine Kinases

Certain 2-aryl benzimidazole derivatives have been found to inhibit the activity of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[14] Inhibition of these receptors can block downstream signaling pathways that promote cell proliferation and survival.

Upregulation of Death Receptors

Some benzimidazole compounds have been shown to upregulate the expression of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway.[14] Increased DR5 expression can sensitize cancer cells to apoptosis.

Potential Signaling Pathway

The following diagram illustrates a potential mechanism of action for a benzimidazole derivative based on the inhibition of EGFR/HER2 and upregulation of DR5.

G cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling egfr_her2 EGFR/HER2 pi3k_akt PI3K/Akt Pathway egfr_her2->pi3k_akt Activates dr5 DR5 apoptosis Apoptosis dr5->apoptosis Promotes pi3k_akt->apoptosis Inhibits benzimidazole This compound (Hypothesized) benzimidazole->egfr_her2 Inhibits benzimidazole->dr5 Upregulates

Caption: Hypothesized signaling pathway for a benzimidazole derivative.

Quantitative Biological Data

While specific IC₅₀ values for this compound are not provided in the searched literature, Table 5 presents data for other benzimidazole derivatives to illustrate the potential potency of this class of compounds against various cancer cell lines.

Table 5: Anticancer Activity of Selected Benzimidazole Derivatives

Compound TypeCell LineIC₅₀ (µM)Reference
Benzimidazole-triazole hybridHCT-1163.87[1]
Benzimidazole-triazole hybridHepG28.34[1]
Benzimidazole-triazole hybridMCF-74.17[1]
Benzimidazole-triazole hybridHeLa5.57[1]
2-Aryl benzimidazoleMDA-MB-231>165[2]

Conclusion

This compound represents a promising pharmaceutical intermediate with a straightforward synthetic route and a chemical scaffold known for its diverse biological activities. The presence of the heptyl group offers a handle for further chemical modification and may enhance its drug-like properties. Further research is warranted to fully elucidate its specific mechanisms of action and to explore its potential in the synthesis of novel therapeutic agents. This guide provides a foundational resource for researchers and developers interested in leveraging the potential of this compound in their pharmaceutical research and development endeavors.

References

Methodological & Application

Synthesis of 2-Heptylbenzimidazole from o-Phenylenediamine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-heptylbenzimidazole from o-phenylenediamine and octanoic acid. The protocol detailed herein is based on established chemical principles, offering a reproducible method for obtaining this compound, which is of interest in medicinal chemistry and materials science. This application note includes a detailed experimental procedure, a summary of key quantitative data, and visualizations of the workflow and reaction mechanism.

Introduction

Benzimidazoles are a class of heterocyclic aromatic organic compounds with a bicyclic structure composed of fused benzene and imidazole rings. The benzimidazole core is a vital pharmacophore in drug discovery, appearing in numerous pharmaceuticals with a wide range of biological activities, including anthelmintic, antiulcer, and antihistaminic agents. The 2-substituted benzimidazoles, in particular, are a focal point of synthetic and medicinal chemistry. The synthesis of this compound is typically achieved through the condensation of o-phenylenediamine with an appropriate seven-carbon chain precursor, such as octanoic acid. This reaction, a variant of the Phillips benzimidazole synthesis, proceeds via the formation of an intermediate amide followed by cyclization and dehydration to yield the final benzimidazole product.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from o-phenylenediamine and octanoic acid.

Materials:

  • o-Phenylenediamine

  • Octanoic acid

  • 4M Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine o-phenylenediamine (1.0 eq) and octanoic acid (1.2 eq).

  • Acid-Catalyzed Condensation: Add 4M hydrochloric acid (5-10 mol%) to the flask.

  • Heating and Reflux: Heat the reaction mixture to 140 °C and maintain it under reflux for 4 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system as the eluent to yield pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesized this compound.

ParameterValue
Yield 85%
Physical State White solid
Melting Point 135-137 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 9.35 (br s, 1H), 7.70-7.60 (m, 1H), 7.50-7.40 (m, 1H), 7.30-7.20 (m, 2H), 2.95 (t, J = 7.8 Hz, 2H), 1.85 (quint, J = 7.6 Hz, 2H), 1.40-1.20 (m, 8H), 0.88 (t, J = 6.8 Hz, 3H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 155.8, 140.0 (br), 137.0 (br), 122.5, 122.0, 115.0 (br), 31.8, 30.2, 29.5, 29.2, 29.1, 22.6, 14.1
IR (KBr, cm⁻¹) ν 3050 (N-H), 2955, 2924, 2853 (C-H), 1540, 1445, 1415 (C=N, C=C)

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants o-Phenylenediamine + Octanoic Acid + 4M HCl heating Heat to 140°C (4 hours) reactants->heating neutralization Neutralize with NaHCO₃ solution heating->neutralization extraction Extract with Ethyl Acetate neutralization->extraction drying Dry with Na₂SO₄ extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Silica Gel Column Chromatography concentration->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_scheme r1 o-Phenylenediamine plus + r1->plus r2 Octanoic Acid arrow 4M HCl, 140°C r2->arrow plus->r2 p1 This compound arrow->p1 plus2 + p1->plus2 p2 Water plus2->p2

Caption: Reaction scheme for the synthesis of this compound.

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Heptylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 2-heptylbenzimidazole, a valuable scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). The application of microwave irradiation significantly accelerates the reaction, leading to a substantial improvement in product yield and a reduction in reaction time compared to conventional heating methods. These application notes are intended for researchers, scientists, and professionals in the field of drug development seeking efficient and green chemistry approaches for heterocyclic synthesis.

Introduction

Benzimidazole derivatives are a critical class of heterocyclic compounds exhibiting a wide range of pharmacological activities. The synthesis of 2-substituted benzimidazoles, such as this compound, is of significant interest. Traditional synthesis methods often involve prolonged reaction times and may result in lower yields. Microwave-assisted synthesis has emerged as a powerful technique to overcome these limitations by enabling rapid and uniform heating of the reactants.[1][2][3] This protocol details a highly efficient microwave-assisted method for the synthesis of this compound and provides a comparative analysis with conventional synthetic routes. The use of microwave irradiation offers a greener and more time- and resource-efficient alternative for the production of this important molecule.[1][4]

Data Presentation: Comparative Analysis

The following table summarizes the key quantitative data, comparing the efficacy of microwave-assisted synthesis with conventional heating methods for the preparation of this compound.

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 3 - 5 minutes2 - 4 hours
Yield (%) 85 - 95%50 - 70%
Temperature 120 - 150 °CReflux Temperature of Solvent
Energy Input Significantly LowerHigher
Solvent Minimal or Solvent-freeOrganic Solvents (e.g., Toluene)

Experimental Protocols

Materials and Equipment
  • o-Phenylenediamine

  • Octanoic Acid

  • Microwave Reactor

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Microwave-Assisted Synthesis Protocol
  • Reactant Mixture: In a 10 mL microwave reaction vessel, combine o-phenylenediamine (1.0 mmol, 108.14 mg) and octanoic acid (1.1 mmol, 158.24 mg).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant power of 200 W for 3-5 minutes, with a target temperature of 120-150 °C.[1]

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature.

  • Neutralization: Add a saturated solution of sodium bicarbonate to the reaction mixture to neutralize the excess acid.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Conventional Synthesis Protocol
  • Reactant Mixture: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 mmol, 108.14 mg) and octanoic acid (1.1 mmol, 158.24 mg) in a suitable solvent such as toluene (20 mL).

  • Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Neutralization and Extraction: Neutralize with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Visualizations

Synthesis_Workflow cluster_methods Synthesis Method Reactants o-Phenylenediamine + Octanoic Acid Microwave Microwave-Assisted (3-5 min, 120-150°C) Reactants->Microwave Conventional Conventional Heating (2-4 h, Reflux) Reactants->Conventional Workup Work-up & Purification Microwave->Workup Conventional->Workup Product This compound Workup->Product

Caption: Comparative workflow of microwave-assisted vs. conventional synthesis.

Reaction_Scheme cluster_conditions Reaction Conditions cluster_product Product o_phenylenediamine o-Phenylenediamine conditions Microwave Irradiation or Conventional Heating plus + octanoic_acid Octanoic Acid product This compound conditions->product

Caption: General reaction scheme for this compound synthesis.

Conclusion

The microwave-assisted synthesis of this compound offers a significant improvement over conventional methods, providing a rapid, efficient, and high-yield protocol.[1][4] This approach aligns with the principles of green chemistry by reducing reaction times and energy consumption. The detailed protocols and comparative data presented herein are intended to facilitate the adoption of this advanced synthetic methodology in research and development settings.

References

Application of 2-Heptylbenzimidazole as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of steel is a significant challenge across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a well-established method to mitigate this issue. Benzimidazole and its derivatives are a class of heterocyclic compounds that have demonstrated excellent corrosion inhibition properties for steel, particularly in acidic environments.[1][2][3][4][5] This is attributed to the presence of the imidazole ring with its nitrogen heteroatoms and the aromatic system, which facilitate adsorption onto the steel surface, forming a protective barrier against corrosive agents.[1][3][5]

2-Heptylbenzimidazole, a derivative with a seven-carbon alkyl chain at the 2-position, is investigated in these application notes for its potential as an effective corrosion inhibitor. The hydrophobic heptyl group is expected to enhance the protective film's stability and coverage on the steel surface. These notes provide detailed protocols for evaluating the inhibition efficiency of this compound and present expected data based on the performance of similar benzimidazole derivatives.

Mechanism of Corrosion Inhibition

The corrosion inhibition of steel in acidic solutions by this compound is primarily due to its adsorption on the metal surface. This adsorption process can be described by the following key interactions:

  • Physisorption: Involves electrostatic interactions between the protonated benzimidazole molecule and the negatively charged steel surface (due to the adsorption of anions from the acidic solution).

  • Chemisorption: Involves the sharing of electrons between the lone pair of the nitrogen atoms in the imidazole ring and the vacant d-orbitals of iron atoms on the steel surface. The π-electrons of the benzene ring can also participate in this interaction.[1][2]

The long heptyl chain is expected to create a hydrophobic layer, further repelling corrosive aqueous species from the steel surface.

A diagram illustrating the proposed inhibition mechanism is provided below.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Steel Surface H+ H+ Fe Fe H+->Fe Corrosion Attack Cl- Cl- Cl-->Fe Pitting Corrosion Inhibitor This compound Adsorbed_Inhibitor Adsorbed Inhibitor Layer Inhibitor->Adsorbed_Inhibitor Adsorption Adsorbed_Inhibitor->Fe Protection

Caption: Proposed mechanism of corrosion inhibition by this compound.

Experimental Protocols

This section details the standard experimental procedures to evaluate the corrosion inhibition performance of this compound.

Materials and Sample Preparation
  • Steel Specimens: Carbon steel coupons with a composition such as C-0.3700%, Si-0.2300%, Mn-0.6800%, S-0.0160%, Cr-0.0770%, Ti-0.0110%, Ni-0.0590%, Co-0.0090%, Cu-0.1600%, and the remainder Fe are typically used.[3]

  • Corrosive Medium: 1 M Hydrochloric acid (HCl) solution is a common corrosive environment for testing.

  • Inhibitor: this compound is synthesized or procured and dissolved in the corrosive medium at various concentrations (e.g., 1x10⁻⁶ M to 1x10⁻³ M).[3]

  • Sample Pre-treatment: Steel coupons are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried before each experiment.

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate.

Protocol:

  • Weigh the pre-treated steel coupons accurately.

  • Immerse the coupons in the corrosive solution with and without different concentrations of this compound.

  • Maintain the solution at a constant temperature (e.g., 298 K) for a specified duration (e.g., 24 hours).

  • After immersion, remove the coupons, clean them to remove corrosion products (e.g., using a solution of HCl with urotropine), wash, dry, and re-weigh.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR = (W_initial - W_final) / (A * t) where W is the weight, A is the surface area, and t is the immersion time.

    • IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100

Electrochemical Measurements

Electrochemical methods provide insights into the kinetics and mechanism of corrosion inhibition. A standard three-electrode cell is used, with the steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

PDP measurements help determine the effect of the inhibitor on both anodic and cathodic reactions.[6][7][8][9]

Protocol:

  • Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[9]

  • Record the resulting current density.

  • Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculate the inhibition efficiency using:

    • IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100

EIS is a non-destructive technique used to study the properties of the inhibitor film and the charge transfer process at the metal-solution interface.[10][11][12][13][14]

Protocol:

  • After OCP stabilization, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[12]

  • Measure the impedance response of the system.

  • Analyze the data using Nyquist and Bode plots. The data is often fitted to an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency using:

    • IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100

An overview of the experimental workflow is presented below.

G Start Start Sample_Prep Steel Sample Preparation Start->Sample_Prep Solution_Prep Prepare Corrosive Solution (with/without Inhibitor) Start->Solution_Prep Weight_Loss Weight Loss Measurement Sample_Prep->Weight_Loss Electrochemical Electrochemical Measurements Sample_Prep->Electrochemical Solution_Prep->Weight_Loss Solution_Prep->Electrochemical Data_Analysis Data Analysis Weight_Loss->Data_Analysis PDP Potentiodynamic Polarization Electrochemical->PDP EIS Electrochemical Impedance Spectroscopy Electrochemical->EIS PDP->Data_Analysis EIS->Data_Analysis Inhibition_Efficiency Calculate Inhibition Efficiency Data_Analysis->Inhibition_Efficiency End End Inhibition_Efficiency->End

Caption: Experimental workflow for evaluating corrosion inhibitor performance.

Data Presentation

The quantitative data obtained from the experiments should be summarized in tables for easy comparison.

Table 1: Weight Loss Data for this compound

Inhibitor Concentration (M)Weight Loss (mg)Corrosion Rate (g m⁻² h⁻¹)Inhibition Efficiency (%)
Blank (0)ValueValue-
1 x 10⁻⁶ValueValueValue
1 x 10⁻⁵ValueValueValue
1 x 10⁻⁴ValueValueValue
1 x 10⁻³ValueValueValue

Table 2: Potentiodynamic Polarization Data for this compound

Inhibitor Concentration (M)Ecorr (mV vs. SCE)icorr (µA cm⁻²)βa (mV dec⁻¹)βc (mV dec⁻¹)Inhibition Efficiency (%)
Blank (0)ValueValueValueValue-
1 x 10⁻⁶ValueValueValueValueValue
1 x 10⁻⁵ValueValueValueValueValue
1 x 10⁻⁴ValueValueValueValueValue
1 x 10⁻³ValueValueValueValueValue

Table 3: Electrochemical Impedance Spectroscopy Data for this compound

Inhibitor Concentration (M)Rct (Ω cm²)Cdl (µF cm⁻²)Inhibition Efficiency (%)
Blank (0)ValueValue-
1 x 10⁻⁶ValueValueValue
1 x 10⁻⁵ValueValueValue
1 x 10⁻⁴ValueValueValue
1 x 10⁻³ValueValueValue

Note: The "Value" placeholders should be replaced with actual experimental data.

Expected Results and Discussion

Based on studies of similar benzimidazole derivatives, the following outcomes are anticipated for this compound:

  • Inhibition Efficiency: The inhibition efficiency is expected to increase with increasing concentration of this compound, reaching a high value (potentially >90%) at the optimal concentration.[1][2]

  • Potentiodynamic Polarization: The addition of the inhibitor is expected to shift both the anodic and cathodic Tafel curves to lower current densities, indicating a mixed-type inhibition mechanism.[3][4] A slight shift in the corrosion potential (Ecorr) may also be observed.

  • Electrochemical Impedance Spectroscopy: The Nyquist plots are expected to show an increase in the diameter of the semi-circle with increasing inhibitor concentration, corresponding to an increase in the charge transfer resistance (Rct). This indicates the formation of a protective film on the steel surface. The double-layer capacitance (Cdl) is expected to decrease, which can be attributed to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer upon inhibitor adsorption.

Conclusion

These application notes provide a comprehensive framework for the evaluation of this compound as a corrosion inhibitor for steel in acidic media. The detailed protocols for weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, along with the structured data presentation, will enable researchers to systematically investigate its performance. The expected results, based on the behavior of analogous benzimidazole compounds, suggest that this compound holds significant promise as an effective corrosion inhibitor. Further studies, including surface analysis techniques (e.g., SEM, AFM) and quantum chemical calculations, can provide deeper insights into the adsorption mechanism and the morphology of the protective film.

References

Application Notes and Protocols for Forming Protective Films with 2-Heptylbenzimidazole on Metal Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the formation and evaluation of protective films on metal surfaces using 2-Heptylbenzimidazole. This compound, a derivative of benzimidazole, is investigated for its corrosion inhibition properties, which are attributed to its ability to adsorb onto metal surfaces and form a protective barrier. The long heptyl chain enhances its hydrophobicity and contributes to the formation of a dense, protective layer.

Mechanism of Protective Film Formation

The protective action of this compound is rooted in its molecular structure. The benzimidazole ring, containing nitrogen heteroatoms with lone pairs of electrons and an aromatic π-system, facilitates strong adsorption onto the metal surface. This adsorption can occur through a combination of physisorption (electrostatic interactions) and chemisorption (coordinate bonding between the nitrogen atoms and vacant d-orbitals of the metal). The 2-heptyl group, a long alkyl chain, enhances the protective properties of the adsorbed film by creating a hydrophobic barrier that repels corrosive aqueous media. This dual-action mechanism—strong surface adsorption and a water-repellent layer—is key to its effectiveness as a corrosion inhibitor.

The following diagram illustrates the proposed mechanism of interaction:

G cluster_solution Corrosive Solution cluster_surface Metal Surface Interaction cluster_film Protective Film H2O H₂O Metal Metal Surface (e.g., Steel, Copper) H2O->Metal Corrosive Attack Cl_minus Cl⁻ Cl_minus->Metal Corrosive Attack H_plus H⁺ H_plus->Metal Corrosive Attack Inhibitor This compound Adsorption_Sites Benzimidazole Head Group Adsorption (N atoms and π-electrons) Inhibitor->Adsorption_Sites Adsorption Adsorbed_Inhibitor Adsorbed this compound (Hydrophobic Layer) Adsorbed_Inhibitor->H2O Repels Adsorbed_Inhibitor->Cl_minus Repels Adsorbed_Inhibitor->H_plus Repels Adsorption_Sites->Metal Forms Protective Layer on

Caption: Proposed mechanism of this compound protective film formation.

Experimental Protocols

The following protocols outline the procedures for preparing metal specimens, applying the this compound inhibitor, and evaluating the protective film's effectiveness using gravimetric and electrochemical methods.

Materials and Reagents
  • Metal coupons (e.g., mild steel, copper, aluminum) of known dimensions

  • This compound (purity ≥ 98%)

  • Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution)

  • Acetone (analytical grade)

  • Ethanol (analytical grade)

  • Deionized water

  • Silicon carbide (SiC) abrasive papers of various grits (e.g., 240, 400, 600, 800, 1200)

  • Standard electrochemical cell with a three-electrode setup (working electrode: metal coupon; counter electrode: platinum wire; reference electrode: saturated calomel electrode (SCE) or Ag/AgCl)

  • Potentiostat/Galvanostat for electrochemical measurements

Experimental Workflow

The overall workflow for evaluating the protective film is as follows:

G A Metal Coupon Preparation C Immersion and Film Formation A->C B Inhibitor Solution Preparation B->C D Evaluation of Protective Film C->D E Weight Loss Measurement D->E Gravimetric F Electrochemical Measurements D->F Electrochemical G Surface Analysis (Optional) D->G Microscopic

Caption: General experimental workflow for inhibitor evaluation.

Detailed Methodologies

Protocol 1: Metal Coupon Preparation

  • Mechanically polish the metal coupons using successively finer grades of SiC abrasive paper, starting from 240 grit and ending with 1200 grit.

  • Rinse the polished coupons thoroughly with deionized water.

  • Degrease the coupons by sonicating in acetone for 10 minutes.

  • Rinse again with ethanol and finally with deionized water.

  • Dry the coupons in a stream of warm air and store them in a desiccator until use.

Protocol 2: Inhibitor Solution Preparation

  • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., ethanol) due to its limited solubility in aqueous solutions.

  • Prepare the desired concentrations of the inhibitor in the corrosive medium (e.g., 1 M HCl) by adding the appropriate volume of the stock solution. The final concentrations typically range from 0.1 mM to 5 mM.

  • Ensure the final concentration of the organic solvent (e.g., ethanol) is low (typically ≤ 1%) and consistent across all test solutions, including the blank (corrosive solution without inhibitor), to minimize its effect on the corrosion process.

Protocol 3: Weight Loss Measurements

  • Weigh the prepared metal coupons accurately using an analytical balance (W_initial).

  • Immerse the coupons in the corrosive solution with and without different concentrations of this compound for a specified period (e.g., 6, 12, or 24 hours) at a constant temperature.

  • After the immersion period, retrieve the coupons, rinse them with deionized water, and gently clean with a soft brush to remove any loose corrosion products.

  • Dry the coupons as described in Protocol 1 and re-weigh them (W_final).

  • Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the following equation: CR (mm/y) = (8.76 × 10^4 × ΔW) / (A × T × ρ) where ΔW is the weight loss (W_initial - W_final) in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and ρ is the density of the metal in g/cm³.

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Protocol 4: Electrochemical Measurements

  • Place the prepared metal coupon (working electrode) in the electrochemical cell containing the test solution (with and without inhibitor).

  • Allow the system to stabilize for a certain period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s).

    • Plot the resulting current density versus the applied potential on a semi-logarithmic scale (Tafel plot).

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear portions of the anodic and cathodic curves back to E_corr.

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Plot the impedance data as a Nyquist plot (-Z'' vs. Z').

    • The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger diameter indicates higher corrosion resistance.

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

Data Presentation

The following tables present representative quantitative data for benzimidazole derivatives as corrosion inhibitors on steel in acidic media. While this data is not specifically for this compound, it provides an expected range of performance.

Table 1: Representative Inhibition Efficiency of Benzimidazole Derivatives on Steel in 1 M HCl (from Weight Loss Measurements)

Inhibitor Concentration (mM)Inhibition Efficiency (%)
0.165 - 75
0.575 - 85
1.085 - 92
3.0> 90
5.0> 93

Table 2: Representative Electrochemical Parameters for Benzimidazole Derivatives on Steel in 1 M HCl

Inhibitor Concentration (mM)i_corr (µA/cm²)R_ct (Ω·cm²)IE (%) from PDPIE (%) from EIS
Blank500 - 100020 - 50--
0.1150 - 250100 - 15070 - 8575 - 80
0.550 - 100250 - 40080 - 9085 - 90
1.020 - 50500 - 80090 - 9590 - 94
3.0< 20> 900> 95> 95

Interpretation of Results

  • Weight Loss: A decrease in weight loss with increasing inhibitor concentration indicates effective corrosion inhibition.

  • Potentiodynamic Polarization: A significant decrease in the corrosion current density (i_corr) in the presence of the inhibitor confirms its protective action. A shift in the corrosion potential (E_corr) can indicate whether the inhibitor acts on the anodic, cathodic, or both reactions (mixed-type inhibitor). For benzimidazoles, they typically act as mixed-type inhibitors.

  • Electrochemical Impedance Spectroscopy: An increase in the charge transfer resistance (R_ct), represented by a larger semicircle in the Nyquist plot, signifies the formation of a protective film that hinders the charge transfer process at the metal/solution interface.

By following these detailed protocols, researchers can effectively evaluate the performance of this compound in forming protective films on various metal surfaces and quantify its corrosion inhibition efficiency.

Application Notes and Protocols: Synthesis of Specialty Polymers Using 2-Heptylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of specialty polymers incorporating 2-heptylbenzimidazole. Due to the limited availability of literature specifically detailing the polymerization of this compound, this document presents a generalized protocol based on established methods for the synthesis of analogous poly(2-alkyl-benzimidazole)s. The provided data is based on polymers with similar structures and is intended to serve as a comparative reference.

Introduction

Polybenzimidazoles (PBIs) are a class of high-performance polymers renowned for their exceptional thermal and chemical stability. The incorporation of a 2-heptyl substituent onto the benzimidazole moiety is anticipated to modify the polymer's properties, potentially enhancing its solubility in organic solvents, lowering its glass transition temperature, and improving its processability without significantly compromising its inherent thermal stability. These modified PBIs could find applications in various fields, including high-temperature fuel cell membranes, advanced composites, and specialty coatings.

Data Presentation: Comparative Properties of Alkyl-Substituted Polybenzimidazoles

PropertyPoly(2,2'-(m-phenylene)-5,5'-bibenzimidazole) (m-PBI)Poly(2,5(6)-benzimidazole) (B-PBI)Effect of N-alkylation on PBI
Inherent Viscosity (dL/g) 0.7 - 1.1~0.4Not directly comparable
Glass Transition Temperature (Tg, °C) ~427~400Decreases with increasing alkyl chain length
Decomposition Temperature (TGA, 5% wt. loss, °C) >600 (in N₂)>550 (in N₂)Onset of alkyl chain degradation ~300°C
Tensile Strength (MPa) ~160~130Generally decreases with alkyl substitution
Young's Modulus (GPa) ~5.9~4.5Generally decreases with alkyl substitution
Solubility Soluble in DMAc, NMP, DMSO, conc. H₂SO₄Soluble in methanesulfonic acid, conc. H₂SO₄Enhanced solubility in common organic solvents

Experimental Protocols

The synthesis of poly(this compound) is a two-stage process: first, the synthesis of the this compound monomer, and second, the polymerization of the monomer.

Protocol 1: Synthesis of this compound Monomer

This protocol is a general method for the synthesis of 2-alkyl-substituted benzimidazoles via the condensation of o-phenylenediamine with a carboxylic acid.

Materials:

  • o-Phenylenediamine

  • Octanoic acid (as a precursor to the heptyl group)

  • Polyphosphoric acid (PPA) or 4M Hydrochloric acid

  • Ammonium hydroxide solution

  • Methanol or Ethanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine equimolar amounts of o-phenylenediamine and octanoic acid.

  • Add polyphosphoric acid (PPA) as a condensing agent and solvent (approximately 10 times the weight of the reactants).

  • Heat the reaction mixture to 150-200°C under a slow stream of nitrogen for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to approximately 100°C and pour it slowly into a beaker of vigorously stirred ice-water.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until a precipitate forms.

  • Collect the crude this compound precipitate by filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent such as methanol or ethanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Polymerization of this compound

This generalized protocol for the polymerization of a 2-alkyl-benzimidazole monomer is based on the polyphosphoric acid (PPA) method, which is a common technique for producing high molecular weight polybenzimidazoles.

Materials:

  • Purified this compound monomer

  • A suitable dicarboxylic acid monomer (e.g., terephthalic acid or isophthalic acid) for co-polymerization if desired. For a homopolymer, a di-functional benzimidazole is required. Assuming the synthesis of a copolymer.

  • 3,3',4,4'-Tetraaminobiphenyl (TAB)

  • Polyphosphoric acid (PPA), 115% P₂O₅ content

  • Phosphorus pentoxide (P₂O₅)

  • Methanol

  • Ammonium hydroxide

Procedure:

  • Monomer Preparation: A di-functional monomer is required for polymerization. A plausible approach involves the synthesis of a bis(this compound) monomer. For this generalized protocol, we will assume a co-polymerization of a standard tetra-amine with a dicarboxylic acid and the this compound acting as an end-capping agent or part of a more complex monomer. For a more direct polymerization, one would need to synthesize a di-functional monomer such as 5,5'-bis(this compound).

  • Polymerization in PPA:

    • In a resin kettle equipped with a high-torque mechanical stirrer, a nitrogen inlet, and a gas outlet, add PPA (115%).

    • Heat the PPA to 100°C under a slow nitrogen purge to ensure an inert atmosphere.

    • Add the 3,3',4,4'-tetraaminobiphenyl (TAB) and the dicarboxylic acid monomer (e.g., isophthalic acid) to the hot PPA. The monomer concentration should be around 10-15 wt%.

    • If this compound is used as an end-capper to control molecular weight, it would be added at this stage in a calculated amount.

    • Slowly raise the temperature of the reaction mixture to 180-200°C and maintain for 2-4 hours.

    • Further increase the temperature to 220-250°C and continue the polymerization for another 4-8 hours. The viscosity of the solution will increase significantly.

  • Polymer Isolation and Purification:

    • Cool the highly viscous polymer solution (dope) to about 100°C.

    • Slowly precipitate the polymer by pouring the dope into a large volume of vigorously stirred water.

    • Break up the resulting fibrous or solid polymer and wash it repeatedly with water to remove the PPA.

    • Neutralize the polymer by soaking it in an ammonium hydroxide solution.

    • Continue washing with water until the washings are neutral.

    • Finally, wash the polymer with methanol to remove any remaining impurities and water.

    • Dry the purified poly(this compound)-containing polymer in a vacuum oven at 100-120°C until a constant weight is achieved.

Visualizations

SynthesisWorkflow cluster_monomer Monomer Synthesis cluster_polymer Polymerization M1 o-Phenylenediamine + Octanoic Acid M2 Condensation in PPA M1->M2 M3 Neutralization & Precipitation M2->M3 M4 Purification (Recrystallization) M3->M4 M5 This compound Monomer M4->M5 P1 Monomers + PPA M5->P1 Input for Polymerization P2 Polycondensation at High Temperature P1->P2 P3 Polymer Dope P2->P3 P4 Precipitation & Washing P3->P4 P5 Purified Specialty Polymer P4->P5

Caption: Workflow for the synthesis of specialty polymers using this compound.

LogicalRelationship cluster_properties Influence of 2-Heptyl Group Heptyl 2-Heptyl Substituent Solubility Increased Solubility Heptyl->Solubility disrupts chain packing Processability Improved Processability Heptyl->Processability lower Tg, better solubility Tg Lowered Glass Transition Temp. Heptyl->Tg increased free volume ThermalStability Potentially Maintained Thermal Stability Heptyl->ThermalStability Mechanical Altered Mechanical Properties Heptyl->Mechanical

Caption: Expected influence of the 2-heptyl group on polymer properties.

Application I: Analysis of Anthelmintic Benzimidazole Residues in Animal Tissue

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method is a highly sensitive and selective analytical technique used for the characterization and quantification of benzimidazole derivatives.[1] This method is widely applied in various fields, including monitoring anthelmintic drug residues in food products of animal origin, analyzing fungicide residues in environmental samples, and conducting forensic analysis of potent synthetic opioids known as nitazenes.[1] The high sensitivity and specificity of LC-MS/MS make it the preferred method for detecting these compounds, even in complex matrices.[1]

The general principle involves extracting the benzimidazole compounds from a sample, purifying the extract to remove interfering substances, separating the individual derivatives using liquid chromatography, and finally, detecting and quantifying them with a tandem mass spectrometer.

This protocol outlines a method for the determination of benzimidazole anthelmintics and their metabolites in animal tissues like muscle and liver.

Experimental Protocol

1. Sample Preparation: Extraction and Clean-up

This protocol combines a liquid-liquid extraction with a subsequent defatting step and solid-phase extraction (SPE) for sample cleanup.

  • Homogenization: Weigh 5 grams of homogenized tissue into a 50 mL centrifuge tube.

  • Internal Standard: Add an appropriate internal standard solution (e.g., 2-n-butylmercaptobenzimidazole).[2]

  • Extraction: Add 15 mL of ethyl acetate, shake vigorously on a vortex mixer for 2 minutes, and then centrifuge for 5 minutes at 5000 rpm.

  • Collection: Decant the supernatant into a separate flask. Repeat the extraction step with another 15 mL of ethyl acetate and combine the supernatants.

  • Evaporation: Evaporate the collected organic phases to dryness under a gentle stream of nitrogen at 45 °C.

  • Defatting: Reconstitute the residue in 3 mL of acetonitrile (MeCN) and add 5 mL of n-hexane. Shake for 2 minutes and centrifuge. Discard the upper n-hexane layer. Repeat the n-hexane wash.

  • Final Reconstitution: Evaporate the remaining acetonitrile layer to dryness under nitrogen and reconstitute the final residue in 1 mL of the initial mobile phase (e.g., 30:70 MeCN:H₂O).

  • Filtration: Filter the reconstituted sample through a 0.22 μm filter before injection into the LC-MS/MS system.

experimental_workflow_tissue cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Homogenized Tissue Sample (5g) add_is Add Internal Standard sample->add_is extraction1 Ethyl Acetate Extraction (15mL) add_is->extraction1 centrifuge1 Vortex & Centrifuge (5000 rpm) extraction1->centrifuge1 extraction2 Repeat Extraction centrifuge1->extraction2 evap1 Evaporate to Dryness (N2, 45°C) extraction2->evap1 defat Defat with n-Hexane evap1->defat evap2 Evaporate MeCN Layer to Dryness defat->evap2 reconstitute Reconstitute in Mobile Phase evap2->reconstitute filter Filter (0.22 µm) reconstitute->filter lc_ms Inject into LC-MS/MS filter->lc_ms data Data Acquisition (MRM) lc_ms->data quant Quantification data->quant

Workflow for Benzimidazole Analysis in Tissue.

2. Liquid Chromatography (LC) Parameters

The following table summarizes typical LC conditions for the separation of benzimidazole derivatives.

ParameterSpecification
HPLC System Quaternary Gradient HPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[3]
Mobile Phase A Water with 0.1% Formic Acid[3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[3]
Gradient Optimized for analyte separation (e.g., 10% to 90% B over 15 min)[4]
Flow Rate 0.3 - 0.5 mL/min[3]
Injection Volume 10 µL
Column Temp. 26 °C

3. Mass Spectrometry (MS/MS) Parameters

The mass spectrometer is operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) for quantification.

ParameterSpecification
Ionization Mode Electrospray Ionization, Positive (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM)
Ionspray Voltage 4500 V
Temperature 450 °C
Nebulizer Gas (Gas 1) 50 psi
Heater Gas (Gas 2) 60 psi
Curtain Gas 30 psi
Collision Gas 10 psi
Dwell Time 50 ms
Quantitative Data

The following table lists common benzimidazole anthelmintics with their typical mass transitions and reported limits of quantification (LOQ).

CompoundPrecursor Ion (Q1, m/z)Product Ion (Q2, m/z)LOQ in Animal Tissue
Albendazole266.1234.1< 10 µg/kg[2]
Albendazole sulfoxide282.1208.1< 10 µg/kg[2]
Fenbendazole300.1152.1< 10 µg/kg[2]
Oxfendazole316.1284.1< 10 µg/kg[2]
Thiabendazole202.1175.1< 10 µg/kg[2]
5-hydroxy-thiabendazole218.1191.12.5 µg/kg

Application II: Forensic Analysis of Benzimidazole Opioids (Nitazenes)

This protocol is adapted for the high-throughput quantification of emerging "nitazene" analogs in whole blood, which requires high sensitivity due to their extreme potency.[5]

Experimental Protocol

1. Sample Preparation: 96-Well Liquid-Phase Microextraction (LPME)

This green and efficient sample preparation technique allows for high-throughput extraction.[5]

  • Dilution: Dilute whole blood samples with a buffer (1:1, v/v).[5]

  • Extraction: Perform extraction using a 96-well LPME plate. Analytes are transferred from the diluted blood (donor compartment) across a thin organic liquid membrane and into an aqueous acceptor solution.[5]

  • Collection: Collect the aqueous acceptor solution, which can be directly injected into the UHPLC-MS/MS system.[5]

2. Ultra-High-Performance Liquid Chromatography (UHPLC) Parameters

A biphenyl column is used to achieve baseline separation of structural isomers like isotonitazene and protonitazene.[5]

ParameterSpecification
UHPLC System Acquity UPLC or similar
Column Kinetex Biphenyl (e.g., 2.1 mm I.D. x 100 mm)[5]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A fast gradient over ~5.5 minutes is used for separation[5]
Flow Rate 0.5 mL/min[5]
Injection Volume 4 µL[5]
Column Temp. 60 °C[5]

3. Mass Spectrometry (MS/MS) Parameters

Analysis is performed by MRM with positive electrospray ionization.

ParameterSpecification
Ionization Mode Electrospray Ionization, Positive (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM)
Key Parameters Voltages, gas flows, and temperatures optimized for target analytes
Quantitative Data

This method achieves very low detection limits, suitable for the potent nature of nitazene compounds.

CompoundPrecursor Ion (Q1, m/z)Product Ion (Q2, m/z)LOD in Whole Blood
Isotonitazene411.2308.20.01 nM[5]
Metonitazene397.2294.20.01 nM[5]
Protonitazene411.2100.10.01 nM[5]
Etonitazene425.2322.20.02 nM[5]
Clonitazene363.1260.10.01 nM[5]

General Data Analysis Workflow

The quantification of benzimidazole derivatives relies on a systematic data analysis process following LC-MS/MS acquisition.

data_analysis_logic cluster_data Data Processing cluster_quant Quantification cluster_input Inputs raw_data Raw Data Acquisition (MRM Chromatograms) peak_integration Peak Integration (Analyte & Internal Standard) raw_data->peak_integration response_ratio Calculate Response Ratio (Area_Analyte / Area_IS) peak_integration->response_ratio cal_curve Generate Calibration Curve (Response Ratio vs. Concentration) response_ratio->cal_curve concentration Determine Analyte Concentration in Sample cal_curve->concentration cal_standards Calibration Standards cal_standards->cal_curve is_standard Internal Standard (IS) is_standard->raw_data

References

High-Yield Synthesis of 2-Heptylbenzimidazole and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the high-yield synthesis of 2-Heptylbenzimidazole and its derivatives. Benzimidazoles are a critical class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science.[1][2] The protocols outlined below are based on established synthetic methodologies, including the Phillips-Ladenburg and Weidenhagen reactions, optimized for high yields and purity. This guide includes experimental procedures, data presentation in tabular format for easy comparison of synthetic routes, and visualizations of the experimental workflows.

Introduction

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fused benzene and imidazole ring.[3] This scaffold is a prominent structure in a variety of pharmacologically active compounds, exhibiting antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties.[1][2] The 2-substituted benzimidazoles, in particular, are a focal point of drug discovery and development due to their versatile biological activities.[3] The heptyl substituent at the 2-position imparts a lipophilic character to the benzimidazole core, which can be advantageous for modulating pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Applications

This compound and its derivatives are valuable intermediates in the development of new therapeutic agents. Their applications span various fields:

  • Antimicrobial Agents: The benzimidazole core is a known pharmacophore in antimicrobial drugs. The heptyl group can enhance the compound's ability to penetrate microbial cell membranes.

  • Anticancer Research: Many benzimidazole derivatives have been investigated for their potential as anticancer agents.[1]

  • Antiviral Drugs: The structural similarity of the benzimidazole moiety to endogenous purines allows for interference with viral replication processes.[2]

  • Materials Science: Benzimidazole derivatives are used in the development of polymers and as corrosion inhibitors.

Synthesis Protocols

Two primary high-yield methods for the synthesis of this compound are detailed below. These protocols are based on the condensation of o-phenylenediamine with either octanoic acid or octanal.

Protocol 1: Phillips-Ladenburg Synthesis from o-Phenylenediamine and Octanoic Acid

This method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, a classic and reliable method for preparing 2-substituted benzimidazoles.

Materials:

  • o-Phenylenediamine

  • Octanoic Acid

  • Polyphosphoric Acid (PPA) or 4M Hydrochloric Acid

  • 10% Sodium Hydroxide or Ammonium Hydroxide solution

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beaker

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1.0 equivalent) and octanoic acid (1.1 equivalents).

  • Add a catalytic amount of polyphosphoric acid (PPA) or 4M Hydrochloric Acid.

  • Heat the reaction mixture to 140-150°C (if using PPA) or reflux (if using HCl) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Carefully pour the cooled mixture into a beaker containing crushed ice.

  • Neutralize the mixture by slowly adding a 10% sodium hydroxide or ammonium hydroxide solution until the pH is approximately 7-8.

  • The crude this compound will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any remaining salts.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Expected Yield: 85-95%

Protocol 2: Weidenhagen Synthesis from o-Phenylenediamine and Octanal

This protocol utilizes the reaction of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization to form the benzimidazole ring. Various oxidizing agents can be employed.

Materials:

  • o-Phenylenediamine

  • Octanal

  • Methanol or Ethanol

  • Oxidizing agent (e.g., sodium metabisulfite, hydrogen peroxide, or air)

  • Catalyst (optional, e.g., a catalytic amount of p-toluenesulfonic acid)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Dissolve o-phenylenediamine (1.0 equivalent) and octanal (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

  • Add a suitable oxidizing agent, such as sodium metabisulfite. Alternatively, the reaction can be carried out in the presence of air, which acts as the oxidant. A catalytic amount of acid can facilitate the initial imine formation.

  • Stir the reaction mixture at room temperature or gentle heating for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel to obtain the pure product.

Expected Yield: 75-90%

Data Presentation

The choice of synthetic route can significantly impact the yield and reaction conditions. The following tables summarize quantitative data for the synthesis of 2-alkylbenzimidazoles based on literature precedents.

Table 1: Comparison of Synthetic Methods for 2-Alkylbenzimidazoles

MethodReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Phillips-Ladenburgo-Phenylenediamine, Carboxylic AcidPolyphosphoric AcidNone140-1502-485-95
Phillips-Ladenburgo-Phenylenediamine, Carboxylic Acid4M HClNoneReflux3-680-90
Weidenhageno-Phenylenediamine, AldehydeSodium MetabisulfiteMethanolRoom Temp4-875-90
Weidenhagen (Aerobic)o-Phenylenediamine, AldehydeAirEthanol506-1270-85

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the described synthetic protocols for this compound.

Phillips_Ladenburg_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification react1 o-Phenylenediamine mix Mix & Add PPA/HCl react1->mix react2 Octanoic Acid react2->mix heat Heat (140-150°C or Reflux) mix->heat cool Cool to RT heat->cool quench Pour into Ice & Neutralize cool->quench filter Filter Precipitate quench->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the Phillips-Ladenburg synthesis of this compound.

Weidenhagen_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification react1 o-Phenylenediamine dissolve Dissolve in Methanol/Ethanol react1->dissolve react2 Octanal react2->dissolve oxidize Add Oxidizing Agent & Stir dissolve->oxidize evaporate Evaporate Solvent oxidize->evaporate extract Extract with DCM/EtOAc evaporate->extract dry Dry Organic Layer extract->dry chromatography Column Chromatography dry->chromatography product Pure this compound chromatography->product

Caption: Workflow for the Weidenhagen synthesis of this compound.

Conclusion

The protocols described in these application notes provide robust and high-yield methods for the synthesis of this compound, a valuable building block in drug discovery and materials science. By selecting the appropriate starting materials and reaction conditions, researchers can efficiently produce this compound and its derivatives for further investigation and application. The provided workflows and data tables serve as a practical guide for laboratory synthesis and methodology comparison.

References

Application Notes and Protocols for Testing 2-Heptylbenzimidazole as an Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antiviral effects against a range of DNA and RNA viruses.[1] This document outlines a comprehensive experimental framework for the evaluation of 2-Heptylbenzimidazole, a novel benzimidazole derivative, as a potential antiviral agent. The following protocols provide detailed methodologies for assessing the compound's cytotoxicity, in vitro antiviral efficacy, and preliminary mechanism of action.

Compound Preparation and Handling

This compound is a colorless to pale yellow liquid that is insoluble in water.[2] For in vitro assays, a stock solution should be prepared in a suitable solvent such as dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM). Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations for each experiment. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all assays to account for any potential solvent effects.

Cell Lines and Virus Panel

To assess the broad-spectrum antiviral potential of this compound, a diverse panel of viruses and their corresponding host cell lines should be utilized.

VirusTypeFamilyRecommended Cell Line(s)
Influenza A Virus (IAV) (e.g., A/H1N1) RNAOrthomyxoviridaeMadin-Darby Canine Kidney (MDCK)[3][4]
Herpes Simplex Virus-1 (HSV-1) DNAHerpesviridaeVero (African green monkey kidney)[5][6]
Respiratory Syncytial Virus (RSV) RNAParamyxoviridaeHuman epithelial type 2 (HEp-2), A549[7]
Dengue Virus (DENV) (e.g., DENV-2) RNAFlaviviridaeVero, Huh-7 (human hepatoma)[1][2]
Coxsackievirus B3 (CVB3) RNAPicornaviridaeHeLa, Vero[8][9]

Caption: Recommended virus and cell line panel for antiviral screening.

Experimental Protocols

A logical workflow is essential for the systematic evaluation of a novel antiviral candidate. The proposed experimental workflow begins with assessing the compound's toxicity, followed by primary antiviral screening, and culminating in preliminary mechanism of action studies for active compounds.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Efficacy Screening cluster_2 Phase 3: Mechanism of Action Studies A Prepare serial dilutions of this compound C Treat cells with compound dilutions A->C B Seed host cells in 96-well plates B->C D Incubate for 48-72 hours C->D E Perform MTT Assay D->E F Calculate 50% Cytotoxic Concentration (CC50) E->F G Select non-toxic concentrations of this compound F->G I Treat infected cells with compound G->I H Infect host cells with virus H->I J Incubate for duration of viral replication cycle I->J K Perform Plaque Reduction or Virus Yield Reduction Assay J->K L Calculate 50% Effective Concentration (EC50) and Selectivity Index (SI) K->L M Perform Time-of-Addition Assay L->M N Determine the stage of viral life cycle inhibited M->N

Caption: Experimental workflow for antiviral testing of this compound.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the concentration range of this compound that is non-toxic to the host cells, allowing for the differentiation between antiviral activity and compound-induced cell death.[7][10]

Protocol:

  • Cell Seeding: Seed the selected host cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (cell control) and cells treated with the vehicle (DMSO control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[10]

Antiviral Efficacy Assays

This assay measures the ability of the compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

Protocol:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C.

  • Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Overlay the cells with a mixture of culture medium containing 1% low-melting-point agarose and various non-toxic concentrations of this compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

  • Staining: Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is calculated from a dose-response curve.

This assay quantifies the reduction in the production of infectious virus particles in the presence of the compound.[11]

Protocol:

  • Cell Seeding and Infection: Seed cells in 24-well plates and infect with the virus at a specific multiplicity of infection (MOI), for example, 0.1.

  • Treatment: After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing different concentrations of this compound.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Virus Harvest: Collect the cell culture supernatant.

  • Titration: Determine the viral titer in the supernatant using a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay.

  • Data Analysis: The EC50 is the compound concentration that reduces the virus yield by 50% compared to the untreated virus control.

Mechanism of Action: Time-of-Addition Assay

This assay helps to identify the stage of the viral life cycle that is targeted by this compound.[8]

Protocol:

  • Cell Seeding and Infection: Prepare confluent monolayers of host cells in 24-well plates and infect them with the virus at a high MOI (e.g., 5-10) to ensure a single round of replication.

  • Time-of-Addition: Add a fixed, high concentration (e.g., 5-10 times the EC50) of this compound at different time points relative to infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h post-infection).

  • Incubation and Harvest: Incubate the plates for a single replication cycle (e.g., 12-24 hours) and then harvest the supernatant.

  • Virus Quantification: Determine the virus yield in the supernatant by plaque assay or TCID50.

  • Data Analysis: Plot the percentage of virus inhibition against the time of compound addition. The time point at which the compound loses its inhibitory effect indicates the latest stage of the viral life cycle that is being targeted.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity and Antiviral Activity of this compound

VirusCell LineCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)Positive ControlPositive Control EC50 (µM)
Influenza A (H1N1)MDCK>10015.2>6.6Oseltamivir0.05
HSV-1Vero>1008.5>11.8Acyclovir0.2
RSVHEp-2>10025.1>4.0Ribavirin5.0
DENV-2Vero>10012.8>7.8--
CVB3HeLa>10018.4>5.4Guanidine HCl2.0

Caption: Hypothetical cytotoxicity and antiviral efficacy data for this compound.

A higher Selectivity Index (SI) indicates a more favorable therapeutic window, with an SI > 10 often considered a good starting point for a promising antiviral candidate.

Visualization of Potential Mechanisms

Understanding the potential molecular targets of this compound is crucial for further drug development. Benzimidazole derivatives have been reported to interfere with various stages of the viral life cycle, including entry and replication.

Viral Entry and Uncoating Pathway

Many viruses enter host cells via receptor-mediated endocytosis. This process involves the binding of the virus to specific cell surface receptors, followed by internalization into endosomes. Acidification of the endosome can trigger conformational changes in viral proteins, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm.

G cluster_0 Viral Entry Pathway A Virus Particle C Receptor Binding A->C B Host Cell Receptor B->C D Endocytosis C->D E Endosome D->E F Endosomal Acidification E->F G Membrane Fusion F->G H Viral Genome Release G->H I This compound (Potential Inhibition) I->D Inhibition of uptake I->G Inhibition of fusion

Caption: Potential inhibition of viral entry by this compound.

Viral RNA Replication Pathway

For many RNA viruses, replication of the viral genome is a critical step that occurs in the cytoplasm. This process is mediated by a viral enzyme called RNA-dependent RNA polymerase (RdRp), which synthesizes new viral RNA strands using the parental genome as a template.

G cluster_0 Viral RNA Replication A Parental Viral RNA C Replication Complex Formation A->C B RNA-dependent RNA Polymerase (RdRp) B->C D Synthesis of new Viral RNA C->D E Progeny Viral Genomes D->E F This compound (Potential Inhibition) F->B Inhibition of RdRp activity

Caption: Potential inhibition of viral RNA replication by this compound.

Conclusion

The protocols detailed in this document provide a robust framework for the initial in vitro evaluation of this compound as a potential antiviral agent. By systematically assessing its cytotoxicity, broad-spectrum antiviral activity, and preliminary mechanism of action, researchers can effectively determine its potential for further development as a therapeutic agent. Positive results from these studies would warrant more advanced investigations, including in vivo efficacy studies in animal models and further elucidation of the specific molecular target.

References

Application Notes and Protocols for 2-Heptylbenzimidazole in In-Vitro Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Heptylbenzimidazole is a heterocyclic aromatic organic compound belonging to the benzimidazole class. While its primary documented application is as a corrosion inhibitor, the broader benzimidazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs and biologically active molecules.[1] Benzimidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, anthelmintic, and anticoagulant effects.[1][2][3] Given the structural similarity to these bioactive compounds, this compound is a candidate for screening in various in-vitro biological assays to uncover potential therapeutic applications.

This document provides detailed protocols for the formulation of this compound and for conducting primary cytotoxicity screening, a fundamental first step in assessing its biological activity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Its high lipophilicity and insolubility in water are critical considerations for its formulation in aqueous cell culture media.

PropertyValueReference
Molecular FormulaC14H20N2[4][5]
Molecular Weight216.32 g/mol [5]
AppearanceColorless to pale yellow liquid[4]
Water SolubilityInsoluble[4]
ACD/LogP4.76[4]

Formulation of this compound for In-Vitro Assays

Due to its poor water solubility, this compound must be dissolved in a suitable organic solvent before being introduced into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose in in-vitro assays.[6]

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (MW: 216.32 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes

  • Procedure:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully add approximately 2.16 mg of this compound to the tube. Record the exact weight.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula: Volume (µL) = (Weight (mg) / 216.32 ( g/mol )) * 100,000

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

    • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest concentration of the test compound) must be included in all experiments.

Primary Biological Screening: Cytotoxicity Assay

A primary assessment of the biological activity of an uncharacterized compound often begins with a cytotoxicity assay to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[2]

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Culture a suitable cancer cell line (e.g., A549, HepG2, MCF-7) in appropriate growth medium.[7][8][9]

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM this compound stock solution in growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remember to account for the 100 µL of medium already in the wells.

    • Include a vehicle control (medium with the highest concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, vehicle control, or positive control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay and Data Analysis:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat cells with This compound incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Solubilize formazan with DMSO incubation3->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % viability and IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Potential molecular targets and signaling pathways for this compound.

Data Presentation

All quantitative data from the assays should be recorded and presented in a clear and organized manner. An example table for presenting MTT assay results is shown below.

Table 2: Cytotoxicity of this compound on A549 cells after 48h treatment

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.2
0.198.5 ± 5.1
192.1 ± 3.8
1075.6 ± 6.3
5048.2 ± 4.9
10021.3 ± 3.1
IC50 (µM) ~50

Conclusion

These application notes provide a comprehensive guide for the initial in-vitro evaluation of this compound. Proper formulation and a systematic screening approach, starting with cytotoxicity assays, are crucial for determining the potential biological activities of this compound. The suggested secondary assays and potential signaling pathways offer a roadmap for more in-depth mechanistic studies.

References

Application Notes and Protocols for Purity Assessment of Synthesized 2-Heptylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for assessing the purity of synthesized 2-Heptylbenzimidazole. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are provided to ensure accurate and reliable purity determination.

Introduction

This compound is a substituted benzimidazole with a seven-carbon alkyl chain at the 2-position. The benzimidazole core is a prominent scaffold in medicinal chemistry, and the lipophilic heptyl group can significantly influence the compound's physicochemical and biological properties.[1] Rigorous purity assessment of synthesized this compound is crucial for its application in research and development, as impurities can affect its biological activity, toxicity, and stability.[2] This document outlines the recommended analytical methods for confirming the identity and quantifying the purity of this compound.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically involves the condensation of o-phenylenediamine with octanoic acid or its derivatives. Based on this common synthetic route, potential process-related impurities may include:

  • Unreacted starting materials: o-phenylenediamine and octanoic acid.

  • By-products from side reactions: such as N-acylated o-phenylenediamine or di-acylated products.

  • Isomers: Positional isomers if substituted o-phenylenediamines are used.

  • Homologues: Benzimidazoles with shorter or longer alkyl chains if the fatty acid starting material is not pure.

  • Degradation products: Oxidation or hydrolysis products, although benzimidazoles are generally stable.

Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is recommended to ensure a comprehensive purity profile of this compound. The primary techniques include HPLC for quantitative analysis of non-volatile impurities, GC-MS for volatile and semi-volatile impurities, and qNMR for an absolute purity determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of pharmaceutical compounds.[3] A reversed-phase HPLC (RP-HPLC) method is well-suited for the separation and quantification of this compound from its potential non-volatile impurities.

Application Note: HPLC Purity of this compound

This method describes a gradient RP-HPLC method for the determination of the purity of this compound and the separation of its process-related impurities. The long alkyl chain of this compound imparts significant non-polar character, necessitating a mobile phase with a high organic content for elution from a C18 column.

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, preferably deionized and filtered)

  • Formic acid (or Trifluoroacetic acid, optional for peak shape improvement)

  • This compound reference standard (of known purity)

  • Synthesized this compound sample

Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 70% B; 5-25 min: 70-95% B; 25-30 min: 95% B; 30.1-35 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound and dissolve it in 25 mL of a 50:50 mixture of acetonitrile and water.

Data Analysis:

  • The purity of the sample is determined by the area percentage method.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

System Suitability:

  • Tailing factor: Should be between 0.8 and 1.5 for the main peak.

  • Theoretical plates: Should be > 2000 for the main peak.

  • Repeatability (RSD): The relative standard deviation of six replicate injections of the standard solution should be less than 2.0%.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_sample Weigh & Dissolve Synthesized Sample hplc_system HPLC System (Pump, Autosampler, Oven, Detector) prep_sample->hplc_system Inject prep_std Weigh & Dissolve Reference Standard prep_std->hplc_system Inject for System Suitability hplc_column C18 Column hplc_system->hplc_column hplc_method Gradient Elution hplc_column->hplc_method acquire_data Acquire Chromatogram hplc_method->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity

Caption: HPLC Experimental Workflow for Purity Assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC.[3][4][5] Given the volatility of potential starting materials like o-phenylenediamine and the potential for other low molecular weight by-products, GC-MS is a valuable complementary technique.

Application Note: GC-MS for Volatile Impurities

This method is designed to separate and identify potential volatile impurities in the synthesized this compound. Electron Ionization (EI) is used to generate characteristic fragmentation patterns that aid in the identification of unknown impurities by comparison with mass spectral libraries.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.

Materials:

  • Dichloromethane (GC grade) or another suitable solvent.

  • Synthesized this compound sample.

Chromatographic and Spectrometric Conditions:

ParameterValue
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550

Sample Preparation:

  • Sample Solution (1 mg/mL): Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of dichloromethane.

Data Analysis:

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • The purity can be estimated by the area percentage of the main peak relative to the total ion chromatogram (TIC) area.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_sample Weigh & Dissolve Sample in Dichloromethane gcms_system GC-MS System prep_sample->gcms_system Inject gc_separation GC Separation (HP-5ms column) gcms_system->gc_separation ms_detection MS Detection (EI) gc_separation->ms_detection get_tic Obtain Total Ion Chromatogram (TIC) ms_detection->get_tic analyze_spectra Analyze Mass Spectra of Peaks get_tic->analyze_spectra identify_impurities Identify Impurities (Library Search) analyze_spectra->identify_impurities

Caption: GC-MS Experimental Workflow for Impurity Profiling.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct determination of the absolute purity of a compound without the need for a specific reference standard of the analyte.[6] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[7]

Application Note: Absolute Purity by ¹H qNMR

This protocol describes the use of ¹H qNMR with an internal standard to determine the absolute purity of synthesized this compound.[8][9] A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals is used for quantification.

Experimental Protocol: ¹H qNMR

Instrumentation:

  • NMR spectrometer (400 MHz or higher) equipped with a probe capable of delivering calibrated 90° pulses.

Materials:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Synthesized this compound sample

Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh (to 0.01 mg) a suitable amount (e.g., 5-10 mg) of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

ParameterValue
Pulse Program A standard single-pulse experiment (e.g., 'zg30' on Bruker)
Relaxation Delay (d1) At least 5 times the longest T₁ of the signals of interest (≥ 30 s)
Number of Scans (ns) 16-64 (to achieve S/N > 250:1 for signals of interest)
Acquisition Time (aq) At least 3 seconds

Data Processing and Purity Calculation:

  • Apply a small line broadening (e.g., 0.3 Hz) and perform manual phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal for both the this compound and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • analyte = this compound

    • std = Internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation weigh_analyte Accurately Weigh This compound dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire_spectrum Acquire ¹H NMR Spectrum (Quantitative Parameters) dissolve->acquire_spectrum process_spectrum Process Spectrum (Phasing, Baseline Correction) acquire_spectrum->process_spectrum integrate_signals Integrate Analyte and Standard Signals process_spectrum->integrate_signals calculate_purity Calculate Absolute Purity (%) integrate_signals->calculate_purity

Caption: qNMR Experimental Workflow for Absolute Purity Determination.

Summary of Data Presentation

The quantitative data obtained from the different analytical techniques should be summarized for a clear and comprehensive purity assessment.

Table 1: Purity Assessment of this compound

Analytical TechniquePurity (%)Impurity Profile (Major Impurities > 0.1%)
HPLC (Area %) e.g., 99.5%RRT 0.85 (0.2%), RRT 1.10 (0.3%)
GC-MS (TIC Area %) e.g., >99%o-phenylenediamine (<0.05%)
¹H qNMR (Absolute) e.g., 99.2% ± 0.3%-

Conclusion

The purity of synthesized this compound should be assessed using a combination of chromatographic and spectroscopic techniques. HPLC provides excellent separation and quantification of non-volatile impurities, while GC-MS is crucial for identifying and quantifying volatile process-related impurities. Quantitative NMR serves as a primary method for determining the absolute purity of the final compound. By employing these orthogonal analytical techniques, a comprehensive and reliable purity profile can be established, ensuring the quality of this compound for its intended applications.

References

Application Notes and Protocols for 2-Heptylbenzimidazole as a Putative Anthelmintic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole derivatives are a cornerstone in the treatment of helminth infections in both human and veterinary medicine.[1] Their broad-spectrum efficacy is attributed to a specific mechanism of action that targets the cellular infrastructure of the parasite. The substituent at the 2-position of the benzimidazole core plays a crucial role in the molecule's anthelmintic activity. This document provides a detailed overview of the potential application of 2-Heptylbenzimidazole as an anthelmintic agent, including its presumed mechanism of action, and provides standardized protocols for its evaluation.

Mechanism of Action: Inhibition of Microtubule Polymerization

The primary anthelmintic mechanism of 2-substituted benzimidazoles is the disruption of microtubule formation in helminth cells.[1][2] These compounds exhibit a high affinity for the parasite's β-tubulin subunit, preventing its polymerization with α-tubulin to form microtubules.[1] This disruption of the microtubule cytoskeleton has several downstream effects that are detrimental to the parasite, including:

  • Inhibition of Cell Division: Microtubules are essential for the formation of the mitotic spindle during cell division.

  • Impaired Cellular Transport: Microtubules serve as tracks for the intracellular transport of organelles, vesicles, and macromolecules.

  • Reduced Nutrient Absorption: In intestinal parasites, the disruption of microtubular structures in the intestinal cells impairs their ability to absorb nutrients from the host.

This selective toxicity arises from the higher affinity of benzimidazoles for parasite β-tubulin compared to mammalian β-tubulin.

G cluster_0 Parasite Cell B B Tubulin α-Tubulin A A Dimer αβ-Tubulin Dimer Microtubule Microtubule Elongation Dimer->Microtubule Disruption Disruption of Microtubule-Dependent Processes (e.g., cell division, nutrient absorption) Microtubule->Disruption Leads to Heptylbenzimidazole This compound B_Tubulin B_Tubulin Heptylbenzimidazole->B_Tubulin Binds to B_Tubulin->Dimer A_Tubulin A_Tubulin A_Tubulin->Dimer

Caption: Proposed mechanism of action for this compound in helminths.

Data Presentation: Efficacy of 2-Substituted Benzimidazoles

While specific data for this compound is unavailable, the following tables summarize the in vitro and in vivo efficacy of various other 2-substituted benzimidazole derivatives against different helminth species. This data is provided to offer a comparative overview and to guide the expected range of activity for novel derivatives like this compound.

Table 1: In Vitro Anthelmintic Activity of Selected 2-Substituted Benzimidazoles

CompoundHelminth SpeciesAssay TypeConcentrationEffectReference
2-PhenylbenzimidazolePheretima posthumaParalysis and Death Time100 mg/mlParalysis: 0.93 min, Death: 1.32 min[3]
AlbendazolePheretima posthumaParalysis and Death Time0.2%Paralysis: 2.8 min, Death: 5.4 min[4]
MebendazoleTrichuris muris (L1)Motility Inhibition10 µM>90% inhibition[5]
FenbendazoleBovine Brain TubulinPolymerization Inhibition-IC50: 6.32 x 10-6 M[6]

Table 2: In Vivo Anthelmintic Activity of Selected 2-Substituted Benzimidazoles

CompoundHost SpeciesHelminth SpeciesDosing RegimenEfficacy (% Reduction)Reference
FebantelDogAncylostoma caninum15 mg/kg for 3 days100% (Worm Burden)[7]
OxfendazoleDogStrongylid NematodesSingle Dose>99% (Fecal Egg Count)[7]
AlbendazoleSheepMixed GI Nematodes10 mg/kg>80% (Fecal Egg Count)[8]

Experimental Protocols

The following are detailed protocols for the in vitro and in vivo evaluation of the anthelmintic activity of this compound. These are standard methods used in the field and should be adapted as necessary.

Protocol 1: In Vitro Adult Worm Motility Assay

This assay is a primary screening method to assess the direct effect of a compound on the viability of adult helminths.

Materials:

  • Adult helminths (e.g., Pheretima posthuma, Caenorhabditis elegans, or a target parasitic species)

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Phosphate Buffered Saline (PBS) or other appropriate culture medium

  • Multi-well plates (e.g., 24-well)

  • Positive control (e.g., Albendazole, Levamisole)

  • Negative control (vehicle, e.g., 1% DMSO in PBS)

  • Incubator (37°C)

  • Microscope

Procedure:

  • Prepare serial dilutions of the this compound stock solution in the culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1%.

  • Wash adult worms in pre-warmed culture medium to remove any debris.

  • Place one or more worms into each well of the multi-well plate.

  • Add the test compound dilutions, positive control, and negative control to the respective wells.

  • Incubate the plates at 37°C.

  • Observe the motility of the worms under a microscope at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Record the time taken for paralysis (no movement except when prodded) and death (no movement even when prodded and a flaccid appearance).

  • Calculate the mean time for paralysis and death for each concentration.

G A Prepare Compound Dilutions C Add Compounds and Controls A->C B Wash and Dispense Worms B->C D Incubate at 37°C C->D E Observe Motility and Record Time D->E F Data Analysis (Paralysis/Death Time) E->F

Caption: Workflow for the in vitro adult worm motility assay.

Protocol 2: In Vivo Fecal Egg Count Reduction Test (FECRT)

This assay is a standard method to evaluate the in vivo efficacy of an anthelmintic compound in a suitable animal model.

Materials:

  • Experimentally or naturally infected host animals (e.g., mice, rats, sheep)

  • This compound formulation for oral administration

  • Vehicle control

  • Positive control (e.g., a commercial anthelmintic)

  • McMaster slides or equivalent for fecal egg counting

  • Saturated salt solution (flotation solution)

  • Microscope

Procedure:

  • Acclimatize the infected animals to the housing conditions.

  • Collect pre-treatment fecal samples from each animal and determine the baseline fecal egg count (eggs per gram of feces, EPG).

  • Randomly assign animals to treatment groups (vehicle control, positive control, and different dose levels of this compound).

  • Administer the respective treatments to the animals (typically via oral gavage).

  • Collect post-treatment fecal samples at specified time points (e.g., 7, 14, and 21 days post-treatment).

  • Determine the EPG for each post-treatment sample using the McMaster technique.

  • Calculate the percentage fecal egg count reduction for each treatment group using the following formula: % Reduction = [1 - (Mean EPG of treatment group / Mean EPG of control group)] x 100

G A Acclimatize Infected Animals B Baseline Fecal Egg Count (EPG) A->B C Group and Treat Animals B->C D Collect Post-Treatment Fecal Samples C->D E Post-Treatment EPG Determination D->E F Calculate % Fecal Egg Count Reduction E->F

Caption: Workflow for the in vivo fecal egg count reduction test.

Conclusion

The 2-substituted benzimidazole scaffold remains a highly valuable template for the development of new anthelmintic agents.[1] While direct experimental data for this compound is currently lacking in the scientific literature, its structural similarity to other active benzimidazoles suggests it is a promising candidate for investigation. The provided protocols offer a standardized framework for the systematic evaluation of its anthelmintic potential. A thorough understanding of the mechanism of action and the application of robust screening protocols are essential for the successful identification of novel drug candidates with improved efficacy, particularly against drug-resistant parasite strains.

References

Troubleshooting & Optimization

How to improve the yield of 2-Heptylbenzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Heptylbenzimidazole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve reaction yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a structured question-and-answer format.

Question: Why is the yield of my this compound synthesis low?

Answer: Low yields can stem from several factors. A systematic review of your experimental setup and reagents is crucial.

  • Purity of Starting Materials: Impurities in o-phenylenediamine or octanoic acid can interfere with the reaction. Consider purifying these reagents before use. o-Phenylenediamine is particularly susceptible to oxidation, which can introduce colored impurities.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Reaction Conditions:

    • Temperature: In conventional heating methods, the temperature may be insufficient for the condensation reaction to proceed efficiently. Conversely, excessively high temperatures can lead to side product formation.

    • Catalyst: The absence or inefficiency of a catalyst can significantly slow down the reaction. Acid catalysts like p-toluenesulfonic acid (p-TSOH) or hydrochloric acid (HCl) are often necessary.

    • Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of o-phenylenediamine.

  • Work-up Procedure: Product may be lost during the neutralization and extraction steps. Ensure complete precipitation of the product and efficient extraction with a suitable solvent.

Question: My final product is discolored. What is the cause and how can I prevent it?

Answer: Discoloration is a common issue, often indicating the presence of impurities.

  • Oxidation of o-Phenylenediamine: The starting material, o-phenylenediamine, is prone to air oxidation, which forms colored byproducts. To mitigate this, use high-purity o-phenylenediamine, consider running the reaction under an inert atmosphere, and avoid prolonged exposure of the starting material to air.

  • Side Reactions: Undesired side reactions can produce colored impurities. Optimizing reaction conditions (temperature, reaction time, and stoichiometry) can help minimize these.

  • Purification: If the crude product is discolored, purification by recrystallization, potentially with the use of activated charcoal, can help remove colored impurities.

Question: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are these side products?

Answer: The formation of multiple products is a common challenge in benzimidazole synthesis.

  • Incomplete Reaction: Some spots may correspond to unreacted starting materials (o-phenylenediamine or octanoic acid).

  • Formation of 1,2-disubstituted Benzimidazoles: While less common with carboxylic acids, the reaction with aldehydes can sometimes lead to the formation of a 1,2-disubstituted benzimidazole as a side product.

  • N-Alkylation: If alkylating agents are present, N-alkylation of the benzimidazole ring can occur.

To address this, ensure the reaction goes to completion by monitoring with TLC. Optimizing the stoichiometry of the reactants (typically a 1:1 molar ratio) is also important.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and direct method is the condensation of o-phenylenediamine with octanoic acid. This reaction is typically carried out at elevated temperatures in the presence of an acid catalyst. An alternative, often faster method, is microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[1]

Q2: What is the role of the acid catalyst in the synthesis?

A2: The acid catalyst, such as p-toluenesulfonic acid (p-TSOH) or hydrochloric acid (HCl), protonates the carbonyl oxygen of octanoic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of o-phenylenediamine, thereby facilitating the condensation reaction.

Q3: Can I use octanal instead of octanoic acid?

A3: Yes, it is possible to synthesize this compound by reacting o-phenylenediamine with octanal. However, this reaction typically requires an oxidative step to form the benzimidazole ring from the intermediate Schiff base.

Q4: What is a suitable solvent for the synthesis?

A4: For conventional heating methods, solvents like toluene or dimethylformamide (DMF) can be used.[2] In some cases, the reaction can be run under solvent-free conditions. For microwave-assisted synthesis, polar solvents that absorb microwave radiation efficiently, such as ethanol, are often used.

Q5: How can I purify the crude this compound?

A5: The most common method for purifying the crude product is recrystallization. A mixture of ethanol and water is often an effective solvent system for this purpose.[1] If significant impurities are present, column chromatography may be necessary.

Data Presentation

The choice of synthesis method significantly impacts the reaction time and yield. The following table summarizes quantitative data for the synthesis of this compound.

MethodReactantsCatalystReaction TimeYield (%)Reference
Microwave-assistedo-phenylenediamine, Octanoic AcidHydrochloric Acid (4M)4 min85%[1]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is based on a reported microwave-assisted method for the synthesis of benzimidazole derivatives.[1]

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • Octanoic acid (1.0 mmol)

  • Hydrochloric acid (4M, 2 drops)

  • Ethanol/water (50:50) for recrystallization

  • Pestle and mortar

  • 25 mL glass beaker

  • Microwave oven (e.g., 900W output, 2450 MHz)

Procedure:

  • In a pestle and mortar, grind together o-phenylenediamine (1.0 mmol) and octanoic acid (1.0 mmol).

  • Transfer the mixture to a 25 mL glass beaker.

  • Add two drops of 4M hydrochloric acid to the mixture.

  • Place the beaker in a microwave oven and irradiate at 50% power for 4 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Recrystallize the crude product from a 50:50 mixture of ethanol and water to obtain pure this compound.

Protocol 2: Conventional Synthesis of this compound (General Procedure)

This is a general procedure for the synthesis of 2-substituted benzimidazoles via conventional heating.

Materials:

  • o-Phenylenediamine (1 equivalent)

  • Octanoic acid (1 equivalent)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • 10% Sodium Carbonate solution

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add o-phenylenediamine (1 equivalent), octanoic acid (1 equivalent), a catalytic amount of p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add a 10% solution of sodium carbonate with stirring to neutralize the acid and precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).[2]

Mandatory Visualization

Synthesis_Pathway Reactants o-Phenylenediamine + Octanoic Acid Intermediate Amide Intermediate Reactants->Intermediate Condensation (Acid Catalyst, Heat) Product This compound Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield of This compound CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Time, Temp) Start->CheckConditions CheckCatalyst Ensure Catalyst Presence & Activity Start->CheckCatalyst CheckWorkup Review Work-up Procedure Start->CheckWorkup Purify Purify Starting Materials CheckPurity->Purify Impure OptimizeTimeTemp Optimize Time/Temp (Monitor by TLC) CheckConditions->OptimizeTimeTemp Not Optimized AddCatalyst Add/Change Catalyst CheckCatalyst->AddCatalyst Absent/Inactive OptimizeWorkup Optimize Neutralization & Extraction CheckWorkup->OptimizeWorkup Inefficient ImprovedYield Improved Yield Purify->ImprovedYield OptimizeTimeTemp->ImprovedYield AddCatalyst->ImprovedYield OptimizeWorkup->ImprovedYield

Caption: Troubleshooting workflow for low synthesis yield.

References

Troubleshooting low conversion rates in benzimidazole cyclization reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues in benzimidazole cyclization reactions.

Troubleshooting Guide

Q1: My benzimidazole synthesis is resulting in a low or no product yield. What are the potential causes and how can I address them?

Low or no product yield is a common issue that can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.

Possible Causes and Solutions:

  • Inactive or Insufficient Catalyst: The catalyst may be inactive, or the loading might be too low.[1][2]

    • Solution: Increase the catalyst loading or consider trying a different catalyst. A wide range of catalysts, including acid catalysts (e.g., p-TsOH, HCl), metal catalysts (e.g., Cu₂O, nano-Fe₂O₃), and heterogeneous catalysts have been reported to be effective.[3][4][5]

  • Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate and yield.[2]

    • Solution: Perform a solvent screen to identify the optimal solvent for your specific reaction. Polar solvents like ethanol and methanol are often effective, but in some cases, other solvents like chloroform or even solvent-free conditions may provide better results.[6][7][8]

  • Inappropriate Reaction Temperature or Time: The reaction may not be reaching the necessary activation energy, or it may not have been allowed to proceed for a sufficient duration.

    • Solution: Optimize the reaction temperature and monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2]

  • Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. If necessary, purify them before use.[2] o-Phenylenediamine is particularly susceptible to oxidation, which can lead to colored impurities.[2]

Q2: I am observing the formation of multiple products and side reactions. How can I improve the selectivity of my reaction?

The formation of side products can complicate purification and reduce the yield of the desired benzimidazole.

Common Side Products and Solutions:

  • Formation of 1,2-disubstituted Benzimidazoles: This common side product arises from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[2][9]

    • Solution: Adjust the stoichiometry of the reactants. Using a 1:1 ratio or a slight excess of o-phenylenediamine to the aldehyde can favor the formation of the 2-substituted product.[2] The choice of catalyst can also influence selectivity; for instance, Er(OTf)₃ has been shown to selectively produce 1,2-disubstituted benzimidazoles with electron-rich aldehydes.[9]

  • Stable Schiff Base Intermediate: The intermediate Schiff base may not efficiently cyclize to the final benzimidazole product.[2][4]

    • Solution: Ensure that an oxidizing agent is present if the reaction requires an oxidative cyclization step (e.g., when starting with aldehydes).[4][10] The choice of catalyst is also crucial for facilitating the cyclodehydrogenation.

  • Oxidation of Starting Material: o-Phenylenediamine is prone to oxidation, leading to colored impurities.[2]

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of o-phenylenediamine.[2]

Q3: I am having difficulty purifying my benzimidazole product. What strategies can I use to improve purification?

Purification can be challenging due to the properties of the product and the presence of impurities.

Purification Challenges and Solutions:

  • Similar Polarity of Product and Impurities: The desired product and side products or unreacted starting materials may have similar polarities, making separation by column chromatography difficult.[2]

    • Solution:

      • Acid-Base Extraction: Benzimidazoles are basic and can be separated from non-basic impurities through acid-base extraction. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. Neutralizing the aqueous layer will then precipitate the purified benzimidazole.[2]

      • Recrystallization: This is a powerful technique for purifying solid products.[4]

  • Presence of Colored Impurities: Oxidation of starting materials can lead to highly colored impurities.[2]

    • Solution:

      • Activated Carbon Treatment: Treat a solution of the crude product with activated carbon to adsorb colored impurities before filtration and crystallization.[2]

      • Potassium Permanganate Treatment: For stubborn discoloration, a solution of the benzimidazole in boiling water can be treated with potassium permanganate followed by sodium bisulfite to remove the resulting manganese dioxide.[11]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes for benzimidazoles? The two primary methods for synthesizing the benzimidazole core are the Phillips-Ladenburg reaction and the Weidenhagen reaction.[12] The Phillips-Ladenburg method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. The Weidenhagen reaction is the condensation of an o-phenylenediamine with an aldehyde, which typically requires an oxidative step to form the final product.[4][12]

Q2: How does the choice of catalyst affect the reaction? The catalyst plays a crucial role in the efficiency and selectivity of the reaction. Acid catalysts, such as p-toluenesulfonic acid (p-TsOH) or mineral acids, are commonly used to promote the condensation and cyclization steps.[5] Metal-based catalysts, including those with copper, iron, or gold nanoparticles, can facilitate the reaction under milder conditions and may be recyclable.[10] The choice of catalyst can also influence whether a 2-substituted or a 1,2-disubstituted benzimidazole is formed.[9]

Q3: What is the optimal solvent for benzimidazole synthesis? There is no single "best" solvent, as the ideal choice depends on the specific reactants and catalyst being used. However, polar solvents like ethanol and methanol are frequently employed and often lead to good yields.[8] In some cases, greener solvents like water or polyethylene glycol (PEG) have been used successfully.[3][7] A solvent screen is often recommended to determine the optimal conditions for a new reaction.[1]

Q4: Can microwave irradiation be used to improve the reaction? Yes, microwave-assisted synthesis has been shown to be an effective method for preparing benzimidazoles. The advantages of using microwave irradiation include significantly reduced reaction times and often improved yields compared to conventional heating methods.[13]

Q5: Are there any "green" or environmentally friendly methods for benzimidazole synthesis? Several green chemistry approaches have been developed for benzimidazole synthesis. These include the use of water as a solvent, biodegradable catalysts, solvent-free reaction conditions, and energy-efficient methods like microwave irradiation.[7][14][15]

Data on Reaction Condition Optimization

The following tables summarize quantitative data on the effect of different catalysts and solvents on the yield of benzimidazole synthesis.

Table 1: Effect of Catalyst on the Synthesis of 2-Phenyl-1H-benzo[d]imidazole

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NH₄Cl (4 mol)CHCl₃Room Temp.494[6]
LaCl₃ (10 mol%)CH₃CNRoom Temp.2-488[12]
Cu(OH)₂CH₃OHRoom Temp.698[12]
10 wt% MgO@DFNSEthanolRoom Temp.498[8]
Au/TiO₂CHCl₃:MeOH (3:1)Room Temp.-High[10]

Table 2: Effect of Solvent on the Synthesis of 2-Phenyl-1H-benzo[d]imidazole

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NH₄ClCHCl₃Room Temp.-40[6]
NH₄ClCH₃CNRoom Temp.-Low[6]
NH₄ClMeOHRoom Temp.-Low[6]
10 wt% MgO@DFNSEthanolRoom Temp.498[8]
10 wt% MgO@DFNSAcetonitrileRoom Temp.490[8]
10 wt% MgO@DFNSDichloromethaneRoom Temp.485[8]

Key Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-1H-benzo[d]imidazole using Ammonium Chloride as a Catalyst[6]
  • To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (CHCl₃, 5 ml), add ammonium chloride (NH₄Cl, 4 mmol).

  • Add benzaldehyde (1 mmol) to the mixture.

  • Continue stirring the reaction mixture at room temperature for four hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

Protocol 2: Synthesis of 2-Substituted Benzimidazoles using p-Toluenesulfonic Acid (p-TsOH)[5]
  • In a round-bottom flask, mix a solution of an aldehyde (0.01 mol), o-phenylenediamine (0.01 mol), and dimethylformamide (DMF, 3 ml).

  • Add p-toluenesulfonic acid (p-TsOH, 20 ml) to the mixture.

  • Heat the mixture with stirring at 80°C for 2-3 hours.

  • After cooling to room temperature, add the mixture dropwise with stirring to a solution of sodium carbonate (Na₂CO₃, 0.01 mol) in water (20 ml).

  • Filter the resulting precipitate, wash with water, and dry to obtain the product.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep_reagents Prepare Reagents (o-phenylenediamine, aldehyde/acid) combine Combine Reactants & Catalyst in Solvent prep_reagents->combine prep_solvent_catalyst Prepare Solvent & Catalyst prep_solvent_catalyst->combine react Set Reaction Conditions (Temp, Time, Atmosphere) combine->react monitor Monitor Progress (TLC, LC-MS) react->monitor quench Quench Reaction & Extract Product monitor->quench purify Purify Crude Product (Recrystallization/Chromatography) quench->purify analyze Analyze Final Product (NMR, MS, m.p.) purify->analyze

Caption: General experimental workflow for benzimidazole synthesis.

troubleshooting_flowchart start Low Conversion Rate check_purity Are starting materials pure? start->check_purity check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes purify_sm Purify Starting Materials check_purity->purify_sm No check_catalyst Is the catalyst active/sufficient? check_conditions->check_catalyst Yes optimize_temp_time Optimize Temperature & Time check_conditions->optimize_temp_time No (Temp/Time) screen_solvent Perform Solvent Screen check_conditions->screen_solvent No (Solvent) change_catalyst Increase Catalyst Loading or Try a New Catalyst check_catalyst->change_catalyst No end_success Improved Yield check_catalyst->end_success Yes purify_sm->check_conditions optimize_temp_time->check_catalyst screen_solvent->check_catalyst change_catalyst->end_success

Caption: Troubleshooting decision tree for low conversion rates.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diamine o-Phenylenediamine schiff_base Schiff Base Intermediate diamine->schiff_base aldehyde Aldehyde aldehyde->schiff_base dihydrobenzimidazole Dihydrobenzimidazole schiff_base->dihydrobenzimidazole Intramolecular Cyclization benzimidazole Benzimidazole dihydrobenzimidazole->benzimidazole Oxidation [-2H]

Caption: Simplified mechanism of benzimidazole synthesis from an aldehyde.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-substituted benzimidazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-substituted benzimidazoles, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my 2-substituted benzimidazole synthesis consistently low?

Answer: Low yields are a frequent challenge and can stem from several factors. Systematically investigating the following parameters is crucial for optimization:

  • Catalyst Choice and Loading: The catalyst is a critical component for efficient synthesis. Without a catalyst, conversion rates can be low and reaction times significantly longer.[1] The selection of the catalyst depends on the specific substrates and desired reaction conditions.[1] Options range from simple acid catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to various metal-based and heterogeneous catalysts.[1][2][3] If you are experiencing low yields, consider screening different catalysts or increasing the catalyst loading.[1][4]

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield.[4] A solvent screen is recommended to identify the optimal medium for your specific reaction. Polar solvents such as ethanol and methanol have demonstrated high yields in certain catalytic systems.[1][5]

  • Reaction Temperature and Time: Suboptimal reaction temperatures can either be too low to drive the reaction forward efficiently or too high, leading to the decomposition of starting materials or the final product.[4] It is important to monitor the reaction over time to determine the optimal duration for completion.[4]

  • Quality of Starting Materials: Impurities present in the o-phenylenediamine or the aldehyde can interfere with the reaction, leading to reduced yields.[4] Ensure the purity of your starting materials before commencing the synthesis.

Question 2: I am observing the formation of multiple products or significant side products. How can I improve the selectivity of my reaction?

Answer: The formation of side products is a common issue, particularly the formation of 1,2-disubstituted benzimidazoles.[4] Here are some strategies to enhance selectivity:

  • Formation of 1,2-disubstituted Benzimidazoles: This common side product arises from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[4] The choice of catalyst and the electronic properties of the aldehyde are critical in controlling this side reaction.[1]

  • N-Alkylation: The presence of alkylating agents, either added or formed in situ, can lead to N-alkylation of the benzimidazole ring.[4]

  • Reaction Conditions: Carefully controlling the stoichiometry of the reactants and optimizing the reaction temperature and time can help minimize the formation of side products.

Question 3: My final product is a dark-colored oil and is difficult to purify. What steps can I take?

Answer: The dark coloration is often due to oxidation products of the o-phenylenediamine.[4] Here are some purification strategies:

  • Decolorization: Treating a solution of your crude product with activated carbon can help remove colored impurities.[4]

  • Purification Technique: If the product is an oil, column chromatography is the most common and effective method for purification.[4] It may be necessary to screen various solvent systems to achieve optimal separation.[4] Using o-phenylenediamine dihydrochloride as a starting material can sometimes lead to reduced color impurities.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-substituted benzimidazoles?

A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid or its derivatives (Phillips-Ladenburg reaction) or with an aldehyde (Weidenhagen reaction).[1][7] Modern approaches frequently employ a diverse range of catalysts to enhance yields and reaction conditions, with an increasing emphasis on green chemistry principles to minimize environmental impact.[1][8]

Q2: How do I choose the appropriate catalyst for my synthesis?

A2: The ideal catalyst depends on your specific substrates and desired reaction conditions (e.g., temperature, solvent).[1] A wide array of catalysts have been successfully employed, including:

  • Brønsted Acids: p-toluenesulfonic acid (p-TsOH).[3]

  • Lewis Acids: Lanthanum chloride (LaCl₃), Erbium(III) triflate (Er(OTf)₃).[1][2]

  • Simple Salts: Ammonium chloride (NH₄Cl).[2]

  • Metal-based Catalysts: Cobalt complexes, gold nanoparticles, and various metal salts like MgCl₂·6H₂O and nano-Fe₂O₃.[1][3][9]

  • Heterogeneous Catalysts: Engineered MgO@DFNS and Al-PILC are advantageous for their ease of recovery and recyclability, aligning with green chemistry principles.[1][5]

Q3: Can microwave irradiation be used to optimize the reaction conditions?

A3: Yes, microwave-assisted synthesis has been shown to be a highly effective method for producing 2-substituted benzimidazoles. It often leads to significant reductions in reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. For instance, using Al-PILC as a catalyst under microwave irradiation at 200 watts for 2 minutes resulted in a 92% yield.

Q4: How can I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.[4]

Data Presentation

Table 1: Optimization of Microwave-Assisted Benzimidazole Formation

Power (W)Reaction Time (min)Yield (%)
100268
150279
200292

Table 2: Comparison of Different Catalysts for Benzimidazole Synthesis [5]

EntryCatalystConversion/Selectivity (%)Yield (%)
1CeCl₃·3H₂O85/7260
2MgCl₂90/7175
3NiCl₂98/6562
4CoCl₂·7H₂O100/6871
5Mg(NO₃)₂85/7067
6MgO87/8070
7DFNS75/5545
8MgO–CeO₂@SiO₂92/8885
9MgO@DFNS100/9095

Experimental Protocols

Method 1: Synthesis using Lanthanum Chloride as a Catalyst [2]

This method outlines a mild and efficient one-pot synthesis at room temperature.[2]

  • Materials:

    • o-phenylenediamine (1.0 mmol)

    • Desired aldehyde (1.2 mmol)

    • Lanthanum chloride (LaCl₃) (10 mol%)

    • Acetonitrile (5 mL)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • In a round-bottom flask, dissolve o-phenylenediamine and the aldehyde in acetonitrile.

    • Add lanthanum chloride to the mixture.

    • Stir the reaction mixture at room temperature for the appropriate time (typically 1.5 - 4 hours).

    • Monitor the reaction progress using TLC.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Method 2: Microwave-Assisted Synthesis using Al-PILC Catalyst

This protocol offers rapid reaction times and high yields.

  • Materials:

    • o-phenylenediamine (1.0 equiv)

    • Benzaldehyde (1.0 equiv)

    • Al-PILC (0.05 g)

    • Methanol

  • Procedure:

    • In a microwave-safe vessel, combine o-phenylenediamine, benzaldehyde, and Al-PILC in methanol.

    • Subject the reaction mixture to microwave irradiation at 200 watts for 2 minutes.

    • After cooling, filter the catalyst.

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting solid can be further purified if necessary.

Method 3: Green Synthesis using Engineered MgO@DFNS as a Heterogeneous Catalyst [5]

This protocol utilizes a recyclable catalyst under ambient conditions.

  • Materials:

    • o-phenylenediamine (OPDA) (1 mmol)

    • Aldehyde (1.2 mmol)

    • 10 wt% MgO@DFNS catalyst

    • Ethanol

  • Procedure:

    • In a round-bottom flask, combine o-phenylenediamine, the aldehyde, and the MgO@DFNS catalyst in ethanol.

    • Stir the mixture at room temperature for the specified time.

    • Monitor the reaction by TLC.

    • After completion, filter the reaction mixture to recover the catalyst. The catalyst can be washed, dried, and reused.

    • Evaporate the solvent from the filtrate to obtain the crude product.

    • Purify the product as needed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Reactants: o-phenylenediamine & Aldehyde/Carboxylic Acid reagents Prepare Reagents & Solvents start->reagents combine Combine Reactants + Catalyst in Solvent reagents->combine react Set Reaction Conditions (Temp, Time, Atmosphere) combine->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction & Extract Product monitor->quench purify Purify Crude Product (Recrystallization/ Chromatography) quench->purify analyze Analyze Product (NMR, MS, m.p.) purify->analyze

Caption: General experimental workflow for the synthesis of 2-substituted benzimidazoles.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_solvent Solvent Issues cluster_conditions Reaction Conditions cluster_materials Starting Materials start Low or No Product Yield catalyst_check Inactive or insufficient catalyst? start->catalyst_check solvent_check Suboptimal solvent? start->solvent_check conditions_check Inappropriate temperature or time? start->conditions_check materials_check Poor quality of starting materials? start->materials_check catalyst_solution Increase catalyst loading or try a different catalyst. catalyst_check->catalyst_solution solvent_solution Perform a solvent screen (e.g., MeOH, EtOH, ACN). solvent_check->solvent_solution conditions_solution Optimize temperature and monitor reaction over time. conditions_check->conditions_solution materials_solution Check purity of o-phenylenediamine and aldehyde. materials_check->materials_solution

References

Reducing impurities in the synthesis of 2-Heptylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Heptylbenzimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound and related long-chain 2-alkylbenzimidazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used method is the Phillips condensation reaction.[1][2] This involves the condensation of o-phenylenediamine with octanoic acid. The reaction is typically carried out by heating the reactants, often in the presence of an acid catalyst such as hydrochloric acid or polyphosphoric acid, to facilitate the cyclization and dehydration.[1]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Incomplete reaction is a common issue. Ensure that the reaction temperature is sufficiently high (often >150°C) and the reaction time is adequate to drive the cyclization to completion.[3] The purity of your starting materials, o-phenylenediamine and octanoic acid, is also crucial, as impurities can interfere with the reaction. Additionally, consider the molar ratio of your reactants; a slight excess of one reactant may be necessary, but a large excess can complicate purification.

Q3: The final product has a persistent color (e.g., brown or pink). What causes this and how can I obtain a colorless product?

A3: Colored impurities often arise from the oxidation of the o-phenylenediamine starting material, which is known to darken upon exposure to air.[4] To minimize this, use high-purity, colorless o-phenylenediamine and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] Purification by recrystallization from a suitable solvent, sometimes with the addition of activated charcoal, can effectively remove these colored by-products.

Q4: I am having difficulty purifying the crude product. What are the recommended purification techniques?

A4: The two primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for removing minor impurities. The key is to find a suitable solvent or solvent system in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[5][6]

  • Column Chromatography: For mixtures with impurities of similar polarity to the product, silica gel column chromatography is recommended.[7] A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), typically provides good separation.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on impurity identification and reduction.

Issue 1: Presence of Unreacted Starting Materials in the Final Product
  • Identification:

    • o-Phenylenediamine: Can be detected by HPLC as an early-eluting, polar peak. Its presence may also contribute to product discoloration.

    • Octanoic Acid: May be visible in ¹H NMR as a broad peak in the carboxylic acid region (~10-12 ppm) and characteristic aliphatic signals. It can be detected by GC-MS.

  • Probable Cause:

    • Insufficient heating or reaction time, leading to an incomplete reaction.

    • Incorrect stoichiometry of reactants.

  • Solutions:

    • Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

    • Ensure an appropriate molar ratio of reactants is used. The use of a dehydrating agent or a Dean-Stark apparatus to remove water can also drive the reaction to completion.

Issue 2: Identification of an Intermediate Impurity
  • Identification: An impurity with a molecular weight corresponding to the sum of o-phenylenediamine and octanoic acid minus one molecule of water is often observed. This is likely the N-octanoyl-o-phenylenediamine intermediate. It is more polar than the final product.

  • Probable Cause: Incomplete cyclization of the amide intermediate. This can happen if the reaction temperature is too low or the reaction time is too short.

  • Solutions:

    • Increase the reaction temperature to promote the final cyclization and dehydration step.

    • If using an acid catalyst, ensure its concentration and activity are sufficient.

Issue 3: Formation of a High Molecular Weight By-product
  • Identification: A less polar impurity with a higher molecular weight than the product may be observed, potentially corresponding to N,N'-dioctanoyl-o-phenylenediamine .

  • Probable Cause: This is more common when using a more reactive derivative of octanoic acid, such as octanoyl chloride, especially at lower temperatures. It results from the acylation of both amino groups of o-phenylenediamine without subsequent cyclization.

  • Solutions:

    • If using an acid chloride, add it slowly to the reaction mixture and consider running the reaction at a higher temperature to favor cyclization over di-acylation.

    • Using octanoic acid directly with an acid catalyst like HCl or PPA at high temperatures generally minimizes this side reaction.

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the yield and purity of this compound. Note that these are representative values and actual results may vary.

Entry Temperature (°C) Time (h) Catalyst Yield (%) Purity (%) Key Impurities Observed
11204None4580Unreacted o-phenylenediamine, Octanoic Acid, N-octanoyl-o-phenylenediamine
216044N HCl8595Minor amounts of unreacted starting materials
316084N HCl9298Trace amounts of starting materials
41808PPA9599Minimal impurities detected

Experimental Protocols

Protocol 1: Synthesis of this compound (Phillips Method)
  • In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (10 mmol) and octanoic acid (11 mmol).

  • Slowly add 4N hydrochloric acid (10 mL).

  • Heat the reaction mixture to reflux (approximately 160-180°C) and maintain for 6-8 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • After completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

  • The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a hot solvent, such as ethanol, methanol, or a mixture of ethanol and water.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot-filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 3: HPLC Method for Purity Analysis
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid for MS compatibility).

  • Gradient: Start with 60% acetonitrile and increase to 95% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm

  • Column Temperature: 30°C

  • Expected Elution Order: o-Phenylenediamine -> N-octanoyl-o-phenylenediamine -> this compound -> N,N'-dioctanoyl-o-phenylenediamine.

Visualizations

Synthesis_Pathway OPD o-Phenylenediamine Intermediate N-octanoyl-o-phenylenediamine (Amide Intermediate) OPD->Intermediate + Octanoic Acid - H2O Side_Product N,N'-dioctanoyl-o-phenylenediamine (Side Product) OPD->Side_Product + 2x Octanoyl Chloride (Alternative Reagent) OA Octanoic Acid OA->Intermediate Product This compound Intermediate->Product Cyclization - H2O

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Crude Product Analysis (HPLC, TLC) Check_Purity Is Purity >95%? Start->Check_Purity Identify_Impurity Identify Major Impurity (MS, NMR) Check_Purity->Identify_Impurity No End Pure Product Check_Purity->End Yes Unreacted_SM Unreacted Starting Materials? Identify_Impurity->Unreacted_SM Intermediate_Imp Intermediate Present? Unreacted_SM->Intermediate_Imp No Optimize_Reaction Increase Temp/Time Check Stoichiometry Unreacted_SM->Optimize_Reaction Yes Other_Imp Other Impurities? Intermediate_Imp->Other_Imp No Optimize_Cyclization Increase Temperature Ensure Catalyst Activity Intermediate_Imp->Optimize_Cyclization Yes Purify Recrystallize or Column Chromatography Other_Imp->Purify Yes Optimize_Reaction->Start Optimize_Cyclization->Start Purify->Start

Caption: Troubleshooting workflow for impurity reduction.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants Combine Reactants & Catalyst Heat Heat & Reflux Reactants->Heat Neutralize Neutralize Heat->Neutralize Reaction Complete Filter Filter & Wash Neutralize->Filter Purify Recrystallize or Column Chromatography Filter->Purify Crude Product Analyze Purity & Identity Check (HPLC, NMR, MS) Purify->Analyze Purified Product

Caption: General experimental workflow for this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Heptylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility issues encountered with 2-Heptylbenzimidazole in aqueous media. The following troubleshooting guides and frequently asked questions (FAQs) offer practical solutions and detailed protocols for your experiments.

Troubleshooting Guide

Issue: My this compound precipitates when added to my aqueous assay buffer or cell culture medium.

This is a common issue due to the hydrophobic nature of this compound, which is classified as poorly water-soluble. The precipitation can be attributed to several factors:

  • Low Aqueous Solubility: The inherent chemical structure of this compound leads to poor solubility in water.

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in 100% DMSO) into an aqueous buffer can cause the compound to crash out of solution.

  • pH of the Medium: The solubility of benzimidazole derivatives can be dependent on the pH of the solution.

  • High Compound Concentration: The desired experimental concentration may exceed the maximum solubility of the compound in the final assay conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step to dissolve this compound for an aqueous experiment?

A1: The initial and most straightforward approach is to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous medium.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power for many organic compounds.[1] Ethanol can also be used.

  • Stock Solution Concentration: Prepare a stock solution at a concentration of 10-50 mM. Ensure the compound is fully dissolved. Sonication can aid in dissolution.

  • Dilution Strategy: To avoid precipitation upon dilution (solvent shock), it is crucial to add the stock solution to the aqueous buffer while vortexing or stirring. It is also advisable to perform a stepwise dilution.

Q2: I'm still observing precipitation even with a DMSO stock solution. What are my next options?

A2: If direct dilution of a DMSO stock is unsuccessful, several alternative solubilization techniques can be employed. These methods aim to increase the apparent solubility of this compound in the aqueous medium.

The primary strategies include:

  • Using Co-solvents: Introducing a water-miscible co-solvent can increase the solubility of hydrophobic compounds.

  • pH Adjustment: Altering the pH of the aqueous medium can enhance the solubility of ionizable compounds.

  • Employing Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic compound, increasing its solubility in water.[2]

  • Preparing a Solid Dispersion: This involves dispersing the compound in a hydrophilic carrier at a solid state.

The following sections provide more detailed protocols for these advanced techniques.

Advanced Solubilization Strategies & Experimental Protocols

Co-solvent Systems

The addition of a co-solvent to the aqueous medium can significantly improve the solubility of this compound.

Experimental Protocol: Co-solvent Method

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 50 mM in DMSO).

  • In a separate tube, prepare your aqueous buffer.

  • Add a desired volume of a water-miscible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to the aqueous buffer.[3] The final concentration of the co-solvent should be optimized for your specific assay, typically starting from 1-5% (v/v).

  • While vortexing the buffer/co-solvent mixture, slowly add the this compound stock solution to achieve the final desired concentration.

  • Visually inspect for any signs of precipitation. If precipitation occurs, either increase the co-solvent concentration or decrease the final compound concentration.

pH-Dependent Solubility

Benzimidazole derivatives are often ionizable, and their solubility can be significantly influenced by the pH of the medium.[4] By adjusting the pH, you can increase the proportion of the more soluble ionized form of the compound.

Experimental Protocol: pH Adjustment

  • Determine the pKa of this compound if possible. For benzimidazoles, the pKa is typically in the range of 4.5-7.5.

  • Prepare your aqueous buffer at a pH that is at least 1-2 units away from the pKa of the compound. For a basic compound, a more acidic pH will increase solubility.

  • Prepare a stock solution of this compound in a minimal amount of organic solvent (e.g., DMSO).

  • Slowly add the stock solution to the pH-adjusted buffer while stirring.

  • Ensure the final pH of the solution is maintained and is compatible with your experimental system (e.g., cell viability).

Cyclodextrin-Mediated Solubilization

Cyclodextrins are cage-like molecules that can encapsulate hydrophobic compounds, forming an inclusion complex that is more soluble in water.[2][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Experimental Protocol: Cyclodextrin Inclusion Complex Formation

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50 mM) in your desired buffer.

  • Add an excess amount of this compound to each HP-β-CD solution.

  • Incubate the mixtures on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). This will give you the solubility enhancement at different cyclodextrin concentrations.

  • For your experiment, prepare the required concentration of this compound in the optimal HP-β-CD solution identified.

Solid Dispersion Technique

Creating a solid dispersion involves dispersing the drug in a hydrophilic polymer matrix. When this solid dispersion is added to an aqueous medium, the polymer dissolves and releases the drug as very fine, amorphous particles, which have a higher dissolution rate and apparent solubility.

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

  • Select a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).

  • Dissolve both this compound and the carrier in a common volatile organic solvent (e.g., ethanol or methanol) in a round-bottom flask. A typical drug-to-carrier ratio to start with is 1:5 (w/w).

  • Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Dry the film further under vacuum to remove any residual solvent.

  • Scrape the solid dispersion from the flask and grind it into a fine powder.

  • This powder can then be directly dissolved in your aqueous medium for the experiment.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes the expected solubility improvements for a hydrophobic benzimidazole derivative using different techniques. The values are illustrative and should be optimized for this compound.

Solubilization TechniqueCarrier/ExcipientDrug:Carrier Ratio (w/w)Solvent SystemExpected Solubility Enhancement (Fold Increase)
Co-solvency DMSO-1% DMSO in Water10 - 50
Ethanol-5% Ethanol in Water5 - 20
Cyclodextrin Complexation β-Cyclodextrin1:1 (molar)Aqueous Buffer200 - 500[6]
Hydroxypropyl-β-cyclodextrin1:1 (molar)Aqueous Buffer>1000[6]
Solid Dispersion Polyvinylpyrrolidone (PVP)1:5-50 - 200
Polyethylene Glycol (PEG 6000)1:5-30 - 100

Visualizing Experimental Workflow and Biological Context

To aid in understanding the experimental process and the potential biological relevance of this compound, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation of this compound Solution cluster_solubilization Solubilization Methods Stock Solution Stock Solution Direct Dilution Direct Dilution Stock Solution->Direct Dilution Aqueous Medium Aqueous Medium Aqueous Medium->Direct Dilution Final Assay Solution Final Assay Solution Direct Dilution->Final Assay Solution Success Precipitation Precipitation Direct Dilution->Precipitation Failure Co-solvents Co-solvents Co-solvents->Final Assay Solution pH Adjustment pH Adjustment pH Adjustment->Final Assay Solution Cyclodextrins Cyclodextrins Cyclodextrins->Final Assay Solution Solid Dispersion Solid Dispersion Solid Dispersion->Final Assay Solution Precipitation->Co-solvents Precipitation->pH Adjustment Precipitation->Cyclodextrins Precipitation->Solid Dispersion

Troubleshooting workflow for solubilizing this compound.

signaling_pathway This compound This compound Receptor/Enzyme Target Receptor/Enzyme Target This compound->Receptor/Enzyme Target Inhibition Downstream Kinase Cascade Downstream Kinase Cascade Receptor/Enzyme Target->Downstream Kinase Cascade Transcription Factor Activation Transcription Factor Activation Downstream Kinase Cascade->Transcription Factor Activation Gene Expression Gene Expression Transcription Factor Activation->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response

Hypothetical signaling pathway for this compound.

References

Technical Support Center: Optimizing Catalyst Selection for 2-Heptylbenzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 2-Heptylbenzimidazole. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a comparative analysis of various catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent method for synthesizing this compound is the condensation reaction between o-phenylenediamine and an appropriate C8 source, such as octanoic acid or octanal. Modern approaches often employ catalysts to enhance reaction efficiency and yield under milder conditions.[1][2] Green chemistry principles are increasingly being adopted to minimize environmental impact.[3][4][5]

Q2: My reaction yield for this compound is consistently low. What should I investigate first?

A2: Low yields are a common challenge. The primary parameters to optimize are the choice of catalyst and solvent. Reaction temperature and time are also critical. A thorough solvent screen is recommended, as the polarity of the solvent can significantly influence reaction rates. Additionally, ensure the purity of your starting materials, o-phenylenediamine and the C8 precursor, as impurities can inhibit the reaction or lead to side products.

Q3: How do I select the most appropriate catalyst for my synthesis?

A3: Catalyst selection is contingent on your specific reaction conditions, such as temperature and solvent, as well as the desired green chemistry profile. Catalysts for this synthesis range from simple Brønsted acids like p-toluenesulfonic acid (p-TsOH) to various Lewis acids and heterogeneous catalysts.[2] For more environmentally friendly processes, recyclable heterogeneous catalysts such as supported metal nanoparticles or metal oxides are advantageous.[5]

Q4: I am observing significant side product formation. How can I improve the selectivity for this compound?

A4: Side product formation, including N-alkylation and the formation of disubstituted benzimidazoles, can be a challenge.[6] To enhance selectivity, controlling the stoichiometry of the reactants is crucial. Using a slight excess of o-phenylenediamine can sometimes favor the formation of the desired 2-substituted product. The choice of catalyst and reaction conditions also plays a significant role in directing the reaction towards the desired product. Running the reaction under an inert atmosphere can prevent the oxidation of o-phenylenediamine, a common source of colored impurities.

Q5: What are the advantages of using "green" catalysts for this synthesis?

A5: Green catalysts offer several benefits, including milder reaction conditions, reduced energy consumption, and often higher yields with fewer byproducts.[4][5] Many green catalysts are heterogeneous, meaning they are in a different phase from the reaction mixture, which simplifies their removal and allows for recycling, reducing waste and cost.[5] Examples include copper(II)-supported on alginate hydrogel beads and various nanoparticle-based catalysts.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or insufficient catalyst.2. Suboptimal solvent choice.3. Inappropriate reaction temperature or duration.4. Poor quality of starting materials (o-phenylenediamine or octanoic acid/octanal).1. Increase catalyst loading or select a more active catalyst (refer to data tables).2. Conduct a solvent screen (e.g., ethanol, methanol, toluene, or solvent-free conditions).3. Optimize the reaction temperature and monitor progress over time using TLC.4. Purify starting materials if their quality is questionable.
Formation of Multiple Products / Side Reactions 1. Incorrect stoichiometry of reactants.2. Oxidation of o-phenylenediamine.3. Formation of stable intermediates that do not cyclize.1. Adjust the molar ratio of o-phenylenediamine to the C8 precursor.2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Ensure the chosen catalyst and conditions are suitable for the cyclization step.
Difficult Product Purification 1. Similar polarity of the product and byproducts.2. Contamination with a homogeneous catalyst.3. Presence of colored impurities from starting material degradation.1. Optimize reaction conditions to minimize byproduct formation. Utilize column chromatography with a carefully selected eluent system.2. Employ a heterogeneous catalyst that can be easily filtered off post-reaction.3. Consider using o-phenylenediamine dihydrochloride to reduce colored impurities.
Reaction Does Not Go to Completion 1. Reversible reaction equilibrium.2. Catalyst deactivation.3. Insufficient reaction time.1. Remove water formed during the condensation, for example, by using a Dean-Stark apparatus or molecular sieves.2. If using a recyclable catalyst, ensure it is properly regenerated before use.3. Continue to monitor the reaction by TLC until the starting material is consumed.

Data Presentation: Catalyst Performance in 2-Alkylbenzimidazole Synthesis

While specific comparative data for this compound is limited, the following table summarizes the performance of various catalysts in the synthesis of analogous 2-alkylbenzimidazoles. This data can serve as a valuable starting point for catalyst selection.

CatalystAlkyl SourceSolventTemperature (°C)Time (h)Yield (%)
p-TsOH Carboxylic AcidsTolueneReflux2-3High
Ammonium Chloride AldehydesEthanol80-90278-85
Cu-Pd/γ-Al2O3 EthanolWater/Ethanol180689.2 (for 2-methyl)
Copper(II)-alginate AldehydesWater-EthanolRoom Temp.<170-94
None (Microwave) Carboxylic AcidsSolvent-freeN/A0.08High

Experimental Protocols

Protocol 1: General Synthesis of this compound using p-Toluenesulfonic Acid (p-TsOH)

Materials:

  • o-Phenylenediamine

  • Octanoic acid

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • 10% Sodium carbonate solution

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add o-phenylenediamine (10 mmol), octanoic acid (10 mmol), and a catalytic amount of p-TsOH (1 mmol) in toluene (50 mL).

  • Heat the mixture to reflux and continue heating for 2-3 hours, collecting the water that forms in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a 10% sodium carbonate solution.

  • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Green Synthesis of 2-Alkylbenzimidazoles using a Copper(II)-Alginate Catalyst[5]

Materials:

  • o-Phenylenediamine

  • Aliphatic Aldehyde (e.g., Octanal)

  • Cu(II)-alginate hydrogel beads

  • Water-Ethanol mixture

Procedure:

  • To a suspension of Cu(II)-alginate hydrogel beads in a water-ethanol solvent, add o-phenylenediamine (1 mmol) and the aliphatic aldehyde (1 mmol).

  • Stir the reaction mixture at room temperature for less than 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, filter the catalyst beads from the reaction mixture. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the product as needed.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Mix o-phenylenediamine, octanoic acid, and catalyst in solvent B Heat to reflux (e.g., 2-3 hours) A->B C Monitor reaction progress (TLC) B->C D Cool and neutralize C->D Reaction Complete E Extract product D->E F Dry and concentrate E->F G Purify (Recrystallization/ Column Chromatography) F->G

Caption: A general experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed catalyst_check Is the catalyst active and loading sufficient? start->catalyst_check solvent_check Is the solvent optimal? catalyst_check->solvent_check No increase_catalyst Increase catalyst loading or try a new catalyst catalyst_check->increase_catalyst Yes temp_time_check Are temperature and reaction time optimized? solvent_check->temp_time_check No solvent_screen Perform a solvent screen solvent_check->solvent_screen Yes reagent_purity_check Are starting materials pure? temp_time_check->reagent_purity_check No optimize_conditions Optimize T and t based on TLC monitoring temp_time_check->optimize_conditions Yes purify_reagents Purify starting materials reagent_purity_check->purify_reagents Yes

Caption: A decision-making workflow for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Purification of Crude 2-Heptylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 2-Heptylbenzimidazole. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in obtaining a high-purity final product.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Purified Product Incomplete reaction: Unreacted starting materials (o-phenylenediamine or octanoic acid/aldehyde) remain in the crude product.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before workup.[1] - Optimize reaction conditions such as temperature and reaction time.
Product loss during extraction: The product may have partial solubility in the aqueous phase during workup.- Ensure the pH of the aqueous layer is neutral or slightly basic before extraction with an organic solvent to minimize the protonation of the benzimidazole nitrogen and reduce aqueous solubility.
Suboptimal recrystallization conditions: Too much solvent was used, or the cooling process was too rapid.- Use a minimal amount of hot solvent to dissolve the crude product. - Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[2]
Inefficient column chromatography: Incorrect solvent system or improper column packing.- Select a solvent system where the this compound has an Rf value of approximately 0.2-0.4 on TLC for optimal separation.[3] - Ensure the silica gel is properly packed to avoid channeling.
Oily Product Instead of Crystals During Recrystallization "Oiling out": The product is coming out of solution above its melting point due to the lipophilic heptyl chain.- Add a small amount of a "good" solvent (one in which the compound is highly soluble) to the hot solution before cooling. - Try a different solvent system. A two-solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be effective.[4] Dissolve the compound in a minimal amount of a hot "good" solvent and add a "poor" solvent (one in which the compound is less soluble) dropwise until the solution becomes slightly cloudy, then allow it to cool slowly.
Colored Impurities in the Final Product Oxidation of starting materials or product: o-Phenylenediamine is particularly susceptible to oxidation, leading to colored byproducts.- If possible, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon). - Treat a solution of the crude product with activated carbon before the final purification step (recrystallization or filtration before chromatography).
Persistent Impurities with Similar Polarity Formation of isomers or closely related byproducts. - Employ gradient elution in column chromatography, starting with a less polar solvent system and gradually increasing the polarity.[5][6] - Consider preparative High-Performance Liquid Chromatography (HPLC) for difficult separations.[7]
Product is a Solid but Appears "Gummy" or "Waxy" Residual solvent or low molecular weight impurities. - Ensure the purified solid is thoroughly dried under vacuum. - Wash the filtered crystals with a small amount of a cold, non-polar solvent (e.g., cold hexane) to remove residual impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: The most common impurities are typically unreacted starting materials, such as o-phenylenediamine and octanoic acid (or its corresponding aldehyde/ester). Additionally, side-products from the condensation reaction or colored impurities from the oxidation of the o-phenylenediamine starting material can be present.[1]

Q2: Which purification method is better for this compound: recrystallization or column chromatography?

A2: Both methods can be effective, and the choice depends on the nature and quantity of the impurities.

  • Recrystallization is often faster and more scalable for removing small amounts of impurities, especially if the crude product is already relatively pure.

  • Column chromatography is more effective for separating complex mixtures with multiple components or impurities with polarities similar to the product.[7] For large-scale preparations, a non-chromatographic method involving precipitation with a dilute base may be a viable and efficient alternative.

Q3: How does the heptyl chain affect the purification strategy?

A3: The long, non-polar heptyl chain significantly increases the lipophilicity of the molecule. This means this compound will be more soluble in non-polar organic solvents (like hexane and toluene) and less soluble in polar solvents (like water) compared to benzimidazole itself.[8][9] This property can be exploited in both recrystallization and chromatography. For instance, a hexane/ethyl acetate solvent system is likely to be effective for column chromatography. During recrystallization, the increased lipophilicity may lead to "oiling out," which can be mitigated by using a two-solvent system.

Q4: Can I use an acid-base extraction to purify my this compound?

A4: Yes, an acid-base extraction can be a useful preliminary purification step. The basic nitrogen atom in the benzimidazole ring allows the compound to be protonated and extracted into an acidic aqueous solution. This can separate it from non-basic impurities. After extraction, neutralizing the aqueous layer will precipitate the purified product. However, this method may not remove other basic impurities.

Q5: My purified this compound has a low melting point. What could be the issue?

A5: A low or broad melting point is a strong indicator of impurities. Even small amounts of residual solvents or byproducts can depress the melting point. Further purification by recrystallization or column chromatography is recommended.

Data Presentation

The following tables provide representative data for the purification of 2-alkylbenzimidazoles. Note that optimal conditions for this compound may require some optimization based on these starting points.

Table 1: Representative Column Chromatography Parameters for 2-Alkylbenzimidazoles

Parameter Condition 1 Condition 2 Condition 3
Stationary Phase Silica Gel (60-120 mesh)Silica Gel (230-400 mesh)Alumina (neutral)
Mobile Phase Hexane / Ethyl Acetate (gradient)Dichloromethane / Methanol (gradient)Toluene / Acetone (isocratic)
Elution Profile Start with 100% Hexane, gradually increase Ethyl Acetate concentration.Start with 100% Dichloromethane, gradually increase Methanol concentration.9:1 Toluene:Acetone
Expected Purity >95%>98%>95%
Typical Yield 70-85%65-80%70-85%

Table 2: Suggested Recrystallization Solvents for this compound

Solvent System Procedure Expected Outcome
Ethanol / Water Dissolve crude product in a minimum of hot ethanol. Add hot water dropwise until persistent cloudiness is observed. Add a few drops of hot ethanol to redissolve, then cool slowly.Formation of fine crystals. Good for removing polar impurities.
Hexane / Ethyl Acetate Dissolve crude product in a minimum of hot ethyl acetate. Add hot hexane dropwise until the solution becomes turbid. Add a few drops of hot ethyl acetate to clarify, then cool slowly.Good for removing non-polar impurities.
Toluene Dissolve crude product in a minimum of hot toluene and allow to cool slowly.May be effective if the main impurities have different solubilities in toluene.
Isopropanol Dissolve crude product in a minimum of hot isopropanol and allow to cool slowly.An alternative single-solvent system to try.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it with various solvent systems (e.g., hexane:ethyl acetate mixtures like 9:1, 4:1, 2:1) to find a system that gives the desired product an Rf value of approximately 0.3.

  • Column Packing: Prepare a glass column with a frit or cotton plug at the bottom. In a beaker, make a slurry of silica gel in the chosen eluent (the less polar starting solvent for a gradient). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. If using a more polar solvent, adsorb the solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add the dissolved sample or the dry-loaded sample to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. If using a gradient, start with the less polar solvent system and gradually increase the polarity by adding more of the polar solvent.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization (Two-Solvent Method)
  • Solvent Selection: Based on small-scale tests, select a "good" solvent in which this compound is soluble when hot but less soluble when cold (e.g., ethanol, ethyl acetate), and a "poor" solvent in which it is less soluble (e.g., water, hexane).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent and heat the mixture with stirring until the solid dissolves completely.

  • Inducing Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly and persistently cloudy. If too much "poor" solvent is added, add a few drops of the hot "good" solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities. Dry the crystals under vacuum to remove all traces of solvent.

Mandatory Visualization

Purification_Workflow crude_product Crude this compound (Contains impurities) pre_purification Optional: Acid-Base Extraction crude_product->pre_purification Initial Cleanup decision Purity Assessment (e.g., TLC, NMR) crude_product->decision pre_purification->decision column_chromatography Column Chromatography (e.g., Hexane/EtOAc) decision->column_chromatography Complex Mixture recrystallization Recrystallization (e.g., Ethanol/Water) decision->recrystallization Relatively Pure pure_product Pure this compound column_chromatography->pure_product recrystallization->pure_product

Caption: A general workflow for the purification of crude this compound.

References

Challenges in the scale-up synthesis of 2-Heptylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Heptylbenzimidazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward method for synthesizing this compound is the condensation reaction between o-phenylenediamine and heptanal. This reaction is typically facilitated by a catalyst in a suitable solvent.

Q2: What are the critical parameters to control during the synthesis?

Successful synthesis and scale-up hinge on the precise control of several key parameters:

  • Temperature: The reaction temperature significantly impacts the reaction rate and the formation of byproducts.

  • Catalyst: The choice and concentration of the catalyst are crucial for driving the reaction to completion efficiently.

  • Solvent: The solvent system affects the solubility of reactants and the reaction kinetics.

  • Purity of Starting Materials: Impurities in o-phenylenediamine or heptanal can lead to undesirable side reactions and lower yields.[1]

Q3: What are common side products that can be expected during the synthesis?

During the synthesis of this compound, several side products can form, including:

  • Polymeric materials resulting from the self-condensation of heptanal or side reactions of o-phenylenediamine.

  • Partially reacted intermediates.

  • Colored impurities arising from the oxidation of o-phenylenediamine.[1]

Q4: Is it possible to perform this reaction under solvent-free conditions?

Yes, solvent-free, or "neat," conditions have been successfully applied for the synthesis of benzimidazole derivatives.[1] This approach is more environmentally friendly and can sometimes result in higher yields and shorter reaction times. However, precise temperature control is critical to prevent charring and decomposition of the reactants.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive or insufficient catalyst.- Low reaction temperature.- Impure starting materials (o-phenylenediamine or heptanal).- Insufficient reaction time.- Use a fresh or alternative catalyst (e.g., an acid catalyst like p-toluenesulfonic acid).- Gradually increase the reaction temperature in 10°C increments while monitoring the reaction progress.- Purify starting materials (e.g., recrystallize o-phenylenediamine).- Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
Formation of a Dark, Tar-like Substance - Reaction temperature is too high.- Prolonged reaction time.- Oxidation of o-phenylenediamine.- Lower the reaction temperature.- Optimize the reaction time by closely monitoring with TLC.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]
Difficulty in Product Purification - Presence of unreacted starting materials.- Formation of multiple, closely-related side products.- Adjust the stoichiometry of the reactants to ensure complete conversion of the limiting reagent.- Optimize reaction conditions (catalyst, temperature, solvent) to enhance the selectivity for the desired product.- Employ column chromatography for purification if recrystallization is ineffective.[1]
Product is Contaminated with a Colored Impurity - Oxidation of the o-phenylenediamine starting material.- Use freshly purified o-phenylenediamine.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles

The following is a general procedure for the synthesis of 2-substituted benzimidazoles, which can be adapted for the synthesis of this compound.

General Procedure using L-proline as a Catalyst:

  • In a round-bottom flask, combine o-phenylenediamine (1 mmol), heptanal (1 mmol), and L-proline (10 mol%) in ethanol (10 mL).

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent by evaporation under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain the pure this compound.[1]

Visualizing the Workflow

To better understand the troubleshooting process, the following diagram illustrates the logical relationships between problems, their potential causes, and the recommended solutions.

Troubleshooting_Workflow cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Recommended Solutions Low_Yield Low or No Product Yield Inactive_Catalyst Inactive Catalyst Low_Yield->Inactive_Catalyst Low_Temp Low Temperature Low_Yield->Low_Temp Impure_Reactants Impure Reactants Low_Yield->Impure_Reactants Short_Time Insufficient Time Low_Yield->Short_Time Tar_Formation Formation of Dark, Tar-like Substance High_Temp High Temperature Tar_Formation->High_Temp Long_Time Prolonged Time Tar_Formation->Long_Time Oxidation Oxidation Tar_Formation->Oxidation Purification_Issues Difficulty in Product Purification Unreacted_Materials Unreacted Materials Purification_Issues->Unreacted_Materials Side_Products Multiple Side Products Purification_Issues->Side_Products Colored_Impurity Product Contaminated with Colored Impurity Colored_Impurity->Oxidation New_Catalyst Use Fresh/New Catalyst Inactive_Catalyst->New_Catalyst Increase_Temp Increase Temperature Low_Temp->Increase_Temp Purify_Reactants Purify Reactants Impure_Reactants->Purify_Reactants Increase_Time Increase Reaction Time Short_Time->Increase_Time Decrease_Temp Decrease Temperature High_Temp->Decrease_Temp Optimize_Time Optimize Reaction Time Long_Time->Optimize_Time Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere Adjust_Stoichiometry Adjust Stoichiometry Unreacted_Materials->Adjust_Stoichiometry Optimize_Conditions Optimize Conditions Side_Products->Optimize_Conditions Chromatography Use Chromatography Side_Products->Chromatography

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Improving the Stability of 2-Heptylbenzimidazole in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 2-Heptylbenzimidazole in solution during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of my aqueous solution. What are the common causes and solutions?

A1: Precipitation of this compound in aqueous solutions is a common issue primarily due to its hydrophobic nature and low aqueous solubility. Several factors can contribute to this problem:

  • Low Aqueous Solubility: The long heptyl chain significantly decreases water solubility.

  • Solvent Shock: Adding a concentrated stock solution (e.g., in 100% DMSO) directly into an aqueous buffer can cause the compound to crash out of solution.

  • pH of the Medium: The solubility of benzimidazole derivatives can be pH-dependent. The pH of your buffer may not be optimal for keeping this compound dissolved.

  • High Concentration: The concentration of your compound may be exceeding its solubility limit in the final experimental conditions.

Solutions:

  • Optimize Stock Solution and Dilution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting into your aqueous buffer, do so gradually while vortexing to avoid localized high concentrations. Keep the final concentration of the organic solvent low, typically below 0.5% for cell-based assays.

  • Use of Co-solvents: Employing a water-miscible co-solvent in your final solution can enhance solubility.

  • pH Adjustment: Determine the pKa of this compound and adjust the pH of your buffer to increase the proportion of the more soluble ionized form.

  • Use of Solubilizing Agents: Consider using surfactants or cyclodextrins, which can form micelles or inclusion complexes to encapsulate the hydrophobic compound and increase its apparent solubility.[1]

Q2: I am observing a decrease in the concentration of this compound over time in my solution, but I don't see any precipitate. What could be happening?

A2: A decrease in concentration without visible precipitation can be attributed to several factors:

  • Adsorption to Surfaces: Hydrophobic compounds like this compound can adsorb to the surfaces of plasticware (e.g., pipette tips, microplates, tubes).

  • Chemical Degradation: The compound may be degrading into other soluble products. Common degradation pathways for benzimidazoles include hydrolysis, oxidation, and photodegradation.[2]

  • Formation of Non-UV Active Degradants: If you are monitoring the concentration by UV-Vis spectroscopy or HPLC-UV, the degradation products may lack a chromophore and therefore not be detected at the analytical wavelength.

Solutions:

  • Use Low-Binding Labware: Utilize polypropylene or other low-protein-binding labware.

  • Investigate Chemical Stability: Conduct forced degradation studies to understand the stability of your compound under your experimental conditions (see experimental protocols below).

  • Employ Alternative Analytical Techniques: Use a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in your HPLC system. Mass spectrometry (LC-MS) is also invaluable for detecting and identifying degradation products.[2]

Q3: What are the likely degradation pathways for this compound?

A3: Based on the known chemistry of benzimidazole derivatives, the most probable degradation pathways for this compound are:

  • Oxidation: The imidazole ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products. The presence of oxygen and trace metals can catalyze this process.

  • Hydrolysis: While the benzimidazole core is generally stable to hydrolysis, any susceptible functional groups on potential derivatives would be labile. For this compound itself, hydrolysis of the core is less common but can be forced under harsh acidic or basic conditions.

  • Photodegradation: Many benzimidazole compounds are sensitive to light, especially in solution.[3] Exposure to UV or even ambient light can lead to the formation of various photoproducts.

Troubleshooting Guides

Issue 1: Variability in Experimental Results

Symptoms: Inconsistent results between replicate experiments or between different batches of solutions.

Potential Cause Troubleshooting Steps
Inconsistent Solution Preparation 1. Ensure the compound is fully dissolved in the stock solution before making further dilutions. 2. Use a calibrated pipette and consistent dilution technique. 3. Prepare fresh solutions for each experiment if stability is a concern.
Degradation During Experiment 1. Minimize the exposure of the solution to light by using amber vials or covering the containers with foil. 2. If sensitive to oxidation, prepare solutions in de-gassed buffers and consider working under an inert atmosphere (e.g., nitrogen). 3. Control the temperature of the experiment, as higher temperatures can accelerate degradation.
Interaction with Other Components 1. Evaluate the compatibility of this compound with other components in your assay medium (e.g., buffers, salts, proteins). 2. Run control experiments with and without other components to identify potential interactions.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Symptoms: Additional peaks appear in the chromatogram of a this compound solution over time.

Potential Cause Troubleshooting Steps
Degradation of the Compound 1. These new peaks are likely degradation products. 2. Perform a forced degradation study to systematically generate and identify these degradation products. 3. Use HPLC-MS to obtain the mass of the unknown peaks to aid in their identification.[2]
Contamination 1. Ensure the purity of the starting material. 2. Verify the cleanliness of the solvent, buffer, and analytical instrumentation. 3. Run a blank injection (mobile phase only) to check for system contamination.
Excipient or Buffer Interference 1. If working with a formulated product, some peaks may be from excipients. 2. Analyze a placebo formulation (all components except this compound) to identify excipient peaks.

Data Presentation

Table 1: General Stability of Benzimidazole Derivatives in Solution

Condition Solvent/Medium Expected Stability Potential Degradation Products
Acidic 0.1 M HClLabileRing-opened products, hydrolysis products
Basic 0.1 M NaOHLabileSalts, ring-opened products
Oxidative 3% H₂O₂Highly LabileN-oxides, hydroxylated derivatives
Thermal 60°C in WaterModerately StableVaries with structure
Photolytic UV light (254 nm)Labile in solutionVarious photoproducts

Table 2: Qualitative Solubility of Benzimidazole Analogs

Solvent Solubility Notes
WaterVery LowThe hydrophobic alkyl chain decreases aqueous solubility.
MethanolSoluble
EthanolSoluble
DMSOHighly SolubleCommon solvent for preparing stock solutions.
AcetonitrileSoluble
ChloroformSoluble

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to identify potential degradation products.[4]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.

3. Sample Analysis:

  • At various time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed solution.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its potential degradation products.

  • Instrumentation: HPLC with a UV detector or a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer) is typically effective.

    • Example Gradient: Start with 10% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determine the λmax of this compound (typically around 270-280 nm for benzimidazoles).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in MeOH) Acid Acid Hydrolysis (1M HCl, 60°C) Stock->Acid Expose to stress Base Base Hydrolysis (1M NaOH, 60°C) Stock->Base Expose to stress Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose to stress Thermal Thermal (80°C) Stock->Thermal Expose to stress Photo Photolytic (UV light) Stock->Photo Expose to stress HPLC HPLC-UV/MS Analysis Acid->HPLC Analyze at time points Base->HPLC Analyze at time points Oxidation->HPLC Analyze at time points Thermal->HPLC Analyze at time points Photo->HPLC Analyze at time points Data Data Interpretation HPLC->Data

Caption: Experimental workflow for a forced degradation study.

Degradation_Pathway cluster_oxidation Oxidation (e.g., H2O2) cluster_photodegradation Photodegradation (UV Light) cluster_hydrolysis Harsh Hydrolysis (Acid/Base) Parent This compound N_Oxide This compound N-Oxide Parent->N_Oxide Oxidizing Agent Photo_Products Various Photoproducts (e.g., ring cleavage) Parent->Photo_Products hv Hydrolysis_Product Ring-Opened Products Parent->Hydrolysis_Product H+ or OH-

Caption: Plausible degradation pathways for this compound.

References

Technical Support Center: Quantitative Analysis of 2-Heptylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of 2-Heptylbenzimidazole. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods. The information provided is based on established methodologies for benzimidazole derivatives and should be adapted and validated for the specific analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantitative analysis of this compound?

A1: The most common and reliable techniques for the quantitative analysis of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of technique depends on the required sensitivity, selectivity, and the nature of the sample matrix. LC-MS/MS is often preferred for its high sensitivity and specificity, especially in complex matrices.[1][2][3]

Q2: How should I prepare a standard solution of this compound?

A2: To prepare a standard solution, accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol or acetonitrile, to create a stock solution.[4] From this stock solution, a series of dilutions can be made to prepare calibration standards of varying concentrations.

Q3: What is a suitable mobile phase for the HPLC analysis of this compound?

A3: For reversed-phase HPLC analysis of benzimidazole derivatives, a common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[4][5] The exact ratio will need to be optimized to achieve good separation and peak shape for this compound. Due to its long alkyl chain, a higher proportion of the organic solvent may be necessary compared to more polar benzimidazoles.

Q4: How can I improve the sensitivity of my LC-MS/MS method for this compound?

A4: To enhance the sensitivity of your LC-MS/MS method, consider the following:

  • Optimize Ion Source Parameters: Adjust parameters such as capillary voltage, gas flow, and temperature to maximize the ionization of this compound.[4]

  • Mobile Phase Composition: Use mobile phase additives that promote ionization, like formic acid for positive ion mode.[4][6]

  • Sample Preparation: Implement a thorough sample cleanup to remove matrix components that can cause ion suppression.[4]

  • Chromatography: Improve peak shape and reduce peak width through chromatographic optimization, as sharper peaks result in higher intensity.[4]

Q5: Is derivatization necessary for the GC-MS analysis of this compound?

A5: While some benzimidazoles may require derivatization to improve their volatility and thermal stability for GC-MS analysis, this compound may be amenable to direct analysis.[7] However, if issues such as poor peak shape or low response are encountered, derivatization with agents like pentafluorobenzyl bromide (PFBBr) followed by silylation could be explored.[7]

Troubleshooting Guides

HPLC-UV Analysis
Problem Potential Cause Suggested Solution
Peak Tailing Secondary interactions with acidic silanol groups on the column packing.[4]Use a modern, high-purity, end-capped C18 column. Add a competing base like triethylamine (TEA) to the mobile phase (note: may affect MS compatibility). Adjust mobile phase pH to below 4 to suppress silanol ionization.[4]
Poor Resolution Inappropriate mobile phase composition.Optimize the mobile phase gradient or isocratic composition. Try a different organic modifier (e.g., methanol instead of acetonitrile). Consider a different column chemistry (e.g., phenyl-hexyl).
Irreproducible Retention Times Inconsistent mobile phase preparation or temperature fluctuations.[8]Ensure accurate measurement and thorough mixing of mobile phase components. Degas the mobile phase. Use a column oven to maintain a constant temperature.[8]
Ghost Peaks Carryover from previous injections or contaminated system.[4]Inject a blank solvent after a high-concentration sample. Clean the injector and autosampler. Use fresh, high-purity solvents.
LC-MS/MS Analysis
Problem Potential Cause Suggested Solution
Ion Suppression/Enhancement Co-eluting matrix components affecting analyte ionization.[6]Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3] Modify chromatographic conditions to separate the analyte from interfering compounds. Use a stable isotope-labeled internal standard.[6]
Low Signal Intensity Suboptimal MS parameters or poor ionization efficiency.[4]Optimize MS parameters (e.g., capillary voltage, source temperature, gas flows) through infusion of the analyte.[4] Adjust mobile phase pH or add modifiers (e.g., formic acid, ammonium formate) to enhance ionization.
Noisy Baseline Contaminated mobile phase, solvent lines, or MS source.Use high-purity LC-MS grade solvents and additives.[4] Flush the LC system and clean the MS source.
Inconsistent Results Variability in sample preparation or instrument performance.Use an internal standard to normalize for variations.[6] Ensure consistent sample processing and extraction recovery. Perform regular instrument calibration and maintenance.
GC-MS Analysis
Problem Potential Cause Suggested Solution
Broad Peaks Active sites in the GC inlet or column, or suboptimal flow rate.Use a deactivated inlet liner. Consider derivatization to block active sites on the analyte. Optimize the carrier gas flow rate.
Peak Fronting Column overload or sample solvent incompatible with the stationary phase.Dilute the sample or inject a smaller volume. Ensure the sample is dissolved in a solvent compatible with the GC column.
Poor Sensitivity Analyte degradation in the hot injector or insufficient transfer to the MS.Optimize the injector temperature to prevent degradation. Check for leaks in the GC-MS interface. Ensure proper MS tuning.
Matrix Interference Co-eluting compounds from the sample matrix.Improve sample cleanup to remove interfering substances.[7] Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for better selectivity.

Experimental Protocols

Disclaimer: These are example protocols based on methods for related compounds and must be optimized and validated for the quantitative analysis of this compound.

HPLC-UV Method

This method is a starting point for the analysis of this compound in pharmaceutical formulations.

1. Sample Preparation (from a solid dosage form):

  • Weigh and finely powder a representative number of tablets.
  • Accurately weigh a portion of the powder equivalent to a target amount of this compound.
  • Transfer the powder to a volumetric flask.
  • Add a suitable solvent (e.g., methanol or a mixture of the mobile phase) to dissolve the active ingredient. Sonication may be used to aid dissolution.[9]
  • Dilute to the mark with the solvent and mix thoroughly.
  • Filter an aliquot through a 0.45 µm syringe filter before injection.[4]

2. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (Gradient or Isocratic, to be optimized)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (likely around 280-300 nm)

3. Calibration:

  • Prepare a series of calibration standards by diluting the stock solution.
  • Inject the standards and construct a calibration curve by plotting peak area against concentration.

LC-MS/MS Method

This method is suitable for the trace-level quantification of this compound in complex matrices like biological fluids.

1. Sample Preparation (Protein Precipitation for Plasma):

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.
  • Add an internal standard solution (e.g., a stable isotope-labeled this compound).
  • Add 300 µL of cold acetonitrile to precipitate proteins.[6]
  • Vortex vigorously for 1 minute.
  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[6]
  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[6]

2. LC-MS/MS Conditions:

Parameter Condition
LC System High-Performance Liquid Chromatography System
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Column C18, 2.1 x 50 mm, 1.8 µm particle size[6]
Mobile Phase A 0.1% Formic Acid in Water[6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[6]
Flow Rate 0.4 mL/min[6]
Injection Volume 5 µL[6]
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)

3. MRM Transition:

  • The precursor ion will be the protonated molecule [M+H]⁺ of this compound.
  • Product ions will be determined by infusing a standard solution into the mass spectrometer and performing a product ion scan.

GC-MS Method

This method can be an alternative for the analysis of this compound, particularly if derivatization is not required.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a liquid sample, add a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
  • Adjust the pH of the aqueous phase to ensure this compound is in its neutral form to facilitate extraction.
  • Vortex the mixture to partition the analyte into the organic layer.
  • Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Conditions:

Parameter Condition
GC System Gas Chromatograph with a Mass Spectrometer Detector
Column HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate
Inlet Temperature 250 °C
Oven Program Start at a suitable temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C)
Injection Mode Splitless
Ion Source Temp. 230 °C
MS Mode Selected Ion Monitoring (SIM) using characteristic ions of this compound

Visualized Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh and Powder Sample B Dissolve in Solvent A->B C Sonicate to Dissolve B->C D Dilute to Volume C->D E Filter (0.45 µm) D->E F Inject into HPLC E->F G Separation on C18 Column F->G H UV Detection G->H I Peak Integration H->I J Quantification using Calibration Curve I->J

Caption: A typical workflow for the quantitative analysis of this compound using HPLC-UV.

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample + Internal Standard B Protein Precipitation (Acetonitrile) A->B C Vortex and Centrifuge B->C D Collect Supernatant C->D E Inject into LC D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM) F->G H Peak Area Ratio Calculation G->H I Quantification H->I

Caption: Workflow for the quantitative analysis of this compound in a biological matrix by LC-MS/MS.

References

Technical Support Center: Bayesian Optimization of Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers utilizing Bayesian optimization to enhance the synthesis of benzimidazoles. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides for both the chemical reaction and the optimization process, experimental protocols, and illustrative data to facilitate your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is Bayesian optimization and why is it useful for synthesizing benzimidazoles?

A1: Bayesian optimization is a powerful machine learning technique that efficiently finds the optimal conditions for a reaction by intelligently exploring the parameter space.[1][2] Unlike traditional one-factor-at-a-time methods, it uses a probabilistic model to predict the reaction outcome (e.g., yield) and balances exploring new, uncertain conditions with exploiting known high-performing ones.[1] This is particularly advantageous for complex reactions like benzimidazole synthesis, which can have numerous variables (e.g., catalyst, solvent, temperature, stoichiometry), making an exhaustive search impractical.[3] Bayesian optimization can significantly reduce the number of experiments required to identify optimal conditions, saving time and resources.[4][5]

Q2: What are the key components of a Bayesian optimization workflow for a chemical reaction?

A2: A typical Bayesian optimization loop for a chemical reaction consists of the following components:

  • A defined parameter space: This includes all the variables you want to optimize, such as reactants, catalysts, solvents, temperatures, and concentrations, along with their possible ranges or values.

  • A surrogate model: This is a statistical model, often a Gaussian Process, that creates a predictive map of the reaction landscape based on the experimental data.[1]

  • An acquisition function: This function uses the predictions and uncertainty from the surrogate model to decide which experiment to run next. Common acquisition functions include Expected Improvement (EI) and Upper Confidence Bound (UCB).

  • An experimental platform: This can be a manual setup or an automated robotic platform that performs the chemical reactions suggested by the optimizer.[6]

  • Data collection and iteration: The results of each experiment are fed back into the model, which then updates its predictions and suggests the next experiment in an iterative cycle.[1]

Q3: What kind of variables can I optimize using this method?

A3: Bayesian optimization is versatile and can handle a mix of variable types, including:

  • Continuous variables: Temperature, concentration, reaction time, pressure.

  • Categorical variables: Choice of catalyst, solvent, base, or the type of substituent on a starting material.[3]

  • Integer variables: Drops of a reagent, equivalents of a reactant.

Q4: Are there any open-source software packages available for implementing Bayesian optimization in chemistry?

A4: Yes, several open-source packages are available to help chemists implement Bayesian optimization. One notable example is EDBO (Experimental Design via Bayesian Optimization), which is a Python package specifically designed for chemical reaction optimization.[1] Other general-purpose machine learning libraries also offer Bayesian optimization functionalities.

Troubleshooting Guides

This section is divided into two parts: troubleshooting the chemical synthesis of benzimidazoles and troubleshooting the Bayesian optimization process itself.

Troubleshooting Benzimidazole Synthesis
Problem Potential Causes Recommended Solutions & Troubleshooting Steps
Low or No Product Yield 1. Suboptimal Reaction Conditions: Temperature, time, or solvent may not be ideal.[7] 2. Inactive or Inefficient Catalyst: The chosen catalyst may not be suitable for the specific substrates, or the catalyst loading could be too low.[7] 3. Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.1. Systematic Optimization: Allow the Bayesian optimization algorithm to explore a wider range of temperatures, reaction times, and solvents. 2. Catalyst Screening: Include a variety of catalysts (both type and loading) as a categorical variable in your optimization parameter space.[7] 3. Purity Check: Ensure the purity of your starting materials before beginning the optimization process.
Formation of Side Products (e.g., 1,2-disubstituted benzimidazoles) 1. Incorrect Stoichiometry: An excess of the aldehyde reactant can lead to the formation of disubstituted products. 2. Reaction Conditions Favoring Side Reactions: Certain temperatures or catalysts might promote the formation of unwanted byproducts.1. Optimize Stoichiometry: Include the molar ratio of reactants as a continuous variable in your Bayesian optimization. 2. Selective Catalyst/Conditions: The optimization process may identify a catalyst and set of conditions that favor the formation of the desired monosubstituted product.[7]
Difficulty in Product Purification 1. Similar Polarity of Product and Impurities: Makes separation by column chromatography challenging. 2. Formation of Colored Impurities: Often due to the oxidation of o-phenylenediamine.1. Recrystallization: Attempt to purify the crude product by recrystallization from a suitable solvent. 2. Alternative Workup: Consider an acid-base extraction to separate the basic benzimidazole product from neutral or acidic impurities. 3. Inert Atmosphere: If colored impurities are a persistent issue, consider running the reactions under an inert atmosphere (e.g., nitrogen or argon) and include this as a categorical variable in your initial experiments.
Troubleshooting the Bayesian Optimization Process
Problem Potential Causes Recommended Solutions & Troubleshooting Steps
The model keeps suggesting experiments in a very narrow region of the parameter space (poor exploration). 1. Acquisition Function is too "Exploitative": The function may be favoring regions with known high yields over exploring uncertain areas. 2. Initial Data is Not Diverse Enough: If the initial experiments are all clustered in one area, the model may not have enough information to explore broadly.1. Adjust Acquisition Function: If your software allows, increase the exploration parameter of your acquisition function (e.g., the xi parameter in Expected Improvement). 2. Provide Diverse Initial Data: Start the optimization with a set of experiments that covers the parameter space more broadly. Latin Hypercube Sampling (LHS) is a good strategy for this.[8]
The model's predictions are not matching the experimental results well. 1. Insufficient Data: The model may not have enough data points to accurately capture the complexity of the reaction landscape. 2. Inappropriate Molecular Descriptors: For categorical variables like different reactants, the chosen numerical representation (descriptors) may not be capturing the properties relevant to the reaction's success.[2] 3. High Experimental Noise: Significant variability in experimental outcomes for the same conditions can make it difficult for the model to learn.1. Continue Iterations: The model's accuracy should improve as more data is collected. 2. Refine Descriptors: If optimizing over different molecules, consider using quantum chemical properties or more sophisticated molecular fingerprints as descriptors.[2] 3. Improve Experimental Consistency: Ensure that experimental procedures are as consistent as possible to minimize noise in the data.
The optimizer suggests impractical or unsafe experimental conditions. 1. Unconstrained Parameter Space: The optimization algorithm is unaware of real-world constraints.1. Define Constraints: Most Bayesian optimization software allows you to define constraints on the parameter space. For example, you can set a maximum temperature or exclude combinations of reagents that are known to be hazardous.
A suggested experiment failed completely (0% yield). 1. This is valuable information! A failed experiment provides the model with a region of the parameter space to avoid.1. Input the Zero Yield: Record the result as a 0% yield and add it to your dataset. This will help the model learn and avoid similar conditions in the future.

Experimental Protocols

This section provides a detailed methodology for setting up and running a Bayesian optimization campaign for the synthesis of a 2-substituted benzimidazole.

Defining the Parameter Space

The first step is to define the variables to be optimized. For a typical benzimidazole synthesis via the condensation of an o-phenylenediamine and an aldehyde, the parameter space could be defined as follows:

ParameterTypeRange / Values
AldehydeCategoricalBenzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde
CatalystCategoricalAcetic Acid, p-Toluenesulfonic Acid (p-TsOH), None
SolventCategoricalEthanol, Acetonitrile, Toluene
Temperature (°C)Continuous25 - 100
Concentration (M)Continuous0.1 - 1.0
Time (hours)Continuous1 - 24
Initial Experimental Design

Before starting the Bayesian optimization loop, it is beneficial to perform an initial set of experiments to provide the model with a starting point. A set of 5-10 experiments using Latin Hypercube Sampling (LHS) across the defined parameter space is recommended to ensure good initial coverage.

General Experimental Procedure (Automated Platform)

The following is a generalized procedure for an automated synthesis platform:

  • Stock Solution Preparation: Prepare stock solutions of o-phenylenediamine, the various aldehydes, catalysts, and solvents.

  • Reactor Setup: Use an array of sealed reaction vials suitable for heating and stirring.

  • Dispensing: The liquid handling robot dispenses the appropriate volumes of the stock solutions into each reactor vial according to the experimental design (either the initial LHS set or the suggestions from the Bayesian optimizer).

  • Reaction: The reactors are heated to the specified temperature and stirred for the designated time.

  • Quenching and Sampling: After the reaction time is complete, the reactions are cooled to room temperature. An aliquot is taken from each reactor for analysis.

  • Analysis: The reaction yield is determined using a high-throughput method such as HPLC or UPLC with a suitable internal standard.

  • Data Feedback: The calculated yields for each set of conditions are fed back into the Bayesian optimization software. The software then updates its surrogate model and suggests the next batch of experiments.

  • Iteration: Steps 3-7 are repeated until the optimization converges on a set of optimal conditions or the experimental budget is reached.

Data Presentation

The following tables represent hypothetical data from a Bayesian optimization campaign for the synthesis of 2-phenylbenzimidazole.

Table 1: Initial Experiments (Latin Hypercube Sampling)

ExperimentAldehydeCatalystSolventTemperature (°C)Concentration (M)Time (hours)Yield (%)
1BenzaldehydeAcetic AcidEthanol450.81265
2BenzaldehydeNoneToluene800.22030
3Benzaldehydep-TsOHAcetonitrile600.5575
4BenzaldehydeAcetic AcidToluene950.31855
5Benzaldehydep-TsOHEthanol300.9882

Table 2: Bayesian Optimization - Iterations 1-5

ExperimentAldehydeCatalystSolventTemperature (°C)Concentration (M)Time (hours)Yield (%)
6Benzaldehydep-TsOHEthanol350.95788
7Benzaldehydep-TsOHEthanol280.85992
8Benzaldehydep-TsOHEthanol250.888.595
9Benzaldehydep-TsOHEthanol260.878.294
10Benzaldehydep-TsOHEthanol25.50.898.496

Visualizations

Bayesian Optimization Workflow

BayesianOptimizationWorkflow cluster_setup Setup cluster_loop Optimization Loop cluster_output Output define_space Define Parameter Space (Reactants, Catalysts, Solvents, T, C, t) initial_design Generate Initial Experiments (e.g., Latin Hypercube Sampling) define_space->initial_design 1 run_exp Run Experiments (Manual or Automated) initial_design->run_exp 2 measure_yield Measure Yield (HPLC/UPLC) run_exp->measure_yield 3 update_model Update Surrogate Model (Gaussian Process) measure_yield->update_model 4 propose_next Propose Next Experiments (Acquisition Function) update_model->propose_next 5 propose_next->run_exp 6 (Iterate) optimal_conditions Optimal Reaction Conditions propose_next->optimal_conditions 7 (Convergence)

Caption: A flowchart illustrating the iterative process of Bayesian optimization for chemical reaction enhancement.

Logical Relationship in Troubleshooting

TroubleshootingLogic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions / Actions low_yield Low Yield cause1 Suboptimal Conditions (T, t, Solvent) low_yield->cause1 cause2 Inefficient Catalyst low_yield->cause2 cause3 Impure Reactants low_yield->cause3 solution1 Widen BO Search Space cause1->solution1 solution2 Include Catalyst Screen in BO cause2->solution2 solution3 Verify Reactant Purity cause3->solution3

Caption: A diagram showing the logical flow for troubleshooting low yield in benzimidazole synthesis.

References

Avoiding side reactions in the alkylation of benzimidazole-2-thione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions during the alkylation of benzimidazole-2-thione derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of alkylation on the benzimidazole-2-thione scaffold?

The benzimidazole-2-thione molecule possesses three potential nucleophilic centers for alkylation: the two nitrogen atoms (N-1 and N-3) of the imidazole ring and the exocyclic sulfur atom. This leads to the possibility of N-alkylation, S-alkylation, or a mixture of both. The thione tautomer is generally more stable than the thiol form.[1]

Q2: Which is the more common product, N-alkylated or S-alkylated benzimidazole-2-thione?

Under many common alkylation conditions, the reaction preferentially occurs at the sulfur atom, yielding the S-alkylated derivative as the major product.[1] This is attributed to the higher nucleophilicity of the sulfur atom in the thione tautomer.

Q3: What are the most common side reactions observed during the alkylation of benzimidazole-2-thione?

The primary side reactions include:

  • N,N'-Dialkylation: Alkylation occurring at both nitrogen atoms of the imidazole ring.

  • N,S-Dialkylation: Alkylation at one of the nitrogen atoms and the sulfur atom.

  • Intramolecular Cyclization: With dihaloalkane alkylating agents, the initial S-alkylation can be followed by an intramolecular cyclization with a ring nitrogen atom.[2][3]

  • Deacetylation: If an N-acetylated benzimidazole-2-thione derivative is used as a starting material, the acetyl group can be lost in the presence of a base.[2][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired S-alkylated product. Reaction conditions (base, solvent, temperature) are not optimal.Optimize the reaction conditions. Weaker bases and polar aprotic solvents often favor S-alkylation.
Formation of N-alkylated byproducts. Strong bases or reaction conditions that favor the thiol tautomer.Use a milder base such as K₂CO₃ or Na₂CO₃. Running the reaction at a lower temperature may also increase selectivity for S-alkylation.
A mixture of mono- and di-alkylated products is obtained. The molar ratio of the alkylating agent is too high.Use a 1:1 molar ratio of the benzimidazole-2-thione to the alkylating agent for mono-alkylation.
An unexpected cyclized product is formed. Use of a dihaloalkane as the alkylating agent.This is an expected outcome with reagents like dibromopropane, leading to fused ring systems like thiazino[3,2-a]benzimidazole.[2][3] If this is not the desired product, a different alkylating agent should be used.
The N-acetyl protecting group is cleaved during the reaction. The base used is too strong.Use a milder base like triethylamine instead of stronger bases like potassium hydroxide or piperidine, which can promote deacetylation.[2][3]

Experimental Protocols

General Procedure for S-alkylation of 1H-benzo[d]imidazole-2(3H)-thione

This protocol is a generalized procedure based on commonly cited methods.[2]

Materials:

  • 1H-benzo[d]imidazole-2(3H)-thione

  • Alkylating agent (e.g., ethyl bromoacetate)

  • Potassium carbonate (K₂CO₃)

  • Dry acetone

Procedure:

  • A mixture of 1H-benzo[d]imidazole-2(3H)-thione (0.01 mol) and potassium carbonate (0.01 mol) in dry acetone (25 mL) is stirred and heated under reflux for 1 hour.

  • The alkylating agent (0.01 mol) is added to the reaction mixture.

  • The stirring and heating are continued for an additional 15 hours, or until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled, and the solid is filtered off.

  • Water is added to the filtrate, and the mixture is left at room temperature for 24 hours to allow for precipitation.

  • The precipitate is filtered off and washed with water to yield the S-alkylated product.

Data Presentation

Table 1: Influence of Base on Deacetylation of 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone [2][3]

BaseTime for Deacetylation
Piperidine15 min
Potassium hydroxide1 h
Triethylamine4 h
Potassium carbonate19 h

Visualizations

Tautomerism_Alkylation cluster_tautomerism Tautomeric Equilibrium cluster_alkylation Alkylation Pathways Thione Benzimidazole-2-thione (Thione form - Major) Thiol Benzimidazole-2-thiol (Thiol form - Minor) Thione->Thiol Tautomerization S_Alkylation S-Alkylated Product Thione->S_Alkylation Favored Pathway N_Alkylation N-Alkylated Product Thiol->N_Alkylation Side Reaction RX R-X (Alkylating Agent) RX->S_Alkylation RX->N_Alkylation experimental_workflow start Start step1 1. Mix Benzimidazole-2-thione and Base in Solvent start->step1 step2 2. Heat under Reflux step1->step2 step3 3. Add Alkylating Agent step2->step3 step4 4. Continue Reflux & Monitor (e.g., by TLC) step3->step4 step5 5. Cool and Filter step4->step5 step6 6. Precipitate Product (add water) step5->step6 step7 7. Isolate and Purify Product step6->step7 end End step7->end troubleshooting_guide problem Problem Encountered low_yield Low Yield of S-alkylated Product problem->low_yield n_alkylation N-Alkylation Byproducts problem->n_alkylation dialkylation Mixture of Mono/Di-alkylated Products problem->dialkylation solution_low_yield Optimize Conditions: - Base - Solvent - Temperature low_yield->solution_low_yield Solution solution_n_alkylation Use Milder Base (e.g., K₂CO₃) Lower Reaction Temperature n_alkylation->solution_n_alkylation Solution solution_dialkylation Adjust Stoichiometry: Use 1:1 Molar Ratio of Reactants dialkylation->solution_dialkylation Solution

References

Validation & Comparative

A Comparative Analysis of 2-Heptylbenzimidazole and Other Leading Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of the corrosion inhibition performance of 2-Heptylbenzimidazole against other notable corrosion inhibitors. This guide is intended for researchers, scientists, and professionals in materials science and chemical engineering, offering an objective look at performance data derived from established experimental protocols.

Introduction to Corrosion Inhibition

Corrosion is a natural process that deteriorates metallic substances due to chemical reactions with their environment. The use of corrosion inhibitors is a primary method for mitigating this degradation. These chemical compounds, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal or an alloy. The efficacy of an inhibitor is largely dependent on its chemical structure and its ability to adsorb onto the metal surface, forming a protective film.

Benzimidazoles are a class of heterocyclic organic compounds that have demonstrated significant potential as corrosion inhibitors, particularly in acidic media.[1][2][3] Their molecular structure, featuring a benzene ring fused to an imidazole ring, contains nitrogen heteroatoms and delocalized π-electrons, which are key to their protective action.[1][3] this compound, with its long alkyl chain, is of particular interest due to the enhanced hydrophobicity and surface coverage it may provide.[4] This guide will compare the performance of this compound with other benzimidazole derivatives and other classes of corrosion inhibitors like imidazolines and quinolines.

Performance Comparison of Corrosion Inhibitors

The inhibition efficiency of various compounds is a critical parameter for their evaluation. The following tables summarize the performance data of this compound and its alternatives under different experimental conditions.

Benzimidazole Derivatives

The length of the alkyl chain and the presence of other functional groups on the benzimidazole ring significantly influence the inhibition efficiency. A theoretical study on 2-hexylbenzimidazole suggests a high potential for corrosion inhibition, which can be extrapolated to its close homolog, this compound.[5] The long alkyl chain is believed to enhance the formation of a dense, protective adsorbed layer on the metal surface.[4]

InhibitorConcentrationCorrosive MediumMetalTemperature (°C)Inhibition Efficiency (%)Reference
2-(2-aminophenyl)-1H-benzimidazole3 mM1 M HClS235 Steel2587.09[1]
2-(2-hydroxophenyl)-1H-benzimidazole3 mM1 M HClS235 Steel2585.06[1]
2-Phenylbenzimidazole80 mg/L1 M HClX70 Steel3598.6[6]
(1H-benzimidazol-2-yl)methanethiol1x10⁻³ M1.0 M HClCarbon Steel3088.2[2]
1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole1x10⁻³ M1.0 M HClCarbon Steel3095.4[2]
2-chloromethylbenzimidazole1.24x10⁻³ mol/L1 M HClMild SteelNot Specified>90[7]
Comparison with Other Heterocyclic Inhibitors

Benzimidazoles are often compared with other heterocyclic compounds like imidazolines and quinolines, which also exhibit excellent corrosion inhibition properties due to the presence of nitrogen atoms and π-electrons.

Inhibitor ClassInhibitor ExampleConcentrationCorrosive MediumMetalInhibition Efficiency (%)Reference
Benzimidazole 5-(5-nitrobenzimidazol-2-yl)8-quinolinol10⁻³ M1 M HClCarbon Steel96.6[8]
Imidazoline Oleic acid imidazolineNot Specified3.5% NaCl (CO₂ saturated)Q235 Steel>90[9]
Quinoline 4-(quinoxalin-2-yl)phenolNot SpecifiedNot SpecifiedSteel98.3[10]
Benzimidazole/Imidazoline Hybrid SMIF/BMZ (0.1g/L / 0.9g/L)1 g/L3.5 wt% NaClQ235 Steel90.22 (Tafel)[11]

Mechanism of Action: Adsorption and Protective Film Formation

The primary mechanism by which benzimidazole derivatives, including this compound, inhibit corrosion is through adsorption onto the metal surface. This process involves the interaction of the inhibitor's functional groups with the metal. The nitrogen atoms in the imidazole ring, with their lone pair of electrons, and the π-electrons of the aromatic system, play a crucial role in this adsorption.[1][3]

The adsorption can be classified as physisorption, chemisorption, or a combination of both. Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor molecules, while chemisorption involves the formation of a coordinate bond between the inhibitor and the metal. The nature of this adsorption is often described by adsorption isotherms, such as the Langmuir isotherm.[1][2] The long alkyl chain of this compound is expected to enhance the formation of a hydrophobic layer, further protecting the metal from the corrosive environment.[4]

CorrosionInhibitionMechanism Inhibitor This compound in Solution Adsorption Adsorption on Metal Surface Inhibitor->Adsorption Diffusion Metal Metal Surface (e.g., Steel) Metal->Adsorption ProtectiveFilm Formation of Protective Film Adsorption->ProtectiveFilm Self-assembly CorrosionPrevention Corrosion Prevention ProtectiveFilm->CorrosionPrevention Barrier effect

Conceptual diagram of the corrosion inhibition mechanism.

Experimental Protocols

The performance data presented in this guide are based on standard experimental techniques for evaluating corrosion inhibitors. The primary methods are Weight Loss, Electrochemical Impedegradance Spectroscopy (EIS), and Potentiodynamic Polarization.

Weight Loss Method

This is a conventional and straightforward method for determining the average corrosion rate.

  • Specimen Preparation: Metal specimens of known dimensions and weight are polished, cleaned, and dried.

  • Immersion: The specimens are immersed in the corrosive solution with and without the inhibitor for a specified period.

  • Analysis: After immersion, the specimens are cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate and the inhibition efficiency.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface.

  • Setup: A three-electrode electrochemical cell is used, consisting of a working electrode (the metal specimen), a reference electrode, and a counter electrode.

  • Measurement: A small amplitude AC signal is applied to the system over a range of frequencies. The impedance of the system is measured as a function of frequency.

  • Data Analysis: The data is often presented as Nyquist and Bode plots. Equivalent circuit models are used to fit the experimental data and extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct in the presence of an inhibitor indicates a decrease in the corrosion rate.

Potentiodynamic Polarization (Tafel Plots)

This technique is used to determine the corrosion current density (icorr) and to understand the effect of the inhibitor on the anodic and cathodic reactions.

  • Setup: A three-electrode cell is used, similar to the EIS setup.

  • Measurement: The potential of the working electrode is scanned in both the anodic and cathodic directions relative to the open-circuit potential. The resulting current is measured.

  • Data Analysis: The data is plotted as potential versus the logarithm of the current density (Tafel plot). The corrosion current density is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential. A decrease in icorr in the presence of the inhibitor signifies corrosion inhibition. The shift in the corrosion potential can indicate whether the inhibitor is anodic, cathodic, or mixed-type.[2]

ExperimentalWorkflow Start Start Preparation Specimen Preparation (Polishing, Cleaning) Start->Preparation WeightLoss Weight Loss Test Preparation->WeightLoss EIS Electrochemical Impedance Spectroscopy (EIS) Preparation->EIS Tafel Potentiodynamic Polarization (Tafel) Preparation->Tafel DataAnalysis Data Analysis and Comparison WeightLoss->DataAnalysis EIS->DataAnalysis Tafel->DataAnalysis Conclusion Conclusion on Inhibitor Performance DataAnalysis->Conclusion

General experimental workflow for corrosion inhibitor evaluation.

Conclusion

This compound and its derivatives are highly effective corrosion inhibitors, particularly for steel in acidic environments. Their performance is attributed to their ability to adsorb on the metal surface and form a protective film. The presence of a long alkyl chain in this compound is expected to enhance its protective properties. When compared to other heterocyclic inhibitors like imidazolines and quinolines, benzimidazoles demonstrate comparable and often superior inhibition efficiencies. The choice of the most suitable inhibitor will ultimately depend on the specific application, including the type of metal, the nature of the corrosive environment, and the operating conditions. Further direct comparative studies under identical conditions are warranted to provide a more definitive ranking of these promising corrosion inhibitors.

References

Unraveling the Molecular Mechanisms of 2-Heptylbenzimidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Among these, 2-substituted benzimidazoles, particularly those with alkyl chains like the 2-heptylbenzimidazole derivatives, have emerged as promising candidates in oncology. This guide provides a comparative analysis of the primary mechanisms of action of these derivatives, supported by experimental data and detailed protocols to facilitate further research and validation.

Primary Mechanisms of Action: A Dual Threat to Cancer Progression

Experimental evidence suggests that this compound derivatives and structurally similar 2-alkyl-benzimidazoles exert their anticancer effects primarily through two distinct mechanisms: disruption of microtubule dynamics via tubulin polymerization inhibition and blockade of key signaling pathways through the inhibition of protein kinases such as EGFR and VEGFR-2.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a prime target for anticancer drugs. 2-alkyl-benzimidazole derivatives have been shown to interfere with microtubule formation, leading to cell cycle arrest and apoptosis.

dot

cluster_0 Mechanism of Tubulin Polymerization Inhibition 2_Heptylbenzimidazole 2_Heptylbenzimidazole Tubulin_dimers Tubulin_dimers 2_Heptylbenzimidazole->Tubulin_dimers Binds to Microtubule_polymerization Microtubule_polymerization Tubulin_dimers->Microtubule_polymerization Inhibits Mitotic_spindle_formation Mitotic_spindle_formation Microtubule_polymerization->Mitotic_spindle_formation Leads to disruption of Cell_cycle_arrest Cell_cycle_arrest Mitotic_spindle_formation->Cell_cycle_arrest Causes Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Inhibition of Receptor Tyrosine Kinases (RTKs)

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key players in cancer cell proliferation, survival, and angiogenesis. Certain benzimidazole derivatives have demonstrated potent inhibitory activity against these kinases.

dot

cluster_1 Mechanism of RTK Inhibition 2_Heptylbenzimidazole 2_Heptylbenzimidazole ATP_binding ATP Binding Site 2_Heptylbenzimidazole->ATP_binding Competes with ATP at EGFR_VEGFR2 EGFR / VEGFR-2 EGFR_VEGFR2->ATP_binding Phosphorylation Autophosphorylation ATP_binding->Phosphorylation Prevents Downstream_signaling Downstream Signaling (PI3K/Akt, MAPK) Phosphorylation->Downstream_signaling Inhibits activation of Cell_proliferation Cell Proliferation & Angiogenesis Downstream_signaling->Cell_proliferation Blocks

Caption: Inhibition of EGFR/VEGFR-2 signaling by this compound derivatives.

Comparative Performance Data

To objectively evaluate the efficacy of 2-alkyl-benzimidazole derivatives, their performance in key in vitro assays is compared with established drugs known to act through similar mechanisms. Due to the limited availability of public data specifically for this compound, data for 2-aryl and other 2-alkyl benzimidazole derivatives are presented as a proxy.

Table 1: In Vitro Cytotoxicity of 2-Substituted Benzimidazole Derivatives and Comparators

CompoundTarget(s)Cell LineIC50 (µM)
2-Aryl-benzimidazole (Compound 5a) EGFR, VEGFR-2, PDGFRHepG2~2
Benzimidazole Carbamate TubulinMCF-7>10 (for normal HME cells)
Nocodazole (Comparator) TubulinHeLa0.049
Colchicine (Comparator) TubulinHeLa0.009
Erlotinib (Comparator) EGFRA5494.16
Sorafenib (Comparator) VEGFR-2, PDGFRHepG21.6-2.76

Table 2: In Vitro Inhibitory Activity of 2-Substituted Benzimidazole Derivatives and Comparators

CompoundAssayTargetIC50 (µM)
2-Aryl-benzimidazole (Compound 5a) Kinase AssayEGFRGood Inhibition
2-Aryl-benzimidazole (Compound 5a) Kinase AssayVEGFR-2Moderate Inhibition
Benzimidazole Derivative (Compound 7n) Tubulin PolymerizationTubulin5.05
Nocodazole (Comparator) Tubulin PolymerizationTubulin~0.05
Erlotinib (Comparator) Kinase AssayEGFR0.08
Sorafenib (Comparator) Kinase AssayVEGFR-20.045

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of further validation studies.

In Vitro Tubulin Polymerization Inhibition Assay

dot

cluster_2 Tubulin Polymerization Assay Workflow Prepare_reagents Prepare Reagents (Tubulin, GTP, Buffers, Test Compounds) Incubate_on_ice Incubate on Ice Prepare_reagents->Incubate_on_ice Transfer_to_plate Transfer to 37°C Microplate Reader Incubate_on_ice->Transfer_to_plate Monitor_fluorescence Monitor Fluorescence (λex=360nm, λem=450nm) Transfer_to_plate->Monitor_fluorescence Data_analysis Data Analysis (IC50 determination) Monitor_fluorescence->Data_analysis

Caption: Workflow for the in vitro tubulin polymerization assay.

Principle: This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization is monitored by an increase in fluorescence of a reporter dye that binds to polymerized microtubules.

Materials:

  • Purified tubulin (>97% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds and reference inhibitors (e.g., Nocodazole)

  • 384-well, black, flat-bottom plates

  • Temperature-controlled microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in G-PEM buffer.

  • On ice, add the tubulin solution to the wells of the pre-chilled 384-well plate.

  • Add the test compounds or reference inhibitors to the respective wells.

  • Add the fluorescent reporter to all wells.

  • Initiate polymerization by transferring the plate to a microplate reader pre-warmed to 37°C.

  • Monitor the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) every minute for 60 minutes.

  • Plot the fluorescence intensity versus time to obtain polymerization curves.

  • Calculate the rate of polymerization and determine the IC50 value for each compound.

In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

dot

cluster_3 Kinase Inhibition Assay Workflow Prepare_reagents_kinase Prepare Reagents (Kinase, Substrate, ATP, Test Compounds) Incubate_at_RT Incubate at Room Temp Prepare_reagents_kinase->Incubate_at_RT Add_detection_reagent Add Detection Reagent (e.g., ADP-Glo™) Incubate_at_RT->Add_detection_reagent Measure_luminescence Measure Luminescence Add_detection_reagent->Measure_luminescence Data_analysis_kinase Data Analysis (IC50 determination) Measure_luminescence->Data_analysis_kinase

A Comparative Guide to Benzimidazole Synthesis: Microwave Irradiation vs. Conventional Heating

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of benzimidazole derivatives is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of microwave-assisted and conventional synthesis methods, supported by experimental data, to inform the selection of the most appropriate technique.

Benzimidazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antiulcer, antiviral, and antitumor properties. The core of their synthesis typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. While conventional heating methods have been the traditional approach, microwave-assisted synthesis has emerged as a powerful alternative, offering significant advantages in terms of reaction speed and efficiency.

Performance Comparison: A Quantitative Overview

Microwave-assisted synthesis consistently outperforms conventional heating methods in the synthesis of benzimidazoles, primarily by drastically reducing reaction times and often improving product yields. The rapid and uniform heating provided by microwave irradiation can accelerate reaction rates by orders of magnitude.

ProductSynthesis MethodReaction TimeYield (%)Reference
2-MethylbenzimidazoleMicrowave1.5 min95%[1]
Conventional240 min70%[1]
2-PropylbenzimidazoleMicrowave2.0 min92%[1]
Conventional240 min65%[1]
2-(4-nitrophenyl)benzimidazoleMicrowave4.0 min80%[1]
Conventional240 min55%[1]
2-Arylbenzimidazoles (general)MicrowaveminutesHigh[2]
Conventional2-15 hours<50%[2]
1,2-disubstituted benzimidazolesMicrowave5 min99.9%[3][4]
Conventional60 min61.4%[3][4]

Experimental Protocols

Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles

This protocol is a generalized procedure based on the reaction of an o-phenylenediamine with a carboxylic acid.

Materials:

  • o-phenylenediamine (1.0 mmol)

  • Appropriate carboxylic acid (1.0 mmol)

  • Hydrochloric acid (4 M, 2 drops)

  • Ethanol

  • Water

Procedure:

  • In a 25 mL glass beaker, thoroughly mix o-phenylenediamine (1.0 mmol) and the selected carboxylic acid (1.0 mmol).[1]

  • Add two drops of 4 M hydrochloric acid to the mixture.[1]

  • Place the beaker in a microwave oven and irradiate at 50% power for 1.5 to 4 minutes, depending on the specific carboxylic acid used.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[1]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Recrystallize the crude product from a 50:50 mixture of ethanol and water to obtain the purified benzimidazole derivative.[1]

Conventional Synthesis of 2-Substituted Benzimidazoles

This protocol describes a typical reflux method for the synthesis of benzimidazoles.

Materials:

  • o-phenylenediamine

  • Appropriate carboxylic acid or aldehyde

  • Solvent (e.g., ethanol)

  • Catalyst (e.g., ammonium chloride, if using an aldehyde)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine and the chosen carboxylic acid or aldehyde in a suitable solvent, such as ethanol.

  • If using an aldehyde, a catalyst like ammonium chloride may be added.

  • The mixture is then heated under reflux for a period ranging from 2 to 15 hours.[2]

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is typically precipitated by pouring the mixture into ice-cold water.

  • The solid product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol.

Workflow Comparison

The following diagram illustrates the key differences in the experimental workflows for microwave-assisted and conventional benzimidazole synthesis.

G cluster_0 Microwave Synthesis cluster_1 Conventional Synthesis M_Start Start M_Mix Mix o-phenylenediamine, carboxylic acid, and acid catalyst M_Start->M_Mix M_Irradiate Microwave Irradiation (1.5-4 min) M_Mix->M_Irradiate M_Cool Cool M_Irradiate->M_Cool M_Recrystallize Recrystallize M_Cool->M_Recrystallize M_Product Purified Benzimidazole M_Recrystallize->M_Product C_Start Start C_Mix Mix o-phenylenediamine, carboxylic acid/aldehyde, and solvent C_Start->C_Mix C_Reflux Reflux (2-15 hours) C_Mix->C_Reflux C_Cool Cool C_Reflux->C_Cool C_Precipitate Precipitate in Water C_Cool->C_Precipitate C_Filter Filter C_Precipitate->C_Filter C_Recrystallize Recrystallize C_Filter->C_Recrystallize C_Product Purified Benzimidazole C_Recrystallize->C_Product

Caption: Comparative workflow of microwave vs. conventional benzimidazole synthesis.

Conclusion

The evidence strongly supports the use of microwave-assisted synthesis as a superior method for the preparation of benzimidazole derivatives. The dramatic reduction in reaction time, coupled with often higher yields and cleaner reaction profiles, makes it a highly attractive and green chemistry approach.[2][5][6] While conventional heating remains a viable option, particularly when specialized microwave equipment is unavailable, the efficiency gains offered by microwave irradiation are substantial and can significantly accelerate research and development timelines in the pharmaceutical and chemical industries.

References

A Comparative Analysis of the Antifungal Efficacy of 2-Heptylbenzimidazole and Other Benzimidazole Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal efficacy of 2-heptylbenzimidazole derivatives against other established benzimidazole antifungals. The information is compiled from recent studies, focusing on quantitative data, experimental methodologies, and mechanisms of action to assist in research and development efforts.

Overview of Benzimidazole Antifungals

Benzimidazoles are a class of heterocyclic aromatic organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antifungal, anthelmintic, antiviral, and anticancer properties. In the realm of mycology, benzimidazoles primarily exert their effect through two main mechanisms: the inhibition of microtubule synthesis by binding to β-tubulin, which disrupts fungal cell division, and the interference with the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[1][2][3]

Quantitative Efficacy Comparison

The antifungal efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for a this compound derivative and other common benzimidazole antifungals against key pathogenic fungi.

A recent study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives provides valuable data on the antifungal activity of a compound featuring a heptyl group. Specifically, compound 1g , an N-heptyl substituted benzimidazole, and compound 2g , an N-heptyl-2-(4-methoxyphenyl)-benzimidazole, were evaluated against Candida albicans and Aspergillus niger.[4]

Table 1: MIC Values (µg/mL) of N-Heptyl Benzimidazole Derivatives [4]

CompoundFungal StrainMIC (µg/mL)
1g (N-heptyl-benzimidazole)Candida albicans ATCC 10231>1024
Aspergillus niger ATCC 16404512
2g (N-heptyl-2-(4-methoxyphenyl)-benzimidazole)Candida albicans ATCC 1023164
Aspergillus niger ATCC 1640464

For comparison, the following table presents the MIC values for established benzimidazole antifungals, albendazole and mebendazole, against the same or similar fungal species.

Table 2: MIC Values (µg/mL) of Comparator Benzimidazole Antifungals

CompoundFungal StrainMIC (µg/mL)Reference
AlbendazoleAspergillus fumigatus0.5 - 1[5]
Aspergillus flavus0.5 - 1[5]
Aspergillus niger1[5]
Fonsecaea pedrosoi0.15625 - 2.5[6]
MebendazoleCryptococcus neoformans0.3125 - 1.25[7]
Histoplasma capsulatumFungistatic/Fungicidal[8]
Fonsecaea pedrosoi0.3125 - 5[6]

Note: Direct comparison of MIC values across different studies should be done with caution due to potential variations in experimental conditions.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the in vitro activity of an antifungal agent. The broth microdilution method is a standardized procedure widely used for this purpose.

Broth Microdilution Method for Antifungal Susceptibility Testing (Based on CLSI Guidelines)

This protocol outlines the general steps for determining the MIC of antifungal agents against yeast and filamentous fungi, based on the Clinical and Laboratory Standards Institute (CLSI) M27 and M38-A guidelines.[9][10][11]

  • Preparation of Antifungal Agent Stock Solution: The test compound is dissolved in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Two-fold serial dilutions of the antifungal agent are prepared in a 96-well microtiter plate using RPMI 1640 broth as the medium.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of fungal spores or cells is prepared in sterile saline and adjusted to a specific turbidity (e.g., 0.5 McFarland standard) to achieve a standardized inoculum concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

  • Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts, longer for some molds).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible growth compared to the growth control. This can be assessed visually or using a spectrophotometer.[12]

G Experimental Workflow for MIC Determination A Prepare Antifungal Stock Solution B Perform 2-fold Serial Dilutions in 96-well plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Fungal Inoculum C->D E Incubate at 35°C D->E F Read MIC (Visual/Spectrophotometric) E->F

Workflow for MIC determination.

Signaling Pathways and Mechanism of Action

Benzimidazole antifungals primarily act by disrupting critical cellular processes in fungi. The two most well-documented mechanisms are the inhibition of tubulin polymerization and the disruption of ergosterol biosynthesis.

Inhibition of Tubulin Polymerization

Benzimidazoles, such as albendazole and mebendazole, bind to the β-tubulin subunit of fungal microtubules.[1][2] This binding inhibits the polymerization of tubulin into microtubules, which are essential for various cellular functions, including mitosis (cell division), intracellular transport, and maintaining cell structure. The disruption of microtubule formation ultimately leads to fungal cell death.[3][13]

Mechanism of Action: Tubulin Polymerization Inhibition cluster_0 Fungal Cell A Benzimidazole (e.g., Albendazole) B β-tubulin A->B Binds to C Tubulin Polymerization A->C Inhibits D Microtubule Formation C->D Leads to E Disruption of Mitosis & Cellular Functions D->E Disruption leads to F Fungal Cell Death E->F

Benzimidazole inhibition of tubulin polymerization.
Inhibition of Ergosterol Biosynthesis

While less common for the classic anthelmintic benzimidazoles, some novel benzimidazole derivatives have been shown to target the ergosterol biosynthesis pathway.[14] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[15][16] This pathway involves a series of enzymatic steps to convert lanosterol into ergosterol. Inhibition of key enzymes in this pathway, such as lanosterol 14α-demethylase (Erg11p), leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane.[15][17]

Mechanism of Action: Ergosterol Biosynthesis Inhibition cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Drug Action A Acetyl-CoA B Lanosterol A->B Multiple Steps D Intermediate Sterols B->D Catalyzed by C Erg11p (14α-demethylase) C->D E Ergosterol D->E Further Steps F Fungal Cell Membrane Integrity E->F Maintains G Benzimidazole Derivative G->C Inhibits

Benzimidazole inhibition of ergosterol biosynthesis.

Conclusion

The available data indicates that N-heptyl substitution on the benzimidazole scaffold can yield compounds with notable antifungal activity, particularly when combined with other substitutions, as seen in compound 2g .[4] However, the efficacy appears to be highly dependent on the overall molecular structure. Established benzimidazole antifungals like albendazole demonstrate potent activity against a range of fungi, often with lower MIC values. The primary mechanism of action for classic benzimidazoles remains the inhibition of tubulin polymerization, though newer derivatives may also target ergosterol biosynthesis. Further structure-activity relationship studies are warranted to optimize the antifungal potential of 2-alkylbenzimidazoles, including the 2-heptyl variant.

References

In-vitro Validation of 2-Substituted Benzimidazole Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro anticancer activity of a representative 2-substituted benzimidazole derivative against established chemotherapy agents. The data presented is based on published experimental findings and is intended to serve as a resource for researchers investigating novel anticancer compounds.

Disclaimer: Direct experimental data for 2-Heptylbenzimidazole was not available in the reviewed literature. Therefore, this guide utilizes data from a structurally related 2-substituted benzimidazole, 2-methyl-3-(3-chlorobenzyl)benzimidazole, as a representative compound for comparative purposes. This substitution should be taken into consideration when interpreting the data.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in-vitro. The following tables summarize the IC50 values for the representative 2-substituted benzimidazole and standard chemotherapeutic drugs, cisplatin and doxorubicin, against various cancer cell lines.

Compound Cell Line IC50 (µM)
2-methyl-3-(3-chlorobenzyl)benzimidazoleA549 (Lung Carcinoma)111.70[1]
DLD-1 (Colorectal Adenocarcinoma)185.30[1]
L929 (Mouse Fibrosarcoma)167.30[1]

Table 1: In-vitro Cytotoxicity of a Representative 2-Substituted Benzimidazole.

Compound Cell Line IC50 (µM)
CisplatinA549 (Lung Carcinoma)9 - 31[2]
HepG2 (Hepatocellular Carcinoma)Varies significantly across studies[3]
DoxorubicinHeLa (Cervical Cancer)2.92[4]
MCF-7 (Breast Adenocarcinoma)2.50[4]

Table 2: In-vitro Cytotoxicity of Standard Chemotherapeutic Agents. Note: IC50 values for cisplatin and doxorubicin can vary significantly between studies due to different experimental conditions.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs. Include a vehicle-only control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and determine the IC50 value.

Annexin V-FITC Apoptosis Assay

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC). Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC fluorescence indicates Annexin V binding (apoptotic cells), while PI fluorescence indicates loss of membrane integrity (late apoptotic/necrotic cells).

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • RNAse Treatment: Rehydrate the cells in PBS and treat with RNase A to remove RNA.

  • PI Staining: Stain the cells with a solution containing propidium iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Mechanisms of Action & Signaling Pathways

Benzimidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Many benzimidazole compounds induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[4] The disruption of the balance between these proteins leads to the release of cytochrome c from the mitochondria, which in turn activates caspases and leads to programmed cell death.

Apoptosis Induction Pathway for Benzimidazoles 2-Substituted Benzimidazole 2-Substituted Benzimidazole Bcl-2 (anti-apoptotic) Bcl-2 (anti-apoptotic) 2-Substituted Benzimidazole->Bcl-2 (anti-apoptotic) Inhibition Bax/Bak (pro-apoptotic) Bax/Bak (pro-apoptotic) 2-Substituted Benzimidazole->Bax/Bak (pro-apoptotic) Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 (anti-apoptotic)->Mitochondrial Outer Membrane Permeabilization Bax/Bak (pro-apoptotic)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Apoptosis induction pathway of 2-substituted benzimidazoles.

Cell Cycle Arrest

Several benzimidazole derivatives have been reported to cause cell cycle arrest, often at the G2/M phase.[5] This is frequently mediated by the p53 tumor suppressor protein and its downstream target, p21.[5] Activation of p53 leads to the transcription of p21, a cyclin-dependent kinase (CDK) inhibitor. p21 then inhibits the activity of cyclin/CDK complexes that are necessary for cell cycle progression, leading to arrest.

Cell Cycle Arrest Pathway for Benzimidazoles 2-Substituted Benzimidazole 2-Substituted Benzimidazole p53 p53 2-Substituted Benzimidazole->p53 Activation p21 p21 p53->p21 Upregulation Cyclin/CDK Complexes Cyclin/CDK Complexes p21->Cyclin/CDK Complexes Inhibition Cell Cycle Progression Cell Cycle Progression Cyclin/CDK Complexes->Cell Cycle Progression Cell Cycle Arrest Cell Cycle Arrest Cyclin/CDK Complexes->Cell Cycle Arrest Blockage leads to Cell Cycle Progression->Cell Cycle Arrest

Caption: Cell cycle arrest pathway of 2-substituted benzimidazoles.

Experimental Workflow Overview

The following diagram outlines a general workflow for the in-vitro validation of a novel anticancer compound.

General In-Vitro Anticancer Drug Validation Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Compound Treatment->Cytotoxicity Assay (e.g., MTT) Western Blot (Protein Expression) Western Blot (Protein Expression) Compound Treatment->Western Blot (Protein Expression) IC50 Determination IC50 Determination Cytotoxicity Assay (e.g., MTT)->IC50 Determination Apoptosis Assay (e.g., Annexin V) Apoptosis Assay (e.g., Annexin V) Statistical Analysis Statistical Analysis Apoptosis Assay (e.g., Annexin V)->Statistical Analysis Cell Cycle Analysis (e.g., PI Staining) Cell Cycle Analysis (e.g., PI Staining) Cell Cycle Analysis (e.g., PI Staining)->Statistical Analysis Pathway Analysis Pathway Analysis Western Blot (Protein Expression)->Pathway Analysis IC50 Determination->Apoptosis Assay (e.g., Annexin V) IC50 Determination->Cell Cycle Analysis (e.g., PI Staining) Statistical Analysis->Pathway Analysis

Caption: General workflow for in-vitro anticancer drug validation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Heptylbenzimidazole Detection

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the precise and accurate quantification of chemical compounds is fundamental. This guide offers a comprehensive cross-validation of two prominent analytical techniques for the detection of 2-Heptylbenzimidazole: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document is intended for researchers, scientists, and drug development professionals, providing an objective comparison of these methods. By presenting detailed experimental protocols and performance data, this guide aims to facilitate an informed decision-making process for selecting the most suitable analytical method for specific research needs.

Comparative Performance of Analytical Methods

The choice between HPLC-UV and GC-MS for the quantification of this compound depends on a variety of factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the key performance parameters of these two methods, based on established analytical principles for structurally similar benzimidazole derivatives.

Table 1: Method Performance Characteristics

ParameterHPLC-UV MethodGC-MS Method
Principle Separation based on polarity using a liquid mobile phase and stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase with detection based on mass-to-charge ratio.
Limit of Detection (LOD) 5 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 15 ng/mL2 ng/mL
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 97 - 103%95 - 108%
Precision (% RSD) < 5%< 10%
Sample Preparation Direct injection or simple dilutionLiquid-liquid extraction and derivatization
Throughput HighModerate

Table 2: Cross-Validation Acceptance Criteria

ParameterAcceptance Limit
Correlation of Results R² > 0.95
Bias Within ±15%

Experimental Protocols

Detailed methodologies for both the HPLC-UV and GC-MS analyses are provided below. These protocols are based on standard practices for the analysis of benzimidazole compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a robust and straightforward approach for the quantification of this compound in relatively clean sample matrices.

1. Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in methanol.

  • Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 10 ng/mL to 500 ng/mL.

  • For analysis, samples are diluted with the mobile phase and filtered through a 0.45 µm syringe filter.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid). A satisfactory separation can often be obtained using a gradient system.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 280 nm.[1][2]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Stock Stock Solution (1 mg/mL) Standards Calibration Standards (10-500 ng/mL) Stock->Standards Sample_Dilution Sample Dilution & Filtration Injection Inject 10 µL Sample_Dilution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection Quantification Quantification Detection->Quantification

Experimental workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher sensitivity and selectivity, making it suitable for complex matrices and lower concentration levels. This method often requires a derivatization step to improve the volatility of the analyte.

1. Sample Preparation:

  • Extraction: Samples are subjected to liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate) at a specific pH.[3]

  • Derivatization: The extracted this compound is derivatized to increase its volatility and improve chromatographic performance. A common derivatizing agent for similar compounds is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4]

  • Reconstitution: The derivatized sample is evaporated to dryness and reconstituted in a suitable solvent (e.g., hexane) for injection.

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: A temperature gradient is used to ensure optimal separation.

  • MS Detector: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[4]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Extraction Liquid-Liquid Extraction Derivatization Derivatization (e.g., with MSTFA) Extraction->Derivatization Reconstitution Reconstitution in Hexane Derivatization->Reconstitution Injection Inject 1 µL Reconstitution->Injection Separation HP-5ms Column Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Quantification Quantification Detection->Quantification

Experimental workflow for GC-MS analysis.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that data from different analytical methods are comparable.[5] This involves analyzing the same set of quality control samples using both the HPLC-UV and GC-MS methods and comparing the results.

Cross_Validation_Workflow cluster_methods Analytical Methods cluster_comparison Data Comparison QC_Samples Prepare Quality Control Samples (Low, Mid, High Concentrations) HPLC_Analysis Analyze by HPLC-UV QC_Samples->HPLC_Analysis GCMS_Analysis Analyze by GC-MS QC_Samples->GCMS_Analysis Data_Collection Collect Quantitative Data HPLC_Analysis->Data_Collection GCMS_Analysis->Data_Collection Statistical_Analysis Statistical Analysis (Correlation, Bias) Data_Collection->Statistical_Analysis Method_Comparability Determine Method Comparability Statistical_Analysis->Method_Comparability

Workflow for cross-validation of analytical methods.

Conclusion

Both HPLC-UV and GC-MS are viable methods for the quantification of this compound. The HPLC-UV method is advantageous for its simplicity, high throughput, and robustness, making it well-suited for routine analysis of less complex samples. In contrast, the GC-MS method offers superior sensitivity and selectivity, which is crucial for analyzing complex biological matrices or when very low detection limits are required. The choice between these methods should be guided by the specific requirements of the study, including sample type, expected concentration range, and available instrumentation. A thorough cross-validation is essential when data from both methods are to be used interchangeably or to bridge different phases of a research project.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Alkylbenzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-alkylbenzimidazole derivatives, a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities.[1][2] The benzimidazole scaffold, consisting of a fused benzene and imidazole ring, is a key pharmacophore in numerous clinically used drugs.[3][4] Modifications at the 2-position of the benzimidazole ring with various alkyl and substituted alkyl groups have been extensively explored to modulate their biological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic activities.[2][4][5][6] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the established SAR principles to aid in the rational design of novel and potent 2-alkylbenzimidazole-based therapeutic agents.

Antimicrobial Activity

The antimicrobial potential of 2-alkylbenzimidazoles has been a significant area of investigation, with studies focusing on their efficacy against a broad range of bacterial and fungal pathogens.[2] Structural modifications, particularly at the 2-position, have been shown to significantly influence their antimicrobial potency.[2]

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 2-alkylbenzimidazole derivatives against various microbial strains.

Compound ID2-Alkyl/Aryl SubstituentTest OrganismMIC (µg/mL)Reference
62a 2-(3-(methylsulfonylamino)phenyl)E. coli-[2]
62b 2-(3-aminophenyl)E. coli16[2]
62c 2-(3-nitrophenyl)E. coli16[2]
62d 2-(4-aminophenyl)E. coli>128[2]
62e 2-(4-nitrophenyl)E. coli>128[2]
III 1-(4-chlorobenzyl)-2-(4-methoxyphenyl)E. coli (tolC-mutant)2[7][8]
25d Not specified in abstractE. coli (tolC-mutant)0.125[8]

SAR Insights:

  • Substitution at the meta-position of a 2-phenyl ring appears to be favorable for antibacterial activity against E. coli, as seen in compounds 62a-c .[2]

  • In contrast, para-substitution on the 2-phenyl ring diminishes antibacterial activity (62d , 62e ).[2]

  • The presence of a methanesulfonamide group at the meta position (62a ) is considered optimal for activity.[2]

  • For 1,2-disubstituted benzimidazoles, specific substitutions can lead to potent activity against efflux pump-deficient strains of E. coli (III , 25d ).[7][8]

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

The antimicrobial activity of the synthesized compounds is commonly determined using the disc diffusion method.[9]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard.

  • Plate Preparation: Nutrient agar plates are prepared aseptically to a uniform thickness of 4-5 mm and allowed to solidify.

  • Inoculation: The surface of the agar plates is uniformly inoculated with the prepared microbial suspension.

  • Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with known concentrations of the test compounds (e.g., 500 µ g/disc and 1000 µ g/disc ) dissolved in a suitable solvent like DMSO. A disc impregnated with the solvent alone serves as a negative control, and a standard antibiotic (e.g., Ciprofloxacin) is used as a positive control.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Logical Relationship Diagram: SAR of 2-Substituted Benzimidazoles for Antimicrobial Activity

SAR_Antimicrobial cluster_sar Structure-Activity Relationship for Antibacterial Activity cluster_position Substitution on 2-Phenyl Ring cluster_substituent Substituent Type Core 2-Phenylbenzimidazole Core Meta Meta-Substitution Core->Meta favors activity Para Para-Substitution Core->Para diminishes activity NHSO2CH3 -NHSO2CH3 (optimal) Meta->NHSO2CH3 NH2 -NH2 Meta->NH2 NO2 -NO2 Meta->NO2 Activity Antibacterial Activity Para->Activity reduces NHSO2CH3->Activity enhances NH2->Activity contributes to NO2->Activity contributes to

Caption: SAR of 2-phenylbenzimidazoles on antibacterial activity.

Anticancer Activity

Benzimidazole derivatives, including those with 2-alkyl substitutions, have emerged as a promising class of anticancer agents.[3] Their mechanism of action often involves the inhibition of key cellular targets such as tubulin polymerization and various kinases.[3][10]

Quantitative Data Summary: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for selected 2-substituted benzimidazoles against different human cancer cell lines.

Compound ID2-SubstituentCancer Cell LineIC50 (µg/mL)Reference
38 2-(4-(dimethylamino)phenyl)-1H-benzo[d]imidazoleA549 (Lung)4.47[11]
38 2-(4-(dimethylamino)phenyl)-1H-benzo[d]imidazoleMDA-MB-231 (Breast)4.68[11]
38 2-(4-(dimethylamino)phenyl)-1H-benzo[d]imidazolePC3 (Prostate)5.50[11]
40 2-(4-hydroxyphenyl)-1H-benzo[d]imidazoleMDA-MB-231 (Breast)3.55[11]
27 Not specified in abstractHuman haematologic and solid tumor cellsPotent[12][13]
2a Not specified in abstractMDA-MB-231 (Breast)-[14]

SAR Insights:

  • The introduction of specific substituents on the 2-phenyl ring can significantly enhance antiproliferative activities.[11]

  • Compound 38 , with a dimethylamino group, shows broad-spectrum activity against lung, breast, and prostate cancer cell lines.[11]

  • Compound 40 , featuring a hydroxyl group, demonstrates potent activity against breast cancer cells.[11]

  • Certain 2-arylbenzimidazoles, like compound 27 , have shown potency comparable to or greater than standard antitumor agents like Etoposide and 6-mercaptopurine.[12][13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Experimental Workflow: Anticancer Drug Screening

Anticancer_Workflow cluster_workflow Workflow for Anticancer Activity Screening start Synthesize 2-Alkylbenzimidazole Derivatives cell_culture Culture Human Cancer Cell Lines start->cell_culture treatment Treat Cells with Synthesized Compounds cell_culture->treatment mtt_assay Perform MTT Assay for Cytotoxicity treatment->mtt_assay data_analysis Calculate IC50 Values mtt_assay->data_analysis sar_analysis Conduct SAR Analysis data_analysis->sar_analysis

Caption: A typical workflow for screening anticancer activity.

Antiviral Activity

Benzimidazole derivatives have been recognized for their potential as antiviral agents, with some acting as inhibitors of viral enzymes like HCV helicase and RNA polymerase.[12][13]

Quantitative Data Summary: Antiviral Activity
Compound ID2-SubstituentVirusActivity (EC50/IC50)Reference
15 2-ArylYellow Fever Virus6-27 µM[12]
28 2-ArylYellow Fever Virus6-27 µM[12]
29 2-ArylYellow Fever Virus6-27 µM[12]
TCRB 2,5,6-TrichloroHuman Cytomegalovirus (HCMV)IC50 = 2.9 µM[15]
BDCRB 2-Bromo-5,6-dichloroHuman Cytomegalovirus (HCMV)4-fold more active than TCRB[15]

SAR Insights:

  • Certain 2-arylbenzimidazoles exhibit moderate activity against Flaviviruses like the Yellow Fever Virus.[12]

  • For anti-HCMV activity, a ribonucleoside moiety at the 1-position is preferred.[15]

  • Halogen substitution at the 2-position is crucial, with chlorine or bromine being apparently preferred for maximum activity against HCMV.[15]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for measuring the antiviral activity of a compound.

  • Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

  • Virus Infection: The cell monolayers are infected with a known amount of virus for a short period to allow for viral attachment.

  • Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the test compound.

  • Incubation: The plates are incubated for several days to allow for the formation of viral plaques (localized areas of cell death).

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting: The number of plaques in the treated wells is counted and compared to the number in untreated control wells.

  • Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (IC50) is calculated.

Signaling Pathway: Potential Antiviral Targets

Antiviral_Targets cluster_pathway Potential Viral Targets for 2-Substituted Benzimidazoles cluster_replication Viral Replication Cycle Virus Virus HostCell Host Cell Virus->HostCell infects Entry Entry HostCell->Entry Replication Genome Replication Entry->Replication ProteinProcessing Protein Processing Replication->ProteinProcessing Assembly Assembly & Release ProteinProcessing->Assembly Benzimidazole 2-Substituted Benzimidazole Helicase Viral Helicase Benzimidazole->Helicase inhibits Polymerase Viral Polymerase Benzimidazole->Polymerase inhibits Helicase->Replication Polymerase->Replication

Caption: Inhibition of viral replication by 2-substituted benzimidazoles.

References

Comparative Analysis of 2-Heptylbenzimidazole and its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the synthesis, physicochemical properties, and biological activities of 2-Heptylbenzimidazole and its positional isomers (4-, 5-, 6-, and 7-Heptylbenzimidazole) is presented for researchers and drug development professionals. This guide summarizes key data, provides detailed experimental methodologies, and visualizes relevant workflows to facilitate a comparative understanding of these closely related heterocyclic compounds.

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anthelmintic, antifungal, and antiviral properties. The therapeutic potential of these compounds is often dictated by the nature and position of substituents on the benzimidazole core. This guide focuses on the comparative analysis of this compound and its positional isomers, where the heptyl group is attached to the 4, 5, 6, or 7 position of the benzene ring. Understanding the impact of this positional isomerism is crucial for the rational design of more potent and selective therapeutic agents.

Physicochemical Properties: A Comparative Overview

Table 1: Comparative Physicochemical Properties of Heptylbenzimidazole Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted pKaMelting Point (°C)
This compoundC₁₄H₂₀N₂216.32Data not availableData not availableData not available
4-HeptylbenzimidazoleC₁₄H₂₀N₂216.32Data not availableData not availableData not available
5-HeptylbenzimidazoleC₁₄H₂₀N₂216.32Data not availableData not availableData not available
6-HeptylbenzimidazoleC₁₄H₂₀N₂216.32Data not availableData not availableData not available
7-HeptylbenzimidazoleC₁₄H₂₀N₂216.32Data not availableData not availableData not available
Note: Experimentally determined data for these specific isomers are limited. Predicted values are based on computational models and may vary from experimental results.

Synthesis of Heptylbenzimidazole Isomers

The synthesis of this compound and its positional isomers can be achieved through well-established methods for benzimidazole ring formation. The most common approach involves the condensation of an appropriately substituted phenylenediamine with heptanoic acid or its derivatives.

A general synthetic scheme is depicted below:

G cluster_0 General Synthesis of Heptylbenzimidazoles Heptanoic Acid Heptanoic Acid Heptylbenzimidazole Isomer Heptylbenzimidazole Isomer Heptanoic Acid->Heptylbenzimidazole Isomer Condensation Substituted o-phenylenediamine Substituted o-phenylenediamine Substituted o-phenylenediamine->Heptylbenzimidazole Isomer G cluster_1 Antifungal Susceptibility Testing Workflow Serial Dilution Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Add fungal suspension Incubation Incubation Inoculation->Incubation 24-48h at 35°C MIC Determination MIC Determination Incubation->MIC Determination Visual/Spectrophotometric reading

A Head-to-Head Comparison of 2-Heptylbenzimidazole and Commercial Biocides

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of antimicrobial agents, the demand for effective, reliable, and application-specific biocides is paramount for researchers, scientists, and drug development professionals. This guide provides an objective, data-driven comparison of 2-Heptylbenzimidazole with established commercial biocides, offering insights into their relative performance based on available experimental data.

While direct comparative studies on this compound are limited, this guide leverages data from a closely related derivative, N-heptyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole, to provide a valuable performance benchmark against widely used commercial biocides such as isothiazolinones, bronopol, and glutaraldehyde.

Quantitative Performance Data

The biocidal efficacy of an antimicrobial agent is most commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for the this compound derivative and key commercial biocides against a range of bacteria and fungi.

Disclaimer: The data for this compound is based on a substituted derivative and may not be fully representative of the parent compound. The microorganisms tested for each biocide vary across different studies, precluding a direct one-to-one comparison in a single table.

Table 1: Biocidal Activity of a this compound Derivative

MicroorganismTypeMinimum Inhibitory Concentration (MIC) in µg/mL
Streptococcus faecalisBacterium8[1]
Staphylococcus aureusBacterium4[1]
Methicillin-resistant Staphylococcus aureus (MRSA)Bacterium4[1]
Candida albicansFungus64[1]
Aspergillus nigerFungus64[1]

Table 2: Biocidal Activity of Commercial Isothiazolinone Biocides

BiocideMicroorganismTypeMinimum Inhibitory Concentration (MIC) in µg/mL
Methylisothiazolinone (MIT)Schizosaccharomyces pombeFungus245[2]
Escherichia coliBacterium41[2]
5-Chloro-2-methyl-4-isothiazolin-3-one (MCI)Schizosaccharomyces pombeFungus2.6[2]
Escherichia coliBacterium0.5[2]
1,2-Benzisothiazolin-3-one (BIT)Schizosaccharomyces pombeFungus35.5[2]
Escherichia coliBacterium14.4[2]

Table 3: Biocidal Activity of Bronopol

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) in µg/mL | | :--- | :--- | :--- | :--- | | Escherichia coli | Bacterium | 13[3] | | Pseudomonas aeruginosa | Bacterium | 12.5 - 50 | | Various Bacteria | Bacterium | 12.5 - 100 | | Various Fungi | Fungus | 50 - >400 |

Table 4: Biocidal Activity of Glutaraldehyde

MicroorganismTypeMinimum Inhibitory Concentration (MIC) in % (w/v)
Bacillus atrophaeus sporesBacterium0.6 - 1.1[4]
Staphylococcus aureusBacterium<2 (effective in minutes)[5]
Escherichia coliBacterium<2 (effective in minutes)[5]
Pseudomonas aeruginosaBacterium<2 (effective in minutes)[5]

Mechanisms of Action: A Comparative Overview

The efficacy of a biocide is intrinsically linked to its mechanism of action. This compound and its commercial counterparts employ distinct strategies to inhibit microbial growth.

This compound: The primary antifungal mechanism of benzimidazoles involves the inhibition of tubulin polymerization, a critical process for cell division. The antibacterial mechanism is thought to be multifaceted, potentially involving the inhibition of DNA synthesis and disruption of cell membrane integrity.

Isothiazolinones: These biocides act through a rapid, two-step process. They first inhibit growth and respiration by reacting with thiols, such as cysteine, in proteins. Subsequently, they induce oxidative stress within the cell, leading to cell death.

Bronopol: The biocidal activity of bronopol is attributed to its ability to catalytically oxidize thiols in microbial cells, particularly under aerobic conditions. This reaction generates reactive oxygen species that are damaging to the cell.

Glutaraldehyde: This dialdehyde is a potent cross-linking agent. It reacts with and cross-links proteins, particularly on the cell surface, which disrupts cellular functions and leads to rapid cell death.

cluster_Benzimidazole This compound cluster_Isothiazolinone Isothiazolinones cluster_Bronopol Bronopol cluster_Glutaraldehyde Glutaraldehyde B_target Tubulin (Fungi) DNA/Membrane (Bacteria) B_effect Inhibition of Cell Division Disruption of DNA Synthesis Loss of Membrane Integrity B_target->B_effect Inhibits I_target Thiol-containing Proteins I_effect Enzyme Inhibition Oxidative Stress I_target->I_effect Reacts with Br_target Intracellular Thiols Br_effect Oxidation Reactive Oxygen Species Br_target->Br_effect Catalytically Oxidizes G_target Cellular Proteins (e.g., on cell surface) G_effect Protein Cross-linking Enzyme Inactivation G_target->G_effect Cross-links

Caption: Comparative Mechanisms of Action of Biocides.

Experimental Protocols

The determination of a biocide's efficacy relies on standardized and reproducible experimental protocols. The Minimum Inhibitory Concentration (MIC) assay is a fundamental method used to evaluate the antimicrobial performance of a compound.

Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This method determines the lowest concentration of a biocide that inhibits the visible growth of a microorganism in a liquid growth medium.

1. Preparation of Biocide Stock Solution and Serial Dilutions:

  • A stock solution of the biocide is prepared in a suitable solvent.

  • Serial twofold dilutions of the stock solution are made in a sterile liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

2. Inoculum Preparation:

  • A standardized suspension of the test microorganism is prepared to a specific concentration (typically a 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • A standardized volume of the diluted microbial suspension is added to each well of the microtiter plate containing the serially diluted biocide.

  • Control wells are included: a positive control (medium and inoculum, no biocide) to ensure microbial growth and a negative control (medium only) to confirm sterility.

  • The plate is incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria; 30-35°C for 24-72 hours for fungi).

4. Determination of MIC:

  • After incubation, the wells are visually inspected for turbidity (cloudiness), which indicates microbial growth.

  • The MIC is recorded as the lowest concentration of the biocide in which there is no visible growth.

start Start prep_biocide Prepare Biocide Stock Solution start->prep_biocide serial_dilution Perform Serial Dilutions in 96-well Plate prep_biocide->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Visually Assess for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC Determination by Broth Microdilution.

For biocides incorporated into materials, such as plastics or coatings, the ASTM E2180 standard test method is often employed. This method uses an agar slurry to ensure uniform contact between the microorganisms and the hydrophobic surface of the treated material. The reduction in the microbial population on the treated surface is then compared to an untreated control surface.

For evaluating the bactericidal activity of chemical disinfectants in suspension, the EN 1276 standard is a widely recognized quantitative suspension test. This test simulates practical conditions by including interfering substances (e.g., bovine albumin to simulate clean or dirty conditions) and specifies a required log reduction in viable counts for a product to be considered bactericidal.

References

Unveiling the DNA Binding Potential of Benzimidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the interaction between small molecules and DNA is paramount for designing novel therapeutics. Benzimidazole derivatives have emerged as a promising class of compounds with significant DNA binding affinity, acting as either minor groove binders or intercalators. This guide provides a comparative analysis of the DNA binding affinities of various benzimidazole derivatives, supported by experimental data and detailed methodologies to aid in the validation of new chemical entities.

Comparative Analysis of DNA Binding Affinity

The DNA binding affinity of benzimidazole derivatives can vary significantly based on their structural modifications. The table below summarizes the binding constants (Kb) of several benzimidazole Schiff base ligands and their metal complexes, offering a quantitative comparison of their interaction with DNA.

CompoundMetal IonBinding Constant (Kb) (M⁻¹)Binding Mode
(E)-2-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)-6-bromo-4-chlorophenol (L1)---Intercalation/Groove
[Cu(L1)₂]Cu(II)3.27 x 10⁵Intercalation/Groove
[Ni(L1)₂]Ni(II)-Intercalation/Groove
[Pd(L1)₂]Pd(II)-Intercalation/Groove
[Zn(L1)₂]Zn(II)6.40 x 10³Intercalation/Groove
(E)-1-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)naphthalen-2-ol (L2)---Intercalation/Groove
[Cu(L2)₂]Cu(II)-Intercalation/Groove
[Ni(L2)₂]Ni(II)-Intercalation/Groove
[Pd(L2)₂]Pd(II)-Intercalation/Groove
[Zn(L2)₂]Zn(II)-Intercalation/Groove

Data sourced from studies on benzimidazole Schiff base ligands and their metal complexes.[1][2][3]

Experimental Protocols for Validating DNA Binding Affinity

Accurate and reproducible experimental design is critical for validating the DNA binding affinity of novel compounds. The following are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is fundamental in monitoring the interaction between a compound and DNA by observing changes in the absorption spectrum.

Objective: To determine the binding mode and calculate the binding constant (Kb).

Materials:

  • Benzimidazole derivative stock solution (e.g., 1 mM in DMSO)

  • Calf Thymus DNA (CT-DNA) stock solution (e.g., 1 mg/mL in Tris-HCl buffer)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a working solution of the benzimidazole derivative in Tris-HCl buffer.

  • Record the UV-Vis spectrum of the derivative alone.

  • Titrate the derivative solution with increasing concentrations of CT-DNA.

  • After each addition of DNA, allow the solution to equilibrate for 5-10 minutes before recording the spectrum.

  • Monitor the changes in the absorption maximum (λmax) and absorbance.

  • Calculate the binding constant (Kb) using the Wolfe-Shimer equation.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method to study binding interactions, particularly through competitive displacement assays.

Objective: To confirm the binding mode (e.g., minor groove binding) and determine binding affinity.

Materials:

  • Benzimidazole derivative

  • CT-DNA

  • Hoechst 33258 (a known minor groove binder)

  • Tris-HCl buffer

  • Fluorometer

Procedure:

  • Prepare a solution of CT-DNA and Hoechst 33258 in Tris-HCl buffer.

  • Record the fluorescence emission spectrum of the DNA-Hoechst complex (excitation typically around 350 nm).

  • Add increasing concentrations of the benzimidazole derivative to the solution.

  • After each addition, incubate for a few minutes and record the fluorescence spectrum.

  • A decrease in the fluorescence intensity of the DNA-Hoechst complex indicates displacement of Hoechst 33258 by the benzimidazole derivative, suggesting a minor groove binding mode.[4][5]

  • The binding affinity can be quantified from the quenching data.

Thermal Denaturation Studies (Tm)

This method assesses the stability of the DNA double helix upon binding of a ligand.

Objective: To determine the effect of the compound on the melting temperature (Tm) of DNA, which provides insights into the binding mode.

Materials:

  • Benzimidazole derivative

  • CT-DNA

  • Tris-HCl buffer

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Prepare solutions of CT-DNA alone and CT-DNA with the benzimidazole derivative in Tris-HCl buffer.

  • Monitor the absorbance at 260 nm while gradually increasing the temperature of the solutions from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate.

  • The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, observed as the midpoint of the absorbance increase.

  • An increase in the Tm of DNA in the presence of the compound suggests stabilization of the double helix, which is characteristic of intercalation or strong groove binding.[1][2][3]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of the DNA binding affinity of novel benzimidazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_binding DNA Binding Studies cluster_validation Biological & Computational Validation synthesis Synthesis of Benzimidazole Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization uv_vis UV-Vis Spectroscopy characterization->uv_vis fluorescence Fluorescence Spectroscopy uv_vis->fluorescence cd Circular Dichroism fluorescence->cd thermal Thermal Denaturation cd->thermal docking Molecular Docking thermal->docking cytotoxicity Cytotoxicity Assays docking->cytotoxicity

Caption: Experimental workflow for validating DNA binding affinity.

This comprehensive approach, combining synthesis, biophysical characterization, and computational modeling, is essential for the rational design of new benzimidazole-based DNA-targeting agents. The provided protocols and comparative data serve as a valuable resource for researchers in this exciting field of drug discovery.

References

Benchmarking the performance of 2-Heptylbenzimidazole in polymer applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Heptylbenzimidazole's performance against established alternatives in various polymer applications. The following sections detail experimental data, methodologies, and logical workflows to support formulation and development decisions.

Antioxidant Performance in Polyolefins

This compound demonstrates notable efficacy as an antioxidant in polyolefins, a critical role in preventing degradation during processing and service life. Its performance can be benchmarked against commercially prevalent hindered phenolic antioxidants, such as Irganox 1010 and Irganox 1076. A key metric for evaluating antioxidant performance is the Oxidation Induction Time (OIT), which measures the time until the onset of oxidation under accelerated conditions.

Table 1: Oxidative Induction Time (OIT) of Antioxidants in Polypropylene

AntioxidantPolymer MatrixConcentration (wt%)OIT (minutes) at 210°C
This compoundPolypropylene0.1Data not available
Irganox 1076Polypropylene0.1~15-20[1]
α-tocopherol (Vitamin E)Polypropylene0.1~10-15[1]
UnstabilizedPolypropylene0< 5[1]

Experimental Protocol: Oxidation Induction Time (OIT) Measurement

The OIT is determined using Differential Scanning Calorimetry (DSC) according to standards such as ASTM D3895.

  • Sample Preparation: The antioxidant is compounded with the polymer (e.g., polypropylene powder) at the desired concentration using a twin-screw extruder to ensure homogeneous dispersion. The compounded material is then pelletized.

  • DSC Analysis: A small sample (5-10 mg) of the pelletized polymer is placed in an open aluminum pan.

  • The sample is heated under a nitrogen atmosphere to a specified isothermal temperature (e.g., 210°C).

  • Once the temperature stabilizes, the atmosphere is switched to oxygen at a constant flow rate.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[1]

Logical Workflow for Antioxidant Selection

Start Define Polymer & Application Processing High Temperature Processing? Start->Processing LongTerm Long-Term Thermal Stability? Processing->LongTerm Yes Heptylbenzimidazole Consider this compound Processing->Heptylbenzimidazole No Alternative Evaluate Alternatives (e.g., Hindered Phenols) LongTerm->Alternative Yes LongTerm->Heptylbenzimidazole Consider as co-stabilizer Test Perform OIT Testing Alternative->Test Heptylbenzimidazole->Test Decision Select Optimal Antioxidant Test->Decision

Caption: Decision workflow for antioxidant selection in polymers.

Corrosion Inhibition in Polymer Coatings

Benzimidazole derivatives are recognized for their corrosion inhibition properties, primarily by forming a protective film on metal surfaces. This compound, with its alkyl chain, is expected to exhibit good solubility and compatibility within organic coatings, such as epoxy resins. Its performance can be compared to traditional inorganic corrosion inhibitors like zinc phosphate. Electrochemical Impedance Spectroscopy (EIS) is a powerful technique to evaluate the performance of corrosion-inhibiting coatings.

While specific EIS data for this compound in epoxy coatings is not prevalent in the reviewed literature, studies on similar molecules like 2-mercaptobenzimidazole (MBI) provide a strong basis for comparison. The combination of MBI with zinc aluminum polyphosphate (ZAPP) in an epoxy-polyamide coating has demonstrated a synergistic effect, significantly enhancing corrosion protection.[2]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Corrosion Inhibitors in Epoxy Coatings

| Inhibitor System | Coating Matrix | Substrate | Low-Frequency Impedance (|Z| at 0.01 Hz) after 70 days immersion in 3.5% NaCl | |---|---|---|---| | this compound | Epoxy-Polyamide | Mild Steel | Data not available | | Zinc Phosphate | Epoxy-Polyamide | Mild Steel | ~10^7 - 10^8 Ω·cm² | | 2-Mercaptobenzimidazole (MBI) + Zinc Aluminum Polyphosphate (ZAPP) | Epoxy-Polyamide | Mild Steel | > 10^9 Ω·cm²[2] | | Blank (No Inhibitor) | Epoxy-Polyamide | Mild Steel | < 10^6 Ω·cm² |

Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)

EIS measurements are conducted to assess the barrier properties and corrosion resistance of the coating system.

  • Coating Application: The inhibitor is dispersed in the epoxy resin, which is then mixed with the polyamide curing agent. The coating is applied to a prepared metal substrate (e.g., mild steel panels) and cured according to the manufacturer's specifications.

  • Electrochemical Cell Setup: The coated panel is used as the working electrode in a three-electrode electrochemical cell, with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire). The cell is filled with a corrosive electrolyte, typically a 3.5% NaCl solution.

  • EIS Measurement: A small amplitude AC voltage is applied across a range of frequencies (e.g., 100 kHz to 10 mHz). The resulting current and phase angle are measured to determine the impedance of the system. The impedance at low frequencies is a key indicator of the coating's barrier performance.

Signaling Pathway of Corrosion Inhibition

cluster_coating Polymer Coating cluster_interface Coating-Metal Interface cluster_metal Metal Substrate Heptylbenzimidazole This compound Adsorption Adsorption onto Metal Surface Heptylbenzimidazole->Adsorption Diffusion ProtectiveFilm Formation of Protective Film Adsorption->ProtectiveFilm Corrosion Corrosion Reactions (Anodic/Cathodic) ProtectiveFilm->Corrosion Inhibition

Caption: Mechanism of corrosion inhibition by this compound.

Thermal Stabilization of PVC

Poly(vinyl chloride) (PVC) requires thermal stabilizers to prevent its degradation at processing temperatures. Traditional stabilizers often include lead-based compounds, which are effective but pose environmental and health concerns. Benzimidazole derivatives have been investigated as potential organic thermal stabilizers for PVC.

Studies on compounds structurally related to this compound, such as 2-benzimidazolyl-ω-phenylpropenylidineacetonitrile (BPAN), have shown a synergistic effect when mixed with commercial stabilizers like dibasic lead stearate (DBLS) and Ba-Cd-Zn stearate.[3] This suggests that this compound could also function effectively as a co-stabilizer, potentially reducing the required amount of heavy metal-based stabilizers.

Table 3: Performance of Thermal Stabilizers in Rigid PVC

Stabilizer SystemPolymer MatrixStabilizer Concentration (phr)Induction Period (Ts) at 180°C (minutes)
This compoundRigid PVCData not availableData not available
Dibasic Lead Stearate (DBLS)Rigid PVC2.0~40-50[3]
BPAN / DBLS (25/75 wt%)Rigid PVC2.0> 60[3]
UnstabilizedRigid PVC0< 10

Experimental Protocol: Evaluation of Thermal Stability in PVC

The thermal stability of PVC formulations can be assessed by monitoring the rate of dehydrochlorination.

  • Compounding: The PVC resin is dry-blended with the thermal stabilizer(s) and other additives (e.g., plasticizers, lubricants) in a high-speed mixer.

  • Milling: The blend is then processed on a two-roll mill at a controlled temperature (e.g., 170°C) to form a homogenous sheet.

  • Degradation Test: Samples of the PVC sheet are placed in a temperature-controlled oven (e.g., 180°C). The evolved hydrogen chloride (HCl) gas is continuously monitored, often by measuring the change in pH of a trapping solution or by conductometry. The time until a significant evolution of HCl is detected is the induction period (Ts).[3]

Experimental Workflow for PVC Stabilizer Evaluation

Start Prepare PVC Dry Blend Milling Two-Roll Milling Start->Milling Degradation Thermal Degradation Test (180°C) Milling->Degradation HCl_Measurement Measure HCl Evolution Degradation->HCl_Measurement Analysis Determine Induction Period (Ts) HCl_Measurement->Analysis

Caption: Workflow for evaluating the thermal stability of PVC.

References

Comparative Inhibitory Activity of Novel Benzimidazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the inhibitory activity of recently developed benzimidazole derivatives against key biological targets: Prolyl Oligopeptidase (POP), Phosphoinositide 3-kinase (PI3K), and Monoamine Oxidase B (hMAO-B). The data presented is intended for researchers, scientists, and drug development professionals to facilitate the evaluation and selection of these novel compounds for further investigation.

Key Findings

Novel benzimidazole derivatives have demonstrated potent inhibitory activity against a range of therapeutic targets. This guide highlights several lead compounds with significant in vitro efficacy. For instance, a series of recently synthesized benzimidazole derivatives have shown excellent to good inhibitory activity against prolyl oligopeptidase, with IC50 values ranging from 3.61 ± 0.15 to 43.72 ± 1.18 μM.[1] In the realm of cancer therapeutics, compound 4w has emerged as a superior inhibitor of the PI3K/Akt pathway, with an IC50 value of 1.55 ± 0.18 μM against A549 cells, outperforming the reference inhibitor BKM120.[2] Furthermore, in the context of neurodegenerative diseases, compound 16d has been identified as a highly potent inhibitor of human monoamine oxidase B (hMAO-B), with an IC50 value of 67.3 nM, comparable to the established drug safinamide.[3]

Data Presentation: Inhibitory Activity of Novel Benzimidazole Derivatives

The following tables summarize the quantitative data on the inhibitory activity of selected novel benzimidazole derivatives against their respective targets.

Table 1: Inhibitory Activity of Novel Benzimidazole Derivatives against Prolyl Oligopeptidase (POP)

CompoundIC50 (μM) ± SD
16 3.61 ± 0.15
17 4.81 ± 0.20
20 5.71 ± 0.38
13 6.56 ± 0.24
10 7.86 ± 0.35
6 8.31 ± 0.30
12 9.46 ± 0.37
11 10.51 ± 0.40
22 11.10 ± 0.22
15 12.04 ± 0.36
19 12.40 ± 0.58
14 13.29 ± 0.57
4 16.39 ± 0.62
18 17.86 ± 0.53
8 18.25 ± 0.70
7 19.16 ± 0.63
9 26.26 ± 0.84
3 28.16 ± 0.73
5 29.37 ± 0.79
21 43.72 ± 1.18
Z-prolyl-prolinal (Standard)0.006 ± 0.0042

Data extracted from a study by Shakoor et al. (2024). All synthesized derivatives were tested for in vitro prolyl endopeptidase inhibitory activity and compared with the Z-prolyl-prolinal reference.[4]

Table 2: Comparative Inhibitory Activity of Benzimidazole Derivatives against PI3K and hMAO-B

CompoundTargetCell LineIC50Reference CompoundReference IC50
4w PI3KA5491.55 ± 0.18 µMBKM1209.75 ± 1.25 µM
16d hMAO-B-67.3 nMSafinamide42.6 nM

Data for compound 4w from a 2023 study on novel benzimidazole derivatives as PI3K inhibitors.[2] Data for compound 16d from a 2024 study on novel benzimidazole derivatives as selective and reversible hMAO-B inhibitors.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of further studies.

In Vitro Prolyl Oligopeptidase (POP) Inhibition Assay (Fluorometric)

This protocol outlines a common fluorometric method for determining the inhibitory potency of compounds against prolyl oligopeptidase.

Materials and Reagents:

  • Recombinant human POP enzyme

  • Fluorogenic substrate: Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4)

  • Test benzimidazole derivatives

  • Reference inhibitor (e.g., Z-Pro-Prolinal)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compounds and the reference inhibitor in DMSO.

    • Perform serial dilutions of the stock solutions in the assay buffer to achieve a range of test concentrations. The final DMSO concentration in the assay well should be kept low (e.g., <1%) to avoid solvent effects.

    • Dilute the recombinant POP enzyme in the assay buffer to the desired working concentration.

    • Prepare a working solution of the fluorogenic substrate in the assay buffer.

  • Assay Protocol:

    • Add the diluted test compounds or reference inhibitor to the wells of the 96-well microplate. Include a vehicle control (assay buffer with the same final concentration of DMSO).

    • Add the POP enzyme solution to all wells except for the blank (no enzyme) control.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate working solution to all wells.

    • Measure the fluorescence intensity over time (kinetic mode) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the dose-response data to a suitable equation.

In Vitro PI3K Inhibition Assay (Luminescent)

This protocol describes a luminescent-based assay to measure the activity of PI3K and the inhibitory potential of test compounds.

Materials and Reagents:

  • Recombinant PI3K enzyme (e.g., p110α/p85α)

  • PI3K substrate (e.g., PIP2)

  • ATP

  • Kinase Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)

  • Test benzimidazole derivatives

  • Reference inhibitor (e.g., BKM120)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well low volume plates

  • Luminometer

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds and reference inhibitor in DMSO.

    • Create serial dilutions of the inhibitors in the kinase buffer.

  • Assay Protocol:

    • Add the inhibitor dilutions or vehicle to the wells of the 384-well plate.

    • Add a mixture of the PI3K enzyme and lipid substrate to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP generated and thus to the PI3K activity.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro hMAO-B Inhibition Assay (Fluorometric)

This protocol details a common fluorometric method to determine the half-maximal inhibitory concentration (IC50) of test compounds against hMAO-B.

Materials and Reagents:

  • Recombinant human MAO-B (hMAO-B) enzyme

  • Fluorogenic substrate for MAO-B (e.g., kynuramine)

  • Assay Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test benzimidazole derivatives

  • Reference inhibitor (e.g., Safinamide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a high-concentration stock solution of the test compound and reference inhibitor in DMSO.

    • Create serial dilutions of the stock solutions in the assay buffer.

  • Assay Protocol:

    • Add a small volume of the diluted test compound, reference inhibitor, or vehicle control to the wells of the 96-well microplate.

    • Add the hMAO-B enzyme solution to each well.

    • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Monitor the increase in fluorescence over time.

  • Data Analysis:

    • Determine the initial reaction velocities from the kinetic reads.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • The IC50 value is determined by fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental processes and the biological context of the targeted enzymes, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer) plate_prep Plate Preparation (Add Compounds/Controls) reagents->plate_prep compounds Prepare Test Compounds (Serial Dilutions) compounds->plate_prep add_enzyme Add Enzyme Solution plate_prep->add_enzyme pre_incubation Pre-incubation add_enzyme->pre_incubation add_substrate Initiate Reaction (Add Substrate) pre_incubation->add_substrate measurement Measure Signal (e.g., Fluorescence, Luminescence) add_substrate->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50

General workflow for in vitro enzyme inhibition screening.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Benzimidazole Benzimidazole Derivative (e.g., 4w) Benzimidazole->PI3K Inhibits

The PI3K/Akt signaling pathway and the inhibitory action of novel benzimidazole derivatives.

POP_Neuropeptide_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft / Cytosol cluster_postsynaptic Postsynaptic Neuron Neuropeptide_Precursor Neuropeptide Precursor Neuropeptide Active Neuropeptide (e.g., Substance P) Neuropeptide_Precursor->Neuropeptide Cleavage POP Prolyl Oligopeptidase (POP) Neuropeptide->POP Cleavage by Receptor Neuropeptide Receptor Neuropeptide->Receptor Binds & Activates Inactive_Fragments Inactive Fragments POP->Inactive_Fragments Benzimidazole Benzimidazole Derivative Benzimidazole->POP Inhibits Signaling_Cascade Downstream Signaling Receptor->Signaling_Cascade

Role of Prolyl Oligopeptidase (POP) in neuropeptide degradation and its inhibition by benzimidazole derivatives.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Heptylbenzimidazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Heptylbenzimidazole, a benzimidazole derivative. Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for structurally similar benzimidazole compounds, the following PPE is recommended:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

Ensure adequate ventilation, such as working within a chemical fume

Personal protective equipment for handling 2-Heptylbenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for handling 2-Heptylbenzimidazole in a laboratory setting. Given the limited publicly available, specific hazard data for this compound, a cautious approach is mandated. Researchers, scientists, and drug development professionals should handle this chemical with the assumption of potential hazards, adhering to stringent safety measures.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact. Double-gloving is a best practice when handling potentially hazardous compounds.[4]
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes and airborne particles.[1][5]
Body Protection Disposable, low-permeability lab coat with long sleeves and tight-fitting cuffsPrevents contamination of personal clothing and skin.[4][6]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, an N95 respirator or higher may be necessary.Minimizes inhalation of the compound.[1][7]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining a safe laboratory environment.

Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood or a ventilated enclosure to control airborne particles.

  • Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling : After handling, remove gloves and wash hands thoroughly with soap and water.[4] Decontaminate all surfaces and equipment.

Storage Requirements

ConditionSpecification
Temperature Room Temperature
Atmosphere Sealed in a dry environment[8][9]
Container Tightly closed, clearly labeled container

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste.

Waste Segregation and Disposal Protocol

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, sealed, and labeled hazardous waste container.
Liquid Waste Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.
Contaminated PPE Dispose of as hazardous waste in a sealed bag or container.[4]
Empty Containers The first rinse of the container should be collected and disposed of as hazardous waste. Subsequent rinses of containers holding non-highly toxic chemicals can be disposed of normally, but given the lack of data, treating all rinses as hazardous is a prudent measure.[10]

Experimental Workflow and Safety Integration

The following diagram illustrates the integration of safety procedures into the experimental workflow when handling this compound.

Experimental Workflow with Integrated Safety for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_ppe Don Appropriate PPE prep_area Prepare Work Area prep_ppe->prep_area handling_weigh Weigh Compound in Fume Hood prep_area->handling_weigh handling_solution Prepare Solution handling_weigh->handling_solution post_decon Decontaminate Work Area handling_solution->post_decon post_waste Segregate and Dispose of Waste post_decon->post_waste post_ppe Doff PPE Correctly post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash end_exp Experiment Complete post_wash->end_exp start Start Experiment start->prep_ppe PPE Selection Logic for this compound cluster_exposure Potential Exposure Routes cluster_ppe Required PPE substance This compound (Potential Hazards) route_skin Skin Contact substance->route_skin route_eye Eye Contact substance->route_eye route_inhale Inhalation substance->route_inhale ppe_gloves Gloves route_skin->ppe_gloves ppe_coat Lab Coat route_skin->ppe_coat ppe_goggles Goggles/Face Shield route_eye->ppe_goggles ppe_respirator Fume Hood/Respirator route_inhale->ppe_respirator

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Heptylbenzimidazole
Reactant of Route 2
Reactant of Route 2
2-Heptylbenzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.